Product packaging for Diane(Cat. No.:CAS No. 60528-19-0)

Diane

Cat. No.: B1216588
CAS No.: 60528-19-0
M. Wt: 713.3 g/mol
InChI Key: RWYFURDDADFSHT-RBBHPAOJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diane is a research compound composed of a combination of cyproterone acetate (CPA), a progestin and antiandrogen, and ethinylestradiol (EE), a synthetic estrogen . This combination is of significant research interest due to its dual-hormonal mechanism of action. Cyproterone acetate acts as a competitive antagonist at the androgen receptor and can inhibit androgen synthesis, while ethinylestradiol contributes to increasing the levels of Sex Hormone-Binding Globulin (SHBG), thereby reducing the fraction of free, biologically active androgens in circulation . In research settings, this combination is primarily studied for its effects on androgen-dependent processes . Investigational applications include the study of severe acne, seborrhea, and hirsutism models, where its antiandrogenic properties are of particular interest . The contraceptive effect of the combination, achieved through the inhibition of ovulation and changes in cervical secretion, is also a subject of scientific inquiry . It is crucial to note that this product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic uses, or for human consumption . RUO products are not subjected to the same regulatory evaluations for accuracy and performance as in vitro diagnostic (IVD) or medical devices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H53ClO6 B1216588 Diane CAS No. 60528-19-0

Properties

CAS No.

60528-19-0

Molecular Formula

C44H53ClO6

Molecular Weight

713.3 g/mol

IUPAC Name

[(1S,2S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C24H29ClO4.C20H24O2/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h10-11,14-18H,5-9H2,1-4H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t14-,15+,16-,17-,18?,22-,23-,24-;16-,17-,18+,19+,20+/m01/s1

InChI Key

RWYFURDDADFSHT-RBBHPAOJSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5CC5[C@]34C)Cl)C)OC(=O)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Synonyms

Cyproterone acetate - ethinyl estradiol
Cyproterone acetate, ethinyl estradiol drug combination
Diane-35
Diane-35 Diario
SHB 209 AE

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Co-cyprindiol ("Compound Diane")

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the mechanism of action of the combination drug product commonly known as Diane-35® or co-cyprindiol, referred to herein as "Compound this compound." This formulation consists of two active pharmaceutical ingredients: cyproterone acetate (CPA), a potent antiandrogen and progestin, and ethinylestradiol (EE), a synthetic estrogen. Together, they act synergistically to treat androgen-dependent conditions such as severe acne and hirsutism by targeting androgen signaling and production through distinct yet complementary pathways. This guide details the pharmacodynamics of each component, presents quantitative binding and activity data, outlines key experimental protocols for mechanism elucidation, and provides visualizations of the core signaling pathways.

Core Mechanism of Action

The therapeutic effect of "Compound this compound" is derived from the synergistic actions of its two components, cyproterone acetate and ethinylestradiol, which modulate the androgen and estrogen signaling pathways at multiple levels.

Cyproterone Acetate (CPA): The Antiandrogenic and Progestogenic Component

Cyproterone acetate is a synthetic steroidal derivative of 17α-hydroxyprogesterone that exhibits a dual mechanism critical to its function.

  • Competitive Androgen Receptor (AR) Antagonism: CPA is a potent competitive antagonist of the androgen receptor. It directly binds to the AR in target tissues, such as the pilosebaceous unit (sebaceous gland and hair follicle), preventing endogenous androgens like testosterone and its more potent metabolite, dihydrotestosterone (DHT), from binding to and activating the receptor.[1][2][3] This blockade inhibits the translocation of the receptor to the nucleus and subsequent transcription of androgen-responsive genes, thereby reducing androgen-mediated effects like sebum production and hair growth.[4]

  • Potent Progestogenic and Antigonadotropic Activity: CPA is also a highly potent progestin.[2][5] By activating the progesterone receptor (PR), it exerts a strong negative feedback effect on the hypothalamic-pituitary-gonadal (HPG) axis. This leads to the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus and, consequently, a reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. The reduction in LH levels leads to decreased androgen synthesis in the ovaries and adrenal glands.[3][6]

Ethinylestradiol (EE): The Estrogenic Component

Ethinylestradiol is a potent, synthetic estrogen that complements the action of CPA through several mechanisms.

  • Antigonadotropic Effects: As an estrogen receptor agonist, EE also contributes to the negative feedback on the HPG axis, further suppressing gonadotropin secretion and thus ovarian androgen production.[5] This action is the primary basis for its contraceptive effect by inhibiting ovulation.[7]

  • Upregulation of Sex Hormone-Binding Globulin (SHBG): A key mechanism of EE is its action on the liver to significantly increase the synthesis and circulating levels of Sex Hormone-Binding Globulin (SHBG).[7][8] SHBG is a plasma protein that binds to sex steroids, particularly androgens. By increasing SHBG levels, EE decreases the concentration of free, biologically active testosterone in the circulation, making less androgen available to act on target tissues.[7]

Synergistic Effect of the Combination

The combination of CPA and EE provides a multi-pronged attack on hyperandrogenism:

  • Reduced Androgen Production: Both CPA and EE suppress gonadotropin secretion, leading to lower ovarian and adrenal androgen synthesis.[6][7]

  • Reduced Androgen Bioavailability: EE increases SHBG levels, sequestering free testosterone in the bloodstream.[7]

  • Blocked Androgen Action: CPA directly blocks the androgen receptor at the target tissue, preventing the effects of any remaining circulating androgens.[1]

This comprehensive approach makes the combination highly effective in treating clinical manifestations of androgen excess.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative metrics for the interaction of Cyproterone Acetate and Ethinylestradiol with their respective primary targets.

Table 1: Cyproterone Acetate (CPA) Activity
ParameterTargetValueSpecies/SystemReference
IC₅₀ Androgen Receptor (AR)7.1 nMNot Specified[9]
IC₅₀ Androgen Receptor (AR)24 nMRat Prostate Cytosol[1]
IC₅₀ (vs. [³H]DHT)Androgen Receptor (AR)4.4 nMHamster Prostate[10]
K_D Androgen Receptor (AR)11.6 nMRat Prostate Cytosol[11]
EC₅₀ (Agonism)Androgen Receptor (AR)4.0 µMNot Specified[9]

Note: The EC₅₀ value indicates that while CPA is primarily an antagonist, it can exhibit partial agonist activity at high concentrations.

Table 2: Ethinylestradiol (EE) Activity
ParameterTargetValueSpecies/SystemReference
K_D (Derivative)Estrogen Receptor (ER)36.47 ± 6.82 nMHuman MCF-7 Cells[12]
Binding Affinity Estrogen Receptor (ER)Multiple-fold higher than 17β-estradiolNot Specified[13]

Signaling Pathway and Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the core mechanisms and experimental workflows.

cluster_brain Brain cluster_gonads Ovaries & Adrenals cluster_liver Liver cluster_target Target Tissue (e.g., Skin) Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH (+) Gonads Ovaries / Adrenals Pituitary->Gonads LH / FSH (+) Liver Liver Target Pilosebaceous Unit Gonads->Target Androgens Liver->Target Increased SHBG (Binds Androgens) CPA Cyproterone Acetate (CPA) CPA->Pituitary Negative Feedback (-) (Progestogenic Effect) CPA->Target Blocks Androgen Receptor EE Ethinylestradiol (EE) EE->Pituitary Negative Feedback (-) (Estrogenic Effect) EE->Liver Stimulates (+)

Caption: Systemic mechanism of Co-cyprindiol.

cluster_cell Target Cell (e.g., Sebocyte) DHT DHT / Testosterone AR_c Androgen Receptor (Cytoplasm) DHT->AR_c Binds CPA Cyproterone Acetate (CPA) CPA->AR_c Competitively Binds AR_n Androgen Receptor (Nucleus) AR_c->AR_n Translocation & Dimerization Blocked Transcription BLOCKED AR_c->Blocked Prevents Translocation ARE Androgen Response Element (DNA) AR_n->ARE Binds Transcription Gene Transcription (e.g., Sebum Production) ARE->Transcription

Caption: Cellular mechanism of CPA at the Androgen Receptor.

G prep 1. Prepare Reagents - AR-LBD Protein - Radiolabeled Ligand ([³H]DHT) - Test Compound (CPA) - Unlabeled Ligand (DHT) plate 2. Plate Incubation Add AR protein, [³H]DHT, and varying concentrations of CPA or unlabeled DHT to 384-well plates. prep->plate equil 3. Equilibration Incubate plate to allow binding to reach equilibrium. plate->equil measure 4. Measurement Measure radioactivity in each well (e.g., using Scintillation Proximity Assay). equil->measure analyze 5. Data Analysis Plot displacement curve and calculate IC₅₀ value for CPA. measure->analyze

Caption: Workflow for an Androgen Receptor Competitive Binding Assay.

Key Experimental Protocols

The pharmacodynamic properties of "Compound this compound" components can be characterized using a variety of established in vitro assays.

Protocol: Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test compound (e.g., CPA) to compete with a known radiolabeled androgen for binding to the AR.

  • Objective: To quantify the binding affinity (IC₅₀, K_i) of CPA for the androgen receptor.

  • Materials:

    • Recombinant human Androgen Receptor Ligand-Binding Domain (AR-LBD).

    • Radiolabeled Ligand: Tritiated dihydrotestosterone ([³H]DHT) or methyltrienolone ([³H]R1881).

    • Test Compound: Cyproterone Acetate (CPA), serially diluted.

    • Unlabeled ("cold") Ligand: Non-radiolabeled DHT for determining non-specific binding.

    • Assay Buffer (e.g., TEGD buffer with protease inhibitors).

    • Scintillation Proximity Assay (SPA) beads (e.g., Ni-coated for His-tagged AR) or filter membranes.

    • Microplates (e.g., 384-well).

    • Scintillation counter or microplate reader.

  • Methodology:

    • Reagent Preparation: Prepare serial dilutions of CPA and the unlabeled DHT standard in assay buffer.

    • Assay Setup: In a 384-well plate, add the following to designated wells:

      • Total Binding: AR-LBD + [³H]DHT.

      • Non-Specific Binding: AR-LBD + [³H]DHT + a saturating concentration of unlabeled DHT.

      • Competition: AR-LBD + [³H]DHT + serial dilutions of CPA.

    • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time (e.g., 2-18 hours) to allow the binding reaction to reach equilibrium.

    • Signal Detection:

      • For SPA: Add SPA beads that capture the AR-LBD. When the radioligand is bound to the receptor-bead complex, it excites the scintillant in the bead, producing light.

      • For Filter Assay: Separate bound from unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trapping the receptor-ligand complex are then washed.

    • Quantification: Measure the radioactivity (counts per minute, CPM) in each well using a suitable microplate reader or scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding CPM from total binding CPM. Plot the percentage of specific binding against the logarithm of CPA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of CPA required to displace 50% of the radiolabeled ligand.

Protocol: Estrogen Receptor (ERα) Transactivation Assay

This cell-based assay measures the ability of a compound to activate the estrogen receptor, leading to the expression of a reporter gene.

  • Objective: To determine if Ethinylestradiol (EE) acts as an ERα agonist and to quantify its potency (EC₅₀).

  • Materials:

    • A human cell line stably transfected with the human estrogen receptor alpha (hERα) and an ERα-responsive reporter gene construct (e.g., U2OS or T47D cells with a luciferase reporter gene downstream of an Estrogen Response Element - ERE).

    • Cell culture medium, free of phenol red and stripped of steroids.

    • Test Compound: Ethinylestradiol (EE), serially diluted.

    • Luciferase substrate (e.g., luciferin).

    • Luminometer.

  • Methodology:

    • Cell Plating: Seed the transfected cells into 96-well plates and allow them to attach overnight.

    • Compound Treatment: Replace the medium with fresh steroid-free medium containing serial dilutions of EE or a vehicle control.

    • Incubation: Incubate the cells for approximately 24 hours to allow for receptor activation, reporter gene transcription, and protein expression.

    • Cell Lysis and Substrate Addition: Lyse the cells to release the luciferase enzyme. Add the luciferin substrate. The luciferase enzyme will convert luciferin into a bioluminescent product.

    • Signal Detection: Measure the light output (luminescence) from each well using a luminometer.

    • Data Analysis: Plot the luminescence signal against the logarithm of EE concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀, which is the concentration of EE that produces 50% of the maximal response.

Protocol: Sex Hormone-Binding Globulin (SHBG) Immunoassay

This assay quantifies the concentration of SHBG in a biological sample, which is a key downstream effect of EE administration.

  • Objective: To measure the change in SHBG concentration in response to treatment.

  • Materials:

    • Serum or plasma samples from subjects pre- and post-treatment.

    • SHBG ELISA or Chemiluminescent Immunoassay (CLIA) kit. These kits typically include:

      • Microplate pre-coated with a monoclonal anti-SHBG antibody.

      • A second, enzyme-conjugated (e.g., HRP) monoclonal anti-SHBG antibody.

      • SHBG standards of known concentrations.

      • Wash buffer and substrate solution (e.g., TMB for ELISA).

    • Microplate reader.

  • Methodology (ELISA Example):

    • Sample/Standard Addition: Add standards and unknown samples to the wells of the antibody-coated microplate. SHBG in the sample will bind to the immobilized antibody.

    • Incubation and Washing: Incubate the plate. After incubation, wash the wells to remove unbound components.

    • Conjugate Addition: Add the enzyme-conjugated anti-SHBG antibody, which binds to a different epitope on the captured SHBG, forming a "sandwich."

    • Incubation and Washing: Incubate the plate again, followed by a second wash step to remove unbound conjugate.

    • Substrate Reaction: Add the substrate solution. The enzyme (HRP) will catalyze a reaction that produces a colored product.

    • Reaction Termination: Stop the reaction by adding a stop solution.

    • Absorbance Reading: Measure the absorbance (optical density) of each well at the appropriate wavelength.

    • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to interpolate the concentration of SHBG in the unknown samples.

References

A Technical Guide to the Synthesis and Characterization of the Kinase Inhibitor "Compound Diane"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of "Compound Diane" (IUPAC Name: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine), a potent and selective tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). This document details the synthetic route, purification protocols, and comprehensive analytical characterization of the compound. Furthermore, it outlines the key signaling pathways affected by Compound this compound and provides detailed experimental methodologies for its evaluation.

Introduction

"Compound this compound" is a quinazoline-based small molecule inhibitor of EGFR.[1][2] The quinazoline scaffold is a common pharmacophore in a number of clinically approved anti-cancer drugs.[2] EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream signaling events. These pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, are crucial for regulating cellular processes like proliferation, differentiation, and survival.[3] Mutations in the EGFR gene can lead to aberrant signaling, promoting unchecked cell growth and tumor formation.[4] Compound this compound is designed to inhibit this signaling by competing with ATP for the binding site in the kinase domain of EGFR.

Synthesis of Compound this compound

The synthesis of Compound this compound is achieved through a multi-step process, culminating in the coupling of a key quinazoline intermediate with 3-ethynylaniline.[5] The overall synthetic scheme is presented below.

Scheme 1: Synthesis of Compound this compound

Synthesis_Workflow cluster_reaction Nucleophilic Aromatic Substitution cluster_purification Purification A 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline C Compound this compound (Crude Product) A->C Reflux, Acidic Conditions B 3-Ethynylaniline B->C Reflux, Acidic Conditions D Purified Compound this compound C->D Column Chromatography

Caption: Synthetic workflow for Compound this compound.

Experimental Protocol: Synthesis of Compound this compound
  • Reaction Setup: To a solution of 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline (1.0 eq) in a suitable solvent such as isopropanol, add 3-ethynylaniline (1.1 eq).[5]

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials, and dried under vacuum to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to afford the pure Compound this compound as a white to off-white solid.

Characterization of Compound this compound

The identity and purity of the synthesized Compound this compound were confirmed by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Summary of Characterization Data
Analytical Technique Parameter Result
¹H NMR Chemical Shifts (δ, ppm)Consistent with the proposed structure. Key peaks include signals for the ethynyl proton, aromatic protons, and methoxyethoxy side chains.
¹³C NMR Chemical Shifts (δ, ppm)All expected carbon signals are observed, confirming the carbon skeleton of the molecule.
Mass Spectrometry (ESI-MS) m/z [M+H]⁺Calculated: 392.18; Found: 392.17
HPLC Purity>99% (AUC at 254 nm)
Molecular Formula -C₂₂H₂₃N₃O₄
Molecular Weight -393.44 g/mol
CAS Number -183321-74-6
Detailed Experimental Protocols for Characterization

NMR spectroscopy is a powerful tool for elucidating the structure of small molecules.[6][7]

  • Sample Preparation: Dissolve 5-10 mg of Compound this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[8] Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[8]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak.

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.[9][10]

  • Sample Preparation: Prepare a dilute solution of Compound this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).[9]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument is calibrated prior to analysis.

  • Data Analysis: Identify the [M+H]⁺ ion and compare the measured mass-to-charge ratio (m/z) with the calculated value for the proposed molecular formula.

HPLC is used to assess the purity of the synthesized compound.[11][12]

  • Sample Preparation: Prepare a stock solution of Compound this compound in the mobile phase and dilute to an appropriate concentration (e.g., 0.1 mg/mL).[13]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Characterization_Workflow Start Synthesized Compound this compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS HPLC HPLC Start->HPLC Structure Structure Confirmation NMR->Structure MW Molecular Weight Confirmation MS->MW Purity Purity Assessment (>99%) HPLC->Purity

Caption: Analytical characterization workflow.

Mechanism of Action and Signaling Pathway

Compound this compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR. This prevents the autophosphorylation of the receptor and blocks the activation of downstream signaling pathways.[15]

Upon binding of a ligand like EGF, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues.[16] These phosphorylated sites act as docking stations for adaptor proteins, such as GRB2, which in turn recruit other signaling molecules like SOS.[16] This initiates the RAS/RAF/MEK/ERK cascade, promoting cell proliferation.[16] Simultaneously, the activated EGFR can recruit and activate PI3K, leading to the activation of AKT, which promotes cell survival.[3] By blocking the initial phosphorylation event, Compound this compound effectively shuts down these pro-growth and pro-survival signals.

EGFR_Signaling_Pathway cluster_ras RAS/RAF/MEK/ERK Pathway cluster_pi3k PI3K/AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Dimer EGFR Dimerization & Autophosphorylation EGFR->Dimer GRB2 GRB2/SOS Dimer->GRB2 PI3K PI3K Dimer->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival This compound Compound this compound This compound->Dimer

Caption: EGFR signaling pathway and inhibition by Compound this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of Compound this compound, a potent EGFR inhibitor. The synthetic protocol is robust and yields a high-purity product, as confirmed by a comprehensive suite of analytical techniques. The elucidated mechanism of action, involving the inhibition of key oncogenic signaling pathways, underscores the therapeutic potential of this compound. The information presented herein is intended to support further research and development efforts in the field of oncology and targeted cancer therapies.

References

An In-depth Technical Guide on the Biological Activity and Targets of Diane-35

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Compound Diane" does not correspond to a recognized single chemical entity in scientific literature. This guide focuses on the widely known combination drug This compound-35 , which contains cyproterone acetate and ethinylestradiol . This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound-35 is a combination oral contraceptive pill that exerts its effects through the synergistic action of its two components: cyproterone acetate, a potent anti-androgen and progestin, and ethinylestradiol, a synthetic estrogen.[1][2] It is primarily prescribed for the treatment of androgen-dependent conditions in women, such as severe acne, hirsutism (excessive hair growth), and androgenetic alopecia.[3][4] The biological activity of this compound-35 is a composite of the individual actions of its constituents on their respective molecular targets.

Quantitative Biological Activity

The biological activities of cyproterone acetate and ethinylestradiol have been quantified through various in vitro assays. The following tables summarize the key binding affinities and functional assay data for each compound.

Table 1: Quantitative Biological Data for Cyproterone Acetate

ParameterReceptor/AssayValueSpeciesReference(s)
IC50 Androgen Receptor (AR)7.1 nMNot Specified[5][6][7]
EC50 Androgen Receptor (AR) Agonism4.0 µMNot Specified[5][6]
Kd Androgen Receptor (AR)11.6 nMRat[3]
IC50 Androgen Receptor (AR) Binding24 nMRat[8]

Table 2: Quantitative Biological Data for Ethinylestradiol

ParameterReceptor/AssayValueSpeciesReference(s)
Kd Estrogen Receptor (ER)36.47 nM ([131I]EITE derivative)Human[9]
Kd Estrogen Receptor (ER)61.83 nM ([131I]MITE derivative)Human[9]
Relative Binding Affinity (RBA) Estrogen Receptor (ER)>100% (relative to Estradiol)Rat[10]

Molecular Targets and Signaling Pathways

The primary molecular targets of this compound-35 are the Androgen Receptor (AR) and the Estrogen Receptor (ER). Cyproterone acetate primarily targets the AR, while ethinylestradiol targets the ER. Their combined action also modulates the Hypothalamic-Pituitary-Gonadal (HPG) axis.

Androgen Receptor (AR) Signaling Pathway

Cyproterone acetate is a competitive antagonist of the Androgen Receptor. In the absence of an antagonist, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change, dissociation from heat shock proteins (HSPs), and translocation of the AR-ligand complex to the nucleus. In the nucleus, the complex dimerizes and binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of androgen-responsive genes.[4][11] Cyproterone acetate blocks this pathway by competing with endogenous androgens for binding to the AR, thereby inhibiting the transcription of androgen-regulated genes.[8]

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR_DHT AR-DHT Complex AR_HSP->AR_DHT Conformational Change CPA Cyproterone Acetate AR_dimer AR-AR Dimer AR_DHT->AR_dimer Dimerization & Nuclear Translocation ARE ARE AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates CPA->AR_HSP Competitively Binds CPA->Transcription Inhibits Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EE Ethinylestradiol ER_HSP ER-HSP Complex EE->ER_HSP Binds ER_EE ER-EE Complex ER_HSP->ER_EE Conformational Change ER_dimer ER-ER Dimer ER_EE->ER_dimer Dimerization & Nuclear Translocation ERE ERE ER_dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates HPG_Axis_Modulation Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovaries Ovaries Pituitary->Ovaries LH & FSH (+) Androgens Androgens Ovaries->Androgens Estrogens Estrogens Ovaries->Estrogens Estrogens->Hypothalamus (-) Estrogens->Pituitary (-) Diane35 This compound-35 (Cyproterone Acetate & Ethinylestradiol) Diane35->Hypothalamus Strong (-) Diane35->Pituitary Strong (-)

References

In-Depth Technical Guide: Compound Diane (Cyproterone Acetate/Ethinylestradiol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Discovery and History

"Compound Diane," commercially known as this compound® or this compound-35®, is not a single chemical entity but a combination drug product. Its development in the 1970s marked a significant advancement in the management of androgen-dependent conditions in women. The formulation combines a potent antiandrogen and progestin, Cyproterone Acetate (CPA) , with a synthetic estrogen, Ethinylestradiol (EE) .

The initial formulation, this compound®, contained 50 µg of ethinylestradiol and was introduced for medical use in 1978. A lower-dose version, this compound-35®, containing 35 µg of ethinylestradiol, was subsequently developed to minimize estrogen-related side effects. The primary therapeutic rationale for this combination is to leverage the antiandrogenic properties of CPA while providing cycle control and counteracting the potential for endometrial hyperplasia with the estrogenic component.

Timeline of Key Milestones:

  • 1961: Cyproterone acetate (CPA) is first synthesized.

  • 1965: The potent antiandrogenic effects of CPA are discovered.

  • 1975: The combination of CPA and ethinylestradiol (EE) is developed.

  • 1978: The combination drug is first introduced for medical use as this compound®.

Active Pharmaceutical Ingredients

Cyproterone Acetate (CPA)
  • Chemical Name: (1β,2β)-17-(acetyloxy)-6-chloro-1,2-dihydro-3'H-cyclopropa[1][2]pregna-1,4,6-triene-3,20-dione

  • Mechanism of Action: CPA is a potent competitive antagonist of the androgen receptor (AR).[1][2][3] By binding to the AR, it prevents endogenous androgens like testosterone and dihydrotestosterone (DHT) from activating the receptor, thereby inhibiting their biological effects.[4] Additionally, CPA possesses strong progestogenic activity, which leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis, suppressing the secretion of luteinizing hormone (LH) and subsequently reducing ovarian and adrenal androgen production.[3] Some studies suggest that CPA may also alleviate pyroptosis of ovarian granulosa cells by inhibiting the IRE1α signaling pathway.

  • Synthesis: The synthesis of CPA is a multi-step process typically starting from a steroid precursor. While specific proprietary methods may vary, the general approach involves the introduction of the 6-chloro and the 1α,2α-methylene cyclopropane ring functionalities onto the steroid scaffold, followed by acetylation of the 17-hydroxyl group.

Ethinylestradiol (EE)
  • Chemical Name: (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol

  • Mechanism of Action: EE is a synthetic estrogen that acts as a potent agonist of the estrogen receptors (ERα and ERβ).[5] It mimics the actions of endogenous estradiol. The primary mechanism involves binding to nuclear estrogen receptors, which then dimerize, translocate to the nucleus, and bind to estrogen response elements (EREs) on target genes, thereby modulating gene transcription.[6] EE also has non-genomic effects mediated by membrane-associated estrogen receptors, leading to rapid activation of intracellular signaling cascades.[7] In the context of this compound-35®, EE serves to regulate the menstrual cycle, prevent breakthrough bleeding, and increase the level of sex hormone-binding globulin (SHBG), which further reduces the concentration of free, biologically active androgens.[8]

  • Synthesis: Ethinylestradiol was first synthesized in 1938. The synthesis involves the introduction of an ethynyl group at the C17 position of the estrone steroid nucleus. This modification significantly increases the oral bioavailability and metabolic stability of the molecule compared to natural estradiol.

Quantitative Data

The following tables summarize key quantitative data for the active components of Compound this compound.

Table 1: Receptor Binding Affinity of Cyproterone Acetate (CPA)

ParameterReceptorValueCell/Tissue TypeReference
IC50 Androgen Receptor7.1 nMNot specified[1][2]
EC50 (agonist) Androgen Receptor4.0 µMNot specified[1][2]
IC50 Androgen Receptor0.221 mg/mlTera-1 (testicular cancer cells)[9]
IC50 Androgen Receptor0.421 mg/mlRAW264.7 (macrophage-like cells)[9]

Table 2: Receptor Binding Affinity of Ethinylestradiol (EE) and its Derivatives

CompoundParameterReceptorValueReference
EthinylestradiolRelative Binding Affinity vs. EstradiolERα194% - 233%[5]
EthinylestradiolRelative Binding Affinity vs. EstradiolERβ38% - 151%[5]
[131I]EITE (EE derivative)Kd Estrogen Receptor36.47 ± 6.82 nM[10]
[131I]MITE (EE derivative)Kd Estrogen Receptor61.83 ± 13.95 nM[10]

Table 3: Clinical Efficacy of this compound-35® in Acne and Hirsutism

IndicationStudy PopulationTreatment DurationEfficacy OutcomeReference
Acne 144 women with moderate androgenization6 cyclesSignificant improvement or healing[6]
Acne 144 women with moderate androgenization12 cycles~90% success rate[6]
Acne 1161 patients12 cycles90% cure/improvement rate for mild to severe facial acne[11]
Hirsutism 120 women12 months55.3% ± 17.2 reduction in hirsutism score (with spironolactone)[12]
Hirsutism 120 women12 months59.4% ± 17.5 reduction in hirsutism score (with finasteride)[12]
Hirsutism 40 women12 monthsSignificant decrease in Ferriman-Gallwey score (15.62 to 9.75)[13]
Acne & Seborrhea 26 women3 cycles82.4% remission in acne, 85.5% reduction in seborrhea[9]
Hirsutism 26 women12 cycles19.2% reduction in hirsutism[9]

Experimental Protocols

Androgen Receptor Competitive Binding Assay (Illustrative Protocol)

This protocol is a generalized representation based on common methodologies for assessing the binding affinity of compounds to the androgen receptor.

  • Preparation of Cytosol:

    • Prostate tissue from castrated male rats is homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors).

    • The homogenate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles, yielding the cytosolic fraction containing the androgen receptors.

  • Competitive Binding:

    • A constant concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), is incubated with the prostate cytosol.

    • Increasing concentrations of the unlabeled test compound (e.g., Cyproterone Acetate) are added to compete with the radiolabeled ligand for binding to the androgen receptor.

    • Non-specific binding is determined by including a parallel set of incubations with a large excess of unlabeled DHT.

  • Separation of Bound and Free Ligand:

    • After incubation, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or gel filtration.

  • Quantification:

    • The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of specific binding is plotted against the concentration of the test compound.

    • The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand, is calculated from the resulting dose-response curve.

Estrogenic Activity Assay using MCF-7 Cells (Illustrative Protocol)

This protocol describes a common method to assess the estrogenic activity of a compound using the estrogen-responsive human breast cancer cell line, MCF-7.

  • Cell Culture:

    • MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

    • Prior to the assay, cells are switched to a medium containing charcoal-stripped FBS to remove endogenous estrogens.

  • Treatment:

    • Cells are seeded in multi-well plates and allowed to attach.

    • The medium is then replaced with a medium containing various concentrations of the test compound (e.g., Ethinylestradiol). A positive control (e.g., 17β-estradiol) and a vehicle control are included.

  • Assessment of Estrogenic Response:

    • Cell Proliferation (E-Screen Assay): After a defined incubation period (e.g., 6 days), cell proliferation is measured using methods like MTT assay, crystal violet staining, or direct cell counting. An increase in cell number compared to the vehicle control indicates estrogenic activity.

    • Reporter Gene Assay: If using a modified MCF-7 cell line containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase), the reporter gene activity is measured after a shorter incubation period (e.g., 24-48 hours). An increase in reporter activity indicates estrogen receptor-mediated gene transcription.

  • Data Analysis:

    • For proliferation assays, the results are expressed as the relative proliferation compared to the control.

    • For reporter gene assays, the results are expressed as the fold induction of reporter activity over the vehicle control.

    • Dose-response curves are generated to determine the EC50 value, which is the concentration of the test compound that produces 50% of the maximal response.

Signaling Pathways and Mechanisms of Action

Cyproterone Acetate (CPA) Signaling Pathway

CPA's primary mechanism of action is the competitive antagonism of the androgen receptor. This blockage prevents the downstream signaling cascade that leads to androgenic effects in tissues like the skin and hair follicles.

CPA_Signaling cluster_nucleus Testosterone Testosterone/DHT AR Androgen Receptor (AR) (Cytoplasm) Testosterone->AR Binds & Activates AR_Complex Active AR Complex AR->AR_Complex Conformational Change CPA Cyproterone Acetate (CPA) CPA->AR Binds & Blocks Nucleus Nucleus AR_Complex->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Binds to Androgenic_Effects Androgenic Effects (e.g., increased sebum production, hair follicle stimulation) Gene_Transcription->Androgenic_Effects Leads to

Caption: Cyproterone Acetate's antagonism of the Androgen Receptor.

Ethinylestradiol (EE) Signaling Pathway

EE exerts its effects through both genomic and non-genomic pathways, leading to a wide range of physiological responses.

EE_Signaling cluster_nucleus EE Ethinylestradiol (EE) ER_nuclear Nuclear Estrogen Receptor (ER) EE->ER_nuclear Binds to ER_membrane Membrane Estrogen Receptor (mER/GPER) EE->ER_membrane Binds to HSP Heat Shock Proteins ER_nuclear->HSP Dissociation of Dimerization Dimerization ER_nuclear->Dimerization Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K) ER_membrane->Signaling_Cascade Activates Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Genomic_Effects Genomic Effects (e.g., SHBG synthesis, cycle regulation) ERE->Genomic_Effects Modulates Gene Transcription NonGenomic_Effects Non-Genomic Effects (Rapid cellular responses) Signaling_Cascade->NonGenomic_Effects

Caption: Genomic and non-genomic signaling pathways of Ethinylestradiol.

Integrated Experimental Workflow for Compound this compound Analysis

The following workflow illustrates a logical sequence for the preclinical evaluation of a combination product like Compound this compound.

Experimental_Workflow start Start: Compound Synthesis and Characterization receptor_binding In Vitro Receptor Binding Assays (AR and ER) start->receptor_binding cell_based Cell-Based Functional Assays (e.g., anti-androgenic, estrogenic activity) receptor_binding->cell_based animal_models In Vivo Animal Models (e.g., acne, hirsutism models) cell_based->animal_models pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies animal_models->pk_pd toxicology Toxicology and Safety Pharmacology Studies pk_pd->toxicology clinical_trials Phase I-III Clinical Trials toxicology->clinical_trials end Regulatory Submission and Approval clinical_trials->end

References

In Vitro and In Vivo Studies of Co-cyprindiol (Compound Diane): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-cyprindiol, a combination drug formulation often referred to as Compound Diane or this compound-35, is comprised of two active pharmaceutical ingredients: cyproterone acetate (CPA) and ethinylestradiol (EE). CPA is a potent anti-androgen and progestin, while EE is a synthetic estrogen. This combination is primarily utilized for the treatment of androgen-dependent conditions in women, such as severe acne, hirsutism, and androgenetic alopecia, often associated with polycystic ovary syndrome (PCOS). Its therapeutic efficacy stems from the synergistic action of its components: CPA competitively inhibits the binding of androgens to their receptors, and EE suppresses gonadotropin secretion, thereby reducing androgen production. This technical guide provides a comprehensive overview of the available in vitro and in vivo data on co-cyprindiol's constituent compounds, detailed experimental protocols for relevant assays, and visual representations of the key signaling pathways involved.

Quantitative Data Presentation

The following tables summarize the key quantitative data for cyproterone acetate and ethinylestradiol from various in vitro studies.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity of Cyproterone Acetate (CPA)
ParameterReceptorSystemValueReference
Binding Affinity (Kd) Androgen ReceptorRat Prostatic Cytosol11.6 nM
Glucocorticoid ReceptorNot Specified15-70 nM
Progesterone ReceptorNot Specified15-70 nM
Inhibitory Concentration (IC50) Androgen Receptor AntagonismNot Specified7.1 nM
Agonist Activity (EC50) Androgen Receptor (Partial Agonist)3xHRE-LUC Reporter Assay4.0 µM
Table 2: In Vitro Cytotoxicity of Cyproterone Acetate (CPA)
Cell LineDescriptionIC50 (mg/mL)Reference
Tera-1 Human Testicular Cancer0.221
RAW 264.7 Mouse Macrophage Cancer0.421
WRL-68 Normal Human Hepatic23.49
Table 3: In Vitro Receptor Binding Affinity of Ethinylestradiol (EE)
ParameterReceptorSystemValueReference
Relative Binding Affinity Estrogen Receptor α (ERα)Not Specified233% of Estradiol
Estrogen Receptor α (ERα)Not Specified194% of Estradiol
Estrogen Receptor β (ERβ)Not Specified151% of Estradiol
Binding Affinity (Kd) Estrogen Receptor (for 131I-labeled EE derivative)MCF-7 Cells36.47 ± 6.82 nM

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of co-cyprindiol and its components.

In Vitro Androgen Receptor Competitive Binding Assay

This protocol is a representative method for determining the binding affinity of a compound, such as cyproterone acetate, to the androgen receptor.

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of a test compound for the androgen receptor.

Materials:

  • Rat prostate cytosol (source of androgen receptors)

  • Radiolabeled androgen, e.g., [3H]-R1881 (methyltrienolone)

  • Test compound (e.g., cyproterone acetate)

  • Unlabeled R1881 (for standard curve)

  • Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled R1881 in an appropriate solvent (e.g., ethanol). Prepare the HAP slurry according to the manufacturer's instructions.

  • Assay Setup: In duplicate tubes, incubate a fixed concentration of [3H]-R1881 with increasing concentrations of the test compound or unlabeled R1881. Add a consistent amount of rat prostate cytosol to each tube. The total assay volume should be kept constant.

  • Incubation: Incubate the reaction mixtures overnight (e.g., 20 hours) at 4°C with gentle rotation to reach equilibrium.

  • Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice for a short period (e.g., 15-20 minutes) with intermittent vortexing. Centrifuge the tubes to pellet the HAP.

  • Washing: Wash the HAP pellets with assay buffer to remove unbound radioligand. Repeat the centrifugation and washing steps.

  • Quantification: Resuspend the final HAP pellets in ethanol and transfer to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specifically bound [3H]-R1881 against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis. The Ki can be calculated using the Cheng-Prusoff equation.

In Vitro MTT Cell Proliferation Assay

This protocol outlines a standard procedure to assess the cytotoxic effects of a compound like cyproterone acetate on cultured cells.

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Adherent or suspension cells (e.g., Tera-1, RAW 264.7, WRL-68)

  • Complete cell culture medium

  • Test compound (e.g., cyproterone acetate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 104 to 1 x 105 cells/well) and allow them to attach and grow overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

In Vivo Hershberger Assay

This is a standardized in vivo assay to screen for compounds with androgenic or anti-androgenic activity.

Objective: To assess the potential of a test substance to act as an androgen agonist or antagonist based on the weight changes of androgen-dependent tissues in castrated male rats.

Animals: Peripubertal male rats, castrated at a specific age.

Procedure for Anti-Androgenic Activity:

  • Animal Preparation: Acclimatize the castrated rats for a set period.

  • Dosing: Administer the test compound (e.g., cyproterone acetate) daily for 10 consecutive days via oral gavage or subcutaneous injection. A control group receives the vehicle only. A positive control group receives a known anti-androgen (e.g., flutamide). All groups, except a castrated control group, are co-administered with a maintenance dose of testosterone propionate to stimulate the growth of androgen-dependent tissues.

  • Necropsy and Tissue Collection: On day 11, euthanize the animals and carefully dissect the following androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

  • Tissue Weighing: Carefully trim the tissues of any adhering fat or connective tissue and record their wet weights.

  • Data Analysis: Compare the weights of the androgen-dependent tissues from the test compound-treated groups to the testosterone-only treated group. A statistically significant decrease in tissue weights indicates anti-androgenic activity.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of co-cyprindiol are a result of the distinct yet complementary actions of its two components on key endocrine signaling pathways.

Cyproterone Acetate: Androgen Receptor Antagonism

CPA's primary mechanism of action is the competitive antagonism of the androgen receptor (AR). In androgen-responsive tissues, testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the AR in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins (HSPs), dimerize, and translocate to the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of androgen-dependent genes that regulate cell growth, differentiation, and function.

CPA, due to its structural similarity to androgens, binds to the AR. However, this binding does not induce the correct conformational change required for full receptor activation. While some studies suggest that the CPA-AR complex can translocate to the nucleus, it is inefficient in activating gene transcription. One proposed mechanism is that CPA prevents the proper translocation of the AR to the nucleus, thereby inhibiting the downstream signaling cascade. This blockade of androgen action leads to a reduction in androgen-stimulated processes, such as sebum production and hair growth in androgen-sensitive areas.

CPA_AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT/ Testosterone AR_inactive Androgen Receptor (AR) + HSPs DHT->AR_inactive Binds CPA Cyproterone Acetate (CPA) CPA->AR_inactive Binds AR_active Activated AR Dimer AR_inactive->AR_active Activation & Dimerization CPA_AR CPA-AR Complex AR_inactive->CPA_AR AR_DNA AR binds to ARE AR_active->AR_DNA Translocation Blocked_Transcription Transcription Blocked CPA_AR->Blocked_Transcription Prevents effective translocation and co-activator recruitment Transcription Gene Transcription AR_DNA->Transcription Cell_Effects Androgenic Effects Transcription->Cell_Effects EE_ER_Pathway cluster_systemic Systemic Effects cluster_cellular Cellular Mechanism EE_systemic Ethinylestradiol (EE) Hypothalamus Hypothalamus EE_systemic->Hypothalamus Negative Feedback Liver Liver EE_systemic->Liver Stimulates Pituitary Pituitary Gland Hypothalamus->Pituitary Stimulates Ovary Ovary Pituitary->Ovary Stimulates LH_FSH LH / FSH Androgens Androgen Production Ovary->Androgens SHBG SHBG Production Liver->SHBG GnRH GnRH Free_T Free Testosterone SHBG->Free_T Binds Bound_T Bound Testosterone Free_T->Bound_T EE_cellular Ethinylestradiol (EE) ER Estrogen Receptor (ER) EE_cellular->ER Binds ER_Dimer Activated ER Dimer ER->ER_Dimer Activation & Dimerization ERE Binds to ERE ER_Dimer->ERE Nuclear Translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription Cellular_Response Estrogenic Effects Gene_Transcription->Cellular_Response CPA_IRE1a_Pathway Hyperandrogenism Hyperandrogenism ER_Stress Endoplasmic Reticulum (ER) Stress Hyperandrogenism->ER_Stress IRE1a IRE1α Activation ER_Stress->IRE1a Pyroptosis Granulosa Cell Pyroptosis IRE1a->Pyroptosis CPA Cyproterone Acetate (CPA) CPA->IRE1a Inhibits Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Binding_Assay Receptor Binding Assays (AR, ER) Reporter_Assay Reporter Gene Assays Binding_Assay->Reporter_Assay Functional Validation Cell_Viability Cell Viability/Cytotoxicity Assays (e.g., MTT) Reporter_Assay->Cell_Viability Cellular Effects Pharmacokinetics Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) Cell_Viability->Pharmacokinetics Candidate Selection Efficacy_Models Efficacy Models (e.g., Hershberger Assay) Pharmacokinetics->Efficacy_Models Dose Selection Toxicology Toxicology Studies Efficacy_Models->Toxicology Safety Assessment

An In-depth Technical Guide to the Pharmacodynamics of Cyproterone Acetate and Ethinylestradiol in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the pharmacodynamics of Cyproterone Acetate (CPA) and Ethinylestradiol (EE), the active components of the formulation commonly known as Diane-35. This document is intended for researchers, scientists, and drug development professionals. It details the mechanism of action, quantitative effects in various cellular models, and the modulation of key signaling pathways. Furthermore, this guide includes detailed experimental protocols for assays relevant to the study of these compounds.

Introduction

Cyproterone acetate (CPA) is a potent steroidal antiandrogen and progestin.[1] Its primary mechanism of action involves the competitive antagonism of the androgen receptor (AR).[2] Ethinylestradiol (EE) is a synthetic estrogen that exerts its effects through the estrogen receptor (ER). The combination of CPA and EE is utilized in the management of hyperandrogenism-related conditions.[3][4] This guide elucidates the pharmacodynamic properties of each compound in various cellular models, providing a foundational understanding for further research and development.

Pharmacodynamics of Cyproterone Acetate (CPA)

Mechanism of Action

CPA functions as a competitive antagonist of the androgen receptor (AR), thereby inhibiting the binding of androgens such as testosterone and dihydrotestosterone (DHT).[2][5] This blockade prevents the translocation of the AR to the nucleus, a critical step in androgen-mediated gene transcription.[6] In addition to its antagonistic properties, CPA can also exhibit partial agonist activity at the AR at higher concentrations.[2] It also possesses progestational and weak glucocorticoid activity.[2]

Quantitative Data in Cellular Models

The following table summarizes the quantitative effects of Cyproterone Acetate in various cellular models.

Cell LineAssay TypeEndpointValueCitation(s)
Rat Prostate CytosolCompetitive BindingIC5024 nM[5]
Testicular Cancer (Tera-1)MTT AssayIC500.221 mg/mL[7][8]
Macrophage (RAW 264.7)MTT AssayIC500.421 mg/mL[7][8]
Fetal Hepatic (WRL-68)MTT AssayIC5023.49 mg/mL[7][8]
Androgen ReceptorReceptor AntagonismIC507.1 nM[2]
Androgen ReceptorReceptor AgonismEC504.0 µM[2]

Androgen Receptor Signaling Pathway Modulation by CPA

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm Testosterone Testosterone / DHT AR Androgen Receptor (AR) Testosterone->AR Binds & Activates AR_HSP AR-HSP Complex AR->AR_HSP Binding AR_dimer Activated AR Dimer AR->AR_dimer HSP HSP Complex HSP->AR_HSP CPA Cyproterone Acetate (CPA) CPA->AR Competitively Binds & Inhibits Activation Inhibition Transcription Inhibited CPA->Inhibition Prevents Translocation AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds AR_dimer->Inhibition Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Androgen Receptor (AR) Signaling Pathway and CPA Inhibition.

Pharmacodynamics of Ethinylestradiol (EE)

Mechanism of Action

Ethinylestradiol is a synthetic analog of estradiol and functions as an agonist for the estrogen receptor (ERα and ERβ).[9] Upon binding to ERs in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, thereby modulating the transcription of target genes.[9] This can lead to a variety of cellular responses, including regulation of cell proliferation and apoptosis.

Quantitative Data in Cellular Models

Quantitative data for the singular application of Ethinylestradiol on cell lines is less prevalent in publicly available literature, as it is often studied in combination with progestins. However, its effects on cell proliferation and apoptosis have been documented.

Cell Line/TissueAssay TypeEffectObservationCitation(s)
Ectopic Endometrial TissueImmunohistochemistry (Ki-67)ProliferationEnhanced in the presence of EE and a progestin compared to progestin alone.[10][11]
Ectopic Endometrial TissueTUNEL AssayApoptosisEnhanced in the presence of EE and a progestin compared to progestin alone.[10][11]

Estrogen Receptor Signaling Pathway Modulation by EE

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm EE Ethinylestradiol (EE) ER Estrogen Receptor (ER) EE->ER Binds & Activates ER_HSP ER-HSP Complex ER->ER_HSP ER_dimer Activated ER Dimer ER->ER_dimer Dimerization & Translocation HSP HSP Complex HSP->ER_HSP ER_HSP->ER ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene_Transcription Gene Transcription (Proliferation, Apoptosis) ERE->Gene_Transcription Initiates

Caption: Estrogen Receptor (ER) Signaling Pathway Activation by EE.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial activity.

Materials:

  • Cells in culture

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Treatment compounds (e.g., CPA)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10^4 to 5x10^4 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., CPA) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Androgen Receptor (AR) Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of a compound to the androgen receptor.

Materials:

  • AR-expressing cell lysate or purified AR protein

  • Radiolabeled androgen (e.g., [3H]R1881)

  • Test compound (e.g., CPA)

  • Assay buffer

  • Scintillation fluid and counter or other appropriate detection system

Procedure:

  • Preparation: Prepare a series of dilutions of the test compound.

  • Binding Reaction: In a suitable assay plate, combine the AR source, a fixed concentration of the radiolabeled androgen, and the various concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled androgen).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand (e.g., using filtration or precipitation).

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

Estrogen Receptor (ER) Activation Luciferase Reporter Assay

This protocol describes a method to measure the activation of the estrogen receptor by a test compound.[12][13]

Materials:

  • ER-negative cell line (e.g., HEK293)

  • ER expression vector (e.g., for ERα or ERβ)

  • Estrogen Response Element (ERE)-driven luciferase reporter vector

  • Transfection reagent

  • Test compound (e.g., EE)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the ER expression vector and the ERE-luciferase reporter vector.

  • Cell Seeding: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate for 24-48 hours to allow for receptor activation and luciferase expression.

  • Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and plot the fold-activation against the log concentration of the test compound to determine the EC50.

Experimental Workflow for Cellular Assays

Experimental_Workflow cluster_assays Assays start Start cell_culture Cell Culture (e.g., Prostate or Breast Cancer Cell Lines) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Treatment (CPA, EE, or Combination) seeding->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability reporter Reporter Gene Assay (e.g., Luciferase) incubation->reporter binding Binding Assay (e.g., Competitive Binding) incubation->binding data_analysis Data Analysis (IC50 / EC50 Determination) viability->data_analysis reporter->data_analysis binding->data_analysis results Results & Interpretation data_analysis->results

Caption: General Experimental Workflow for In Vitro Pharmacodynamic Studies.

Conclusion

This technical guide has detailed the pharmacodynamics of Cyproterone Acetate and Ethinylestradiol in cellular models. CPA primarily acts as an antagonist of the androgen receptor, inhibiting androgen-mediated cellular processes. EE functions as an agonist of the estrogen receptor, modulating gene transcription related to cell fate. The provided quantitative data, signaling pathway diagrams, and experimental protocols offer a robust resource for researchers in the field of endocrinology and drug development. Further investigation into the synergistic or antagonistic effects of their combination in various cellular contexts is a promising area for future research.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of Cyproterone Acetate and Ethinyl Estradiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of cyproterone acetate and ethinyl estradiol, the two active components of the combination drug formerly marketed as Diane-35. This document delves into their mechanism of action, quantitative biological data, detailed experimental protocols for receptor binding assays, and visualizations of their respective signaling pathways.

Introduction

"Compound this compound," commercially known as this compound-35, is a combination oral contraceptive pill that contains a progestin with antiandrogenic properties, cyproterone acetate, and a synthetic estrogen, ethinyl estradiol. It has been primarily used for the treatment of androgen-dependent conditions in women, such as severe acne, hirsutism, and androgenetic alopecia. Due to its hormonal components, it also provides effective contraception. This guide will explore the structural modifications of its constituent compounds, cyproterone acetate and ethinyl estradiol, and their impact on biological activity.

Cyproterone Acetate (CPA) is a potent antiandrogen and progestin. Its primary mechanism of action involves the competitive inhibition of the androgen receptor (AR), thereby blocking the effects of androgens like testosterone and dihydrotestosterone (DHT)[1][2]. Additionally, its progestogenic activity leads to the suppression of gonadotropin release, which in turn reduces the production of androgens[2].

Ethinyl Estradiol (EE) is a synthetic estrogen that acts as a potent agonist for the estrogen receptor (ER). In the context of this compound-35, EE complements the antiandrogenic effect of CPA by increasing the hepatic synthesis of sex hormone-binding globulin (SHBG). This leads to a higher binding capacity for androgens in the plasma, thus reducing the concentration of free, biologically active androgens.

Structural Analogs and Derivatives

Cyproterone Acetate and its Analogs

Cyproterone acetate is a synthetic derivative of 17α-hydroxyprogesterone. Several structural analogs have been synthesized and studied to explore their antiandrogenic and progestogenic activities.

  • Clascoterone (Cortexolone 17α-propionate): A topical antiandrogen that is a derivative of cortexolone. It has been shown to have a topical potency equivalent to cyproterone acetate in bioassays[3].

  • 9,11-Dehydrocortexolone 17α-butyrate (CB-03-04): An analog of clascoterone, it also exhibits antiandrogenic properties[3].

  • Other Steroidal Antiandrogens: The broader class of steroidal antiandrogens includes various synthetic compounds with modifications to the steroid backbone[4].

Ethinyl Estradiol and its Derivatives

Ethinyl estradiol is a derivative of the natural estrogen, estradiol, with an ethynyl group at the C17α position, which significantly increases its oral bioavailability and metabolic stability.

  • PEGylated Ethinylestradiol Derivatives: Novel poly(ethylene glycol) (PEG) derivatives of ethinylestradiol have been synthesized for imaging purposes. For example, [131I]EITE and [131I]MITE have been developed as probes for estrogen receptor targeting[5][6][7].

  • Ester Derivatives: Various ester derivatives of ethinyl estradiol have been synthesized, including malic acid, lactic acid, acetoxyacetic acid, prolinate, and serine esters, to modify its pharmacokinetic properties[8].

Quantitative Data

The following tables summarize the available quantitative data for cyproterone acetate, ethinyl estradiol, and their derivatives.

Table 1: Androgen Receptor Binding Affinity of Cyproterone Acetate

CompoundReceptorAssay TypeValueReference
Cyproterone AcetateAndrogen Receptor (AR)IC507.1 nM[1]
Cyproterone AcetateAndrogen Receptor (AR)EC50 (partial agonist)4.0 µM[1]

Table 2: Estrogen Receptor Binding Affinity of Ethinyl Estradiol and its Derivatives

CompoundReceptorAssay TypeValue (Kd)Reference
[131I]EITEEstrogen Receptor (ER)Saturation Binding36.47 ± 6.82 nM[5]
[131I]MITEEstrogen Receptor (ER)Saturation Binding61.83 ± 13.95 nM[5]
Ethinyl EstradiolEstrogen Receptor (ER)Competitive Binding (IC50)4.73 x 10-10 M[9]
Diethylstilbestrol (DES)Estrogen Receptor (ER)Competitive Binding (IC50)Varies (used as reference)[9]
Bisphenol A (BPA)Estrogen Receptor (ER)Competitive BindingWeak binder[10]

Experimental Protocols

Competitive Androgen Receptor (AR) Binding Assay

This protocol is based on a radiolabeled ligand competition scintillation proximity assay (SPA)[11][12].

Objective: To determine the binding affinity of test compounds to the androgen receptor.

Materials:

  • Ni-coated 384-well FlashPlates®

  • Recombinant androgen receptor ligand-binding domain (AR-LBD)

  • Radiolabeled ligand (e.g., [3H]-Dihydrotestosterone)

  • Test compounds

  • Assay buffer

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a fixed concentration of the recombinant AR-LBD to each well of the Ni-coated 384-well plate.

  • Add the serially diluted test compounds to the wells.

  • Add a fixed concentration of the radiolabeled ligand to each well.

  • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Competitive Estrogen Receptor (ER) Binding Assay Using Rat Uterine Cytosol

This protocol is adapted from the method provided by the U.S. EPA[13].

Objective: To determine the relative binding affinities of test chemicals for the estrogen receptor.

Materials:

  • Uteri from ovariectomized Sprague-Dawley rats

  • Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Radiolabeled estradiol ([3H]-E2)

  • Unlabeled 17β-estradiol (E2) for standard curve

  • Test compounds

  • Hydroxylapatite (HAP) slurry

  • Scintillation vials and fluid

  • Ultracentrifuge

Procedure:

  • Preparation of Rat Uterine Cytosol:

    • Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer.

    • Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.

    • The resulting supernatant is the uterine cytosol containing the estrogen receptors.

  • Competitive Binding Assay:

    • In assay tubes, add a fixed amount of uterine cytosol (e.g., 50-100 µg protein).

    • Add a fixed concentration of [3H]-E2 (e.g., 0.5-1.0 nM).

    • Add increasing concentrations of the unlabeled test chemical.

    • For the standard curve, use increasing concentrations of unlabeled E2.

    • Incubate the tubes overnight at 4°C.

  • Separation of Bound and Free Ligand:

    • Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

    • Wash the HAP pellets with assay buffer to remove unbound ligand.

  • Quantification:

    • Resuspend the final HAP pellet in ethanol and transfer to scintillation vials.

    • Add scintillation fluid and count the radioactivity.

  • Data Analysis:

    • Plot the percentage of specifically bound [3H]-E2 against the log concentration of the competitor.

    • Determine the IC50 value for the test compound.

Signaling Pathways

Androgen Receptor Signaling Pathway

The binding of an androgen (e.g., DHT) to the androgen receptor in the cytoplasm triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and modulating the transcription of target genes involved in cell survival and proliferation[14][15][16][17]. Cyproterone acetate acts as a competitive antagonist at the AR, preventing these downstream effects.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR Androgen Receptor (AR) HSP HSP Complex AR_DHT AR-DHT Complex AR_HSP->AR_DHT Dissociation AR_Dimer AR-DHT Dimer AR_DHT->AR_Dimer Dimerization CPA Cyproterone Acetate CPA->AR_HSP Blocks ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Promotes Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to

Caption: Androgen Receptor Signaling Pathway and Inhibition by Cyproterone Acetate.

Estrogen Receptor Signaling Pathway

Estrogen (e.g., Ethinyl Estradiol) diffuses into the cell and binds to the estrogen receptor, which can be located in the nucleus or at the plasma membrane. In the classical nuclear pathway, ligand binding induces receptor dimerization and binding to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes[18][19][20][21][22]. Membrane-initiated signaling involves the activation of various kinase cascades.

EstrogenReceptorSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EE Ethinyl Estradiol (EE) ER_cyto Estrogen Receptor (ER) EE->ER_cyto Binds ER_nuc Estrogen Receptor (ER) EE->ER_nuc Binds ER_EE_cyto ER-EE Complex ER_cyto->ER_EE_cyto ER_EE_nuc ER-EE Complex ER_nuc->ER_EE_nuc ER_Dimer ER-EE Dimer ER_EE_nuc->ER_Dimer Dimerization ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Promotes Protein_Synthesis Protein Synthesis Gene_Transcription->Protein_Synthesis Leads to

Caption: Estrogen Receptor Signaling Pathway Activated by Ethinyl Estradiol.

References

Methodological & Application

Application Notes and Protocols for "Compound Diane" in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of scientific literature and databases did not yield a specific experimental agent referred to as "Compound Diane." The commercially available pharmaceutical with a similar name is this compound-35®, a combination of Cyproterone Acetate (an antiandrogen) and Ethinylestradiol (an estrogen). This document, therefore, provides a generalized, representative experimental protocol for studying the effects of a compound with similar properties (e.g., a steroid hormone or receptor inhibitor) on cancer cell lines in vitro. The protocols and data presented are illustrative and should be adapted for specific experimental contexts.

Introduction

This document outlines the theoretical application of a hypothetical "Compound this compound," conceptualized as a modulator of steroid hormone signaling, in a cell culture setting. The protocols provided are based on established methodologies for studying the in vitro effects of agents like antiandrogens and estrogens on cancer cell lines. These compounds typically exert their effects by interacting with nuclear hormone receptors, leading to changes in gene expression that regulate cell proliferation, apoptosis, and other cellular processes.

Key Applications:

  • Investigating the anti-proliferative effects on hormone-dependent cancer cell lines.

  • Elucidating the mechanism of action, including effects on specific signaling pathways.

  • Assessing the potential for inducing apoptosis in cancer cells.

  • Screening for synergistic or antagonistic effects with other therapeutic agents.

Data Presentation

The following tables represent hypothetical quantitative data that could be generated from the experimental protocols described below.

Table 1: Effect of Compound this compound on Cell Viability (IC50 Values)

Cell LineReceptor StatusCompound this compound IC50 (µM) after 72h
LNCaPAR positive15.5
MCF-7ER positive25.2
PC-3AR negative> 100
MDA-MB-231ER negative> 100

IC50 (half-maximal inhibitory concentration) values were determined using an MTT assay.

Table 2: Induction of Apoptosis by Compound this compound in LNCaP Cells

Treatment GroupConcentration (µM)% Apoptotic Cells (Annexin V positive)
Vehicle Control (DMSO)0.1%5.2 ± 1.1
Compound this compound1022.5 ± 3.4
Compound this compound2045.8 ± 4.9
Compound this compound5078.1 ± 6.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines:

    • LNCaP (androgen-sensitive human prostate adenocarcinoma)

    • MCF-7 (estrogen-sensitive human breast adenocarcinoma)[1][2]

  • Culture Medium:

    • LNCaP: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

    • MCF-7: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency.

Preparation of Compound this compound Stock Solution

As steroid-like compounds are often hydrophobic, a solubilization protocol is critical.

  • Prepare a 10 mM stock solution of Compound this compound in sterile dimethyl sulfoxide (DMSO).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of Compound this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Allow cells to adhere for 24 hours.

  • Treatment:

    • Prepare serial dilutions of Compound this compound in the appropriate culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound this compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control group treated with medium containing 0.1% DMSO.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by Compound this compound.

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with the desired concentrations of Compound this compound for 48 hours.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the cells from the supernatant and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Add 400 µL of 1X Annexin V binding buffer to each sample.

    • Analyze the samples by flow cytometry within one hour.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Signaling Pathway Diagram

Androgen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP->AR Inhibition DHT Dihydrotestosterone (DHT) DHT->AR Binding & Activation Five_alpha_reductase->DHT Compound_this compound Compound this compound (Antagonist) Compound_this compound->AR Blocks Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition

Caption: Androgen Receptor signaling pathway and the inhibitory action of a hypothetical antagonist.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays (72h Post-Treatment) cluster_viability Viability Assay cluster_apoptosis Apoptosis Assay Cell_Culture 1. Cell Culture (LNCaP, MCF-7) Cell_Seeding 3. Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Compound this compound Stock (10 mM in DMSO) Treatment 4. Treat Cells with Compound this compound Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay 5a. MTT Assay Treatment->MTT_Assay Annexin_V 5b. Annexin V Staining Treatment->Annexin_V IC50 6a. Determine IC50 MTT_Assay->IC50 Flow_Cytometry 6b. Flow Cytometry Analysis Annexin_V->Flow_Cytometry

Caption: General experimental workflow for assessing Compound this compound's effects on cell culture.

References

Application Notes and Protocols for "Compound Diane" (Ethinylestradiol and Cyproterone Acetate) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Compound Diane," commercially known as this compound-35, is a combination drug containing a synthetic estrogen, ethinylestradiol (EE), and a potent anti-androgen with progestational activity, cyproterone acetate (CPA). In human medicine, it is primarily used to treat severe acne, hirsutism, and other symptoms of hyperandrogenism in women.[1][2][3][4][5] In the context of preclinical research, the administration of EE and CPA to animal models can be a valuable tool for studying the effects of hormonal manipulation on various physiological and pathological processes. This document provides detailed application notes and protocols for the use of an ethinylestradiol and cyproterone acetate combination in animal models, based on available scientific literature.

Data Presentation: Dosage and Administration

The following table summarizes a reported dosage regimen for the combined oral administration of ethinylestradiol and cyproterone acetate in a gerbil model. Researchers should consider this as a starting point and optimize the dosage based on the specific animal model, research question, and desired physiological effect.

Animal ModelCompoundDosageAdministration RouteDurationStudy ObjectiveReference
Adult Female Gerbils (Meriones unguiculatus)Ethinylestradiol (EE)10 µg/kg/dayOral21 daysTo evaluate the effects on the female prostate (Skene's glands)(Pinto et al., 2018)
Cyproterone Acetate (CPA)1 mg/kg/dayOral21 daysTo evaluate the effects on the female prostate (Skene's glands)(Pinto et al., 2018)
EE + CPA Combination10 µg/kg/day EE + 1 mg/kg/day CPAOral21 daysTo evaluate the combined effects on the female prostate (Skene's glands)(Pinto et al., 2018)

Experimental Protocols

Protocol 1: Preparation of Ethinylestradiol and Cyproterone Acetate Solution for Oral Administration

This protocol describes the preparation of a dosing solution for oral administration to rodents.

Materials:

  • Ethinylestradiol (EE) powder

  • Cyproterone Acetate (CPA) powder

  • Vehicle (e.g., corn oil, peanut oil, or a solution of 0.5% carboxymethylcellulose)

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Pipettes

Procedure:

  • Calculate the required amount of EE and CPA: Based on the desired dosage (e.g., 10 µg/kg for EE and 1 mg/kg for CPA) and the average body weight of the animals, calculate the total amount of each compound needed for the study duration.

  • Weigh the compounds: Accurately weigh the calculated amounts of EE and CPA powder using an analytical balance.

  • Prepare the vehicle: If using an oil-based vehicle, ensure it is of high purity. If using an aqueous suspension, prepare a 0.5% solution of carboxymethylcellulose in distilled water.

  • Dissolve or suspend the compounds:

    • For oil-based vehicles: Add the weighed EE and CPA to the appropriate volume of oil in a volumetric flask. Use a magnetic stirrer to facilitate dissolution. Gentle warming may be required for some compounds, but care should be taken to avoid degradation.

    • For aqueous suspensions: First, create a paste of the EE and CPA powders with a small amount of the vehicle. Gradually add the remaining vehicle while stirring continuously to ensure a homogenous suspension.

  • Store the solution: Store the prepared solution in a light-protected container at 4°C. The stability of the solution should be determined, and fresh solutions should be prepared regularly.

Protocol 2: Oral Gavage Administration in Rodents

Oral gavage is a common method for precise oral dosing in rodents.[6][7]

Materials:

  • Animal gavage needles (appropriate size for the animal model, e.g., 20-22 gauge for rats, 22-24 gauge for mice)

  • Syringes (1 mL or 3 mL)

  • Prepared dosing solution

  • Animal scale

Procedure:

  • Animal Handling and Restraint: Gently restrain the animal to immobilize its head and torso. Proper handling techniques are crucial to minimize stress and prevent injury to the animal and the researcher.

  • Dose Calculation: Weigh the animal immediately before dosing to calculate the exact volume of the solution to be administered based on its body weight. The maximum recommended volume for oral gavage is typically 10 mL/kg for rats and mice.[6]

  • Filling the Syringe: Draw the calculated volume of the dosing solution into the syringe. Ensure there are no air bubbles.

  • Gavage Needle Insertion:

    • Gently open the animal's mouth and insert the gavage needle along the side of the mouth, over the tongue.

    • Advance the needle smoothly and gently along the esophagus. The animal should swallow as the tube is passed. Do not force the needle if resistance is met , as this could indicate entry into the trachea.

  • Administration: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the solution.

  • Needle Removal: Gently withdraw the needle in a single, smooth motion.

  • Monitoring: After administration, monitor the animal for any signs of distress, such as coughing or difficulty breathing.

Protocol 3: Voluntary Oral Administration

To reduce the stress associated with oral gavage, voluntary oral administration methods can be employed.

Materials:

  • Sweetened, palatable vehicle (e.g., sweetened condensed milk, fruit-flavored gelatin, or commercially available medicated treats)

  • Prepared dosing solution or powder

  • Small, individual feeding containers

Procedure:

  • Vehicle Preparation: Mix the calculated dose of EE and CPA with a small, pre-measured amount of the palatable vehicle. Ensure the compounds are evenly distributed.

  • Acclimation: For several days prior to the start of the experiment, acclimate the animals to the palatable vehicle without the active compounds to ensure voluntary consumption.

  • Administration: Provide each animal with its individual, medicated treat. Observe the animals to ensure the entire dose is consumed.

  • Considerations: This method may be less precise than oral gavage, and individual consumption rates should be monitored. It is particularly useful for long-term studies where repeated handling and gavage may be a confounding factor.

Mandatory Visualizations

Signaling Pathways

The biological effects of the ethinylestradiol and cyproterone acetate combination are mediated through their interaction with steroid hormone receptors.

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Target Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus EE Ethinylestradiol (EE) ER Estrogen Receptor (ER) EE->ER Binds CPA Cyproterone Acetate (CPA) AR Androgen Receptor (AR) CPA->AR Competitively Inhibits Androgens Androgens (e.g., Testosterone) Androgens->AR Binds ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds Gene_Transcription_Estrogenic Estrogenic Gene Transcription ERE->Gene_Transcription_Estrogenic Activates Gene_Transcription_Androgenic Androgenic Gene Transcription ARE->Gene_Transcription_Androgenic Activates

Caption: Signaling pathway of Ethinylestradiol and Cyproterone Acetate.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of "Compound this compound" in an animal model.

Experimental_Workflow start Start acclimation Animal Acclimation (1-2 weeks) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization treatment Daily Oral Administration (Vehicle, EE, CPA, EE+CPA) randomization->treatment monitoring In-life Monitoring (Body weight, clinical signs) treatment->monitoring endpoints Terminal Endpoint (e.g., 21 days) monitoring->endpoints necropsy Necropsy & Tissue Collection endpoints->necropsy analysis Histopathology, Biomarker Analysis, Gene Expression, etc. necropsy->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo studies.

References

Application Note: Simultaneous Determination of Ethinylestradiol and Cyproterone Acetate in "Compound Diane" by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of Ethinylestradiol (EE) and Cyproterone Acetate (CYP) in combined solid dosage forms, such as "Compound Diane" or this compound-35. The method is simple, economical, precise, and accurate, making it suitable for routine quality control analysis in pharmaceutical manufacturing.

Introduction

"Compound this compound" is a combination oral contraceptive and anti-androgen medication containing Ethinylestradiol, a synthetic estrogen, and Cyproterone Acetate, a synthetic progestin with anti-androgenic properties. The simultaneous and accurate determination of both active pharmaceutical ingredients (APIs) is crucial to ensure the safety and efficacy of the final product. This document provides a detailed protocol for the HPLC analysis of these compounds.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed for this analysis. The chromatographic separation is achieved on a C18 stationary phase with an isocratic mobile phase.

ParameterSpecification
HPLC System Isocratic HPLC with UV-Vis Detector
Column Inertsil ODS C18 (250mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile : Water (80:20 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector Wavelength 280 nm
Column Temperature Ambient
Run Time 10 minutes
Preparation of Standard Solutions

Standard Stock Solution: Accurately weigh and transfer 35 mg of Ethinylestradiol and 20 mg of Cyproterone Acetate into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a standard stock solution.

Working Standard Solution: From the standard stock solution, pipette out an appropriate volume and dilute with the mobile phase to achieve a final concentration representative of the sample being analyzed.

Sample Preparation
  • Weigh and finely powder not fewer than 20 tablets of "Compound this compound".

  • Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the APIs.

  • Dilute to the final volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Results and Discussion

The developed HPLC method provides a good separation of Ethinylestradiol and Cyproterone Acetate. The retention times were found to be approximately 3.84 minutes for Ethinylestradiol and 5.54 minutes for Cyproterone Acetate.[1]

Method Validation Summary

The method was validated according to ICH guidelines, and the results are summarized below.

Linearity: The linearity of the method was established by analyzing a series of dilutions of the standard solution. The correlation coefficient for both compounds was found to be greater than 0.999, indicating excellent linearity over the tested concentration ranges.[1]

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Ethinylestradiol4.9 - 14.7> 0.999
Cyproterone Acetate280 - 840> 0.999

Accuracy: The accuracy of the method was determined by recovery studies. The mean recovery for both Ethinylestradiol and Cyproterone Acetate was between 98% and 102%, demonstrating the accuracy of the method.[1]

Precision: The precision of the method was evaluated by performing replicate injections of the standard solution. The relative standard deviation (RSD) for both peak area and retention time was well within the acceptable limits, indicating good precision.

Protocol

  • System Preparation:

    • Prepare the mobile phase as described in the chromatographic conditions.

    • Degas the mobile phase using sonication or vacuum filtration.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Analysis:

    • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

    • Inject the standard solution to determine the retention times and peak areas of Ethinylestradiol and Cyproterone Acetate.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing the retention times with those of the standard.

    • Calculate the amount of Ethinylestradiol and Cyproterone Acetate in the sample by comparing the peak areas with those of the standard.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard Weighing C Dissolution & Sonication A->C B Sample Weighing & Grinding B->C D Filtration C->D E Injection into HPLC D->E F Chromatographic Separation (C18 Column) E->F G UV Detection at 280 nm F->G H Peak Integration G->H I Quantification H->I

Caption: Experimental workflow for the HPLC analysis of "Compound this compound".

Conclusion

The described RP-HPLC method is demonstrated to be simple, rapid, accurate, and precise for the simultaneous determination of Ethinylestradiol and Cyproterone Acetate in "Compound this compound" tablets. This method can be effectively used for routine quality control in the pharmaceutical industry.

References

Application Note: Quantitative Analysis of Cyproterone Acetate and Ethinyl Estradiol using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyproterone acetate and ethinyl estradiol are synthetic steroid hormones commonly used in combination for oral contraception and the treatment of conditions related to androgen excess, such as severe acne and hirsutism in women.[1][2] Cyproterone acetate is a potent anti-androgen and progestogen, while ethinyl estradiol is a synthetic estrogen.[1] The therapeutic efficacy of this combination relies on their synergistic action to regulate hormonal imbalances.[2] Accurate and sensitive quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high selectivity and sensitivity.[3]

This application note provides a detailed protocol for the simultaneous quantification of cyproterone acetate and ethinyl estradiol in human plasma using LC-MS/MS. The described workflow includes sample preparation, chromatographic separation, and mass spectrometric detection.

Signaling Pathway and Mechanism of Action

The combination of cyproterone acetate and ethinyl estradiol is effective in treating symptoms of androgen excess, such as in Polycystic Ovary Syndrome (PCOS), through a dual mechanism of action.[2] Cyproterone acetate acts as an androgen receptor antagonist, competitively blocking the effects of androgens like testosterone. It also has progestational activity, which suppresses the secretion of gonadotropins (LH and FSH) from the pituitary gland, leading to reduced androgen production in the ovaries. Ethinyl estradiol, a synthetic estrogen, increases the level of sex hormone-binding globulin (SHBG) in the blood, which binds to androgens, thereby reducing the concentration of free, biologically active androgens.[2]

Signaling_Pathway cluster_pituitary Pituitary Gland cluster_ovary Ovary cluster_liver Liver cluster_target_tissue Target Tissue Pituitary Pituitary LH_FSH LH & FSH Secretion Pituitary->LH_FSH Ovary Ovary LH_FSH->Ovary Stimulates Androgen_Prod Androgen Production Ovary->Androgen_Prod Free_Androgens Free Androgens Androgen_Prod->Free_Androgens Liver Liver SHBG_Prod SHBG Production Liver->SHBG_Prod SHBG_Prod->Free_Androgens Binds to Androgen_Receptor Androgen Receptor Androgenic_Effect Androgenic Effect Androgen_Receptor->Androgenic_Effect Cyproterone_Acetate Cyproterone Acetate Cyproterone_Acetate->Pituitary Inhibits Cyproterone_Acetate->Androgen_Receptor Blocks Ethinyl_Estradiol Ethinyl Estradiol Ethinyl_Estradiol->Liver Stimulates Free_Androgens->Androgen_Receptor Activates Bound_Androgens Bound Androgens Free_Androgens->Bound_Androgens

Figure 1: Mechanism of action of Cyproterone Acetate and Ethinyl Estradiol.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

Sample preparation is a critical step to remove matrix interferences and concentrate the analytes.[3][4] Solid-phase extraction is a robust and widely used technique for the extraction of steroid hormones from biological fluids.[4]

Materials:

  • Human plasma samples

  • Internal Standards (IS): Deuterated cyproterone acetate and ethinyl estradiol

  • SPE cartridges (e.g., C18, 1 mL)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Hexane (LC-MS grade)

  • Ethyl acetate (LC-MS grade)

  • Nitrogen evaporator

Protocol:

  • Sample Spiking: To 100 µL of plasma sample, add the internal standards to their final concentrations.

  • Dilution: Add 400 µL of water to the spiked plasma sample.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of hexane to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30-90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 30% B (re-equilibration)

Mass Spectrometer Settings:

  • Ionization Mode: Positive ESI for cyproterone acetate and negative ESI for ethinyl estradiol are commonly used. However, positive APCI has also been shown to be effective for a panel of steroids.[5]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C (for APCI)

  • Ion Spray Voltage: Dependent on the specific instrument and ionization mode.

  • Collision Gas: Argon

MRM Transitions:

The selection of precursor and product ions is crucial for the selectivity of the method. The fragmentation of estrogens often involves cleavage of the D and C rings.[6]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Cyproterone AcetateTo be determined empiricallyTo be determined empiricallyPositive
Ethinyl Estradiol295.2145.1Negative
Ethinyl Estradiol295.2143.1Negative

Note: The MRM transitions for cyproterone acetate should be optimized based on the specific instrument. The provided transitions for ethinyl estradiol are based on published data.[7]

Experimental Workflow

The overall experimental workflow for the quantitative analysis of cyproterone acetate and ethinyl estradiol is depicted in the following diagram.

Experimental_Workflow Sample_Collection Plasma Sample Collection IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking SPE Solid-Phase Extraction (C18) IS_Spiking->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: LC-MS/MS experimental workflow for steroid hormone analysis.

Data Presentation

The quantitative performance of the method should be evaluated by assessing its linearity, limit of quantification (LOQ), accuracy, and precision.

Table 1: Linearity and Limit of Quantification

AnalyteCalibration RangeCorrelation Coefficient (r²)LLOQ
Cyproterone Acetate0.1 - 100 ng/mL> 0.990.1 ng/mL
Ethinyl Estradiol5 - 200 pg/mL> 0.995 pg/mL[8]

Note: The values for cyproterone acetate are representative and should be determined experimentally.

Table 2: Accuracy and Precision

AnalyteSpiked ConcentrationAccuracy (%)Precision (CV%)
Cyproterone AcetateLow QC95 - 105< 15
Mid QC95 - 105< 15
High QC95 - 105< 15
Ethinyl EstradiolLow QC90 - 110< 15
Mid QC90 - 110< 15
High QC90 - 110< 15

Note: QC refers to Quality Control samples. The acceptable ranges for accuracy and precision may vary depending on regulatory guidelines.

Table 3: Recovery

AnalyteExtraction Recovery (%)
Cyproterone Acetate> 85
Ethinyl Estradiol> 85

Note: Extraction recovery should be consistent across the calibration range.[5]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of cyproterone acetate and ethinyl estradiol in human plasma by LC-MS/MS. The described method, including solid-phase extraction for sample preparation and MRM for detection, offers high sensitivity and selectivity, making it suitable for a wide range of applications in clinical and pharmaceutical research. The provided workflows and data tables serve as a valuable resource for researchers and scientists in the field of drug analysis.

References

Application Notes and Protocols: Optimization of "Compound Diane" Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Compound Diane" is a combination drug product containing Cyproterone Acetate, a potent anti-androgen and progestogen, and Ethinylestradiol, a synthetic estrogen. This combination is widely used in the management of severe acne, hirsutism, and for contraception. The efficiency, purity, and scalability of the synthesis of the active pharmaceutical ingredients (APIs), Cyproterone Acetate and Ethinylestradiol, are critical for ensuring the quality and accessibility of the final drug product. This application note details optimized synthesis protocols for both APIs and provides a standard protocol for the formulation of the final tablet. The optimized protocols offer significant advantages in terms of yield, purity, reaction time, and scalability compared to conventional methods.

Introduction

The synthesis of complex steroidal molecules like Cyproterone Acetate and Ethinylestradiol presents numerous challenges, including stereochemical control, regioselectivity, and the need for high purity of the final product. Traditional multi-step batch syntheses can be time-consuming, generate significant waste, and may be difficult to scale up. This document outlines a standard, conventional synthesis for each API and contrasts it with a modern, optimized approach. For Cyproterone Acetate, we present a cutting-edge 10-step continuous flow synthesis that dramatically improves efficiency. For Ethinylestradiol, we describe a high-purity synthesis protocol that enhances yield and product quality. Additionally, a standard protocol for the formulation of the final "Compound this compound" tablet is provided.

Synthesis of Active Pharmaceutical Ingredients

Cyproterone Acetate

2.1.1. Standard Synthesis Protocol (Batch Process)

The conventional synthesis of Cyproterone Acetate typically starts from 17α-hydroxyprogesterone acetate and involves several key transformations, including dienone formation, chlorination, and cyclopropanation.

Experimental Protocol:

  • Dehydrogenation: 17α-hydroxyprogesterone acetate is treated with a dehydrogenating agent, such as chloranil, in a suitable solvent like tert-butanol to introduce a double bond at the C6 position, forming the Δ⁶-dienone.

  • Epoxidation: The resulting dienone is then epoxidized at the 1,2-position using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the 1α,2α-epoxide.

  • Chlorination: The epoxide is opened with hydrochloric acid to introduce a chlorine atom at the C6 position and a hydroxyl group at C7. Subsequent dehydration yields 6-chloro-1α,2α-oxido-4,6-pregnadiene-3,20-dione-17α-acetate.

  • Cyclopropanation: A cyclopropane ring is introduced at the 1,2-position via a Simmons-Smith reaction or by using trimethylsulfoxonium iodide to yield Cyproterone Acetate.

  • Purification: The final product is purified by recrystallization from a suitable solvent system, such as acetone/hexane.

2.1.2. Optimized Synthesis Protocol (Continuous Flow Process)

A recently developed 10-step chemo-biocatalytic continuous flow asymmetric synthesis offers a highly efficient and scalable alternative to the traditional batch process. This method starts from the readily available 4-androstene-3,17-dione.

Experimental Protocol:

This integrated one-flow synthesis involves a sequence of ten transformations without the isolation of intermediates. Key steps include:

  • Enzymatic Dehydrogenation: An engineered 3-ketosteroid-Δ¹-dehydrogenase is used to introduce the C1-C2 double bond.

  • Stereoselective Hydration: A substrate-controlled Co-catalyzed Mukaiyama hydration is employed to install the crucial C17α-hydroxyl group.

  • Rapid Cyclopropanation: A Corey-Chaykovsky cyclopropanation in flow is used to construct the cyclopropyl ring.

The entire process is conducted in a continuous flow reactor system, significantly reducing reaction times and improving process control.

Data Presentation: Comparison of Cyproterone Acetate Synthesis Protocols

ParameterStandard Batch ProtocolOptimized Flow Protocol
Starting Material 17α-hydroxyprogesterone acetate4-androstene-3,17-dione
Overall Yield ~30-40%~9.6% (over 10 steps)
Reaction Time Several days~3 hours
Purity (Typical) >98%>99%
Scalability LimitedHighly scalable
Process Control ModerateHigh
Waste Generation HighReduced
Ethinylestradiol

2.2.1. Standard Synthesis Protocol

The conventional synthesis of Ethinylestradiol involves the ethynylation of estrone.

Experimental Protocol:

  • Ethynylation: Estrone is dissolved in an inert solvent like tetrahydrofuran (THF). A solution of potassium acetylide, prepared separately from potassium metal and acetylene gas in liquid ammonia, is added to the estrone solution at low temperature (-78 °C).

  • Quenching: The reaction is quenched by the addition of an ammonium chloride solution.

  • Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield Ethinylestradiol.

2.2.2. Optimized High-Purity Synthesis Protocol

This optimized protocol utilizes a more convenient and efficient method for generating the acetylide reagent and improved reaction conditions.

Experimental Protocol:

  • Reagent Preparation: Potassium tert-butoxide is used as the base in a solvent such as THF or dimethyl sulfoxide (DMSO). Acetylene gas is bubbled directly into this solution to form the potassium acetylide in situ.

  • Ethynylation: A solution of estrone in the same solvent is then added to the acetylide solution at a controlled temperature (e.g., -10 to 0 °C).

  • Work-up and Purification: The reaction is quenched with water, and the pH is adjusted with a dilute acid. The product precipitates and is collected by filtration. The crude product is then recrystallized from a solvent like methanol to afford high-purity Ethinylestradiol.

Data Presentation: Comparison of Ethinylestradiol Synthesis Protocols

ParameterStandard ProtocolOptimized High-Purity Protocol
Reagents Potassium metal, liquid ammonia, acetylenePotassium tert-butoxide, acetylene
Reaction Temperature -78 °C-10 to 0 °C
Overall Yield ~70-80%>90%
Purity (Typical) >97%>99.5%
Safety Use of liquid ammonia poses a hazardAvoids the use of liquid ammonia
Simplicity More complex reagent preparationSimpler in situ reagent generation

Formulation of "Compound this compound" Tablets

This section describes a standard protocol for the formulation of tablets containing 2 mg of Cyproterone Acetate and 0.035 mg of Ethinylestradiol.

Experimental Protocol (Wet Granulation Method):

  • Milling and Blending: The active ingredients (Cyproterone Acetate and Ethinylestradiol) and intragranular excipients (e.g., lactose monohydrate, maize starch) are milled and blended in a high-shear mixer.

  • Granulation: A binder solution (e.g., povidone in purified water) is added to the powder blend to form granules.

  • Drying: The wet granules are dried in a fluid bed dryer to achieve the desired moisture content.

  • Sizing: The dried granules are milled to a uniform size.

  • Final Blending: The sized granules are blended with extragranular excipients (e.g., microcrystalline cellulose, magnesium stearate).

  • Compression: The final blend is compressed into tablets using a rotary tablet press.

  • Coating: The compressed tablets are coated with a film-coating suspension to improve stability, taste, and appearance.

Visualizations

G cluster_cyproterone Cyproterone Acetate Synthesis cluster_ethinylestradiol Ethinylestradiol Synthesis cluster_formulation Tablet Formulation 17a-HPA 17a-hydroxyprogesterone acetate Dehydrogenation Dehydrogenation 17a-HPA->Dehydrogenation Epoxidation Epoxidation Dehydrogenation->Epoxidation Chlorination Chlorination Epoxidation->Chlorination Cyclopropanation Cyclopropanation Chlorination->Cyclopropanation CPA Cyproterone Acetate Cyclopropanation->CPA Estrone Estrone Ethynylation Ethynylation Estrone->Ethynylation Ethinylestradiol Ethinylestradiol Ethynylation->Ethinylestradiol APIs APIs (CPA + EE) Blending Blending APIs->Blending Granulation Granulation Blending->Granulation Drying Drying Granulation->Drying Sizing Sizing Drying->Sizing Final Blending Final Blending Sizing->Final Blending Compression Compression Final Blending->Compression Coating Coating Compression->Coating Final Product Final Product Coating->Final Product G cluster_standard Standard Batch Synthesis cluster_optimized Optimized Flow Synthesis start1 Start step1_1 Multi-day Reactions start1->step1_1 step1_2 Intermediate Isolations step1_1->step1_2 step1_3 Large Solvent Volumes step1_2->step1_3 end1 End Product step1_3->end1 start2 Start step2_1 Telescoped Reactions (~3 hours) start2->step2_1 step2_2 No Intermediate Isolation step2_1->step2_2 step2_3 Reduced Solvent Usage step2_2->step2_3 end2 End Product step2_3->end2 AndrogenReceptorSignaling Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR_HSP Androgen Receptor (AR) + HSP DHT->AR_HSP AR_DHT AR-DHT Complex AR_HSP->AR_DHT HSP dissociation AR_Dimer AR-DHT Dimer AR_DHT->AR_Dimer Nuclear Translocation & Dimerization CPA Cyproterone Acetate CPA->AR_HSP Antagonist Binding (Blocks DHT binding) ARE Androgen Response Element (ARE) AR_Dimer->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Application Notes and Protocols for In Vitro Assay Development of Cyproterone Acetate and Ethinylestradiol Combination (Diane)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of the compound combination Diane, which consists of Cyproterone Acetate (CPA) and Ethinylestradiol (EE). This document outlines the mechanism of action of each component and describes relevant in vitro assays to characterize their activity, including signaling pathway analysis, receptor binding, and functional cell-based assays.

Introduction

This compound is a combination hormonal therapy used for the treatment of androgen-dependent conditions such as acne, hirsutism, and androgenetic alopecia in women, and also functions as an oral contraceptive. It is composed of two active ingredients: Cyproterone Acetate, a potent anti-androgen and progestin, and Ethinylestradiol, a synthetic estrogen.[1][2] The therapeutic effects of this compound are primarily due to the anti-androgenic properties of CPA and the synergistic hormonal regulation provided by EE.[3]

Mechanism of Action

Cyproterone Acetate (CPA)

Cyproterone Acetate is a synthetic steroidal antiandrogen that exerts its effects through multiple mechanisms.[1][4][5] Primarily, it acts as a competitive antagonist of the androgen receptor (AR), preventing endogenous androgens like testosterone and dihydrotestosterone (DHT) from binding to and activating the receptor.[1][6] This blockade inhibits the transcription of androgen-responsive genes, thereby reducing androgenic effects in target tissues. Additionally, CPA possesses progestational activity, which leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis.[4][5] This results in the suppression of luteinizing hormone (LH) secretion, which in turn decreases the production of testosterone in the ovaries and testes.[5][6]

.dot

Caption: Mechanism of Cyproterone Acetate (CPA) as an Androgen Receptor Antagonist.

Ethinylestradiol (EE)

Ethinylestradiol is a synthetic estrogen that primarily acts on the hypothalamic-pituitary axis to suppress gonadotropin secretion.[7] By exerting negative feedback on the pituitary gland, EE reduces the secretion of follicle-stimulating hormone (FSH).[7] This inhibition of FSH prevents the development of ovarian follicles, thereby inhibiting ovulation and providing the contraceptive effect.[7] Furthermore, EE increases the synthesis of sex hormone-binding globulin (SHBG) in the liver. Elevated SHBG levels lead to increased binding of free testosterone in the circulation, further reducing the amount of biologically active androgen available to bind to the AR.

.dot

EE_Mechanism_of_Action Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Ovary Ovary Pituitary->Ovary + FSH FSH FollicleDev Follicular Development Ovary->FollicleDev Stimulates EE Ethinylestradiol (EE) EE->Pituitary - (Negative Feedback) Liver Liver EE->Liver Stimulates FSH->Ovary Stimulates SHBG SHBG Liver->SHBG Produces FreeTestosterone Free Testosterone SHBG->FreeTestosterone Binds BoundTestosterone Bound Testosterone

Caption: Mechanism of Ethinylestradiol (EE) in Hormonal Regulation.

In Vitro Assay Protocols

A variety of in vitro assays can be employed to characterize the biological activity of Cyproterone Acetate and Ethinylestradiol. These assays are crucial for confirming the mechanism of action, determining potency, and assessing selectivity.

Androgen Receptor (AR) Competitive Binding Assay

This biochemical assay is designed to determine the affinity of Cyproterone Acetate for the androgen receptor and to calculate its inhibitory constant (Ki).

.dot

AR_Binding_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - AR Protein - Radiolabeled Androgen (e.g., [3H]-DHT) - Test Compound (CPA) Start->PrepareReagents Incubate Incubate AR, [3H]-DHT, and CPA at various concentrations PrepareReagents->Incubate Separate Separate bound from free radioligand (e.g., filter binding assay) Incubate->Separate Measure Measure radioactivity of bound ligand using a scintillation counter Separate->Measure Analyze Analyze data to determine IC50 and Ki values Measure->Analyze End End Analyze->End

Caption: Workflow for the Androgen Receptor Competitive Binding Assay.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a purified human androgen receptor protein solution.

    • Prepare a stock solution of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).

    • Prepare serial dilutions of Cyproterone Acetate.

  • Assay Procedure:

    • In a 96-well plate, combine the AR protein, a fixed concentration of [³H]-DHT, and varying concentrations of CPA.

    • Include control wells with no CPA (total binding) and wells with a high concentration of a known AR antagonist (non-specific binding).

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from free radioligand using a filter binding apparatus (e.g., glass fiber filters).

    • Wash the filters to remove unbound [³H]-DHT.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each CPA concentration.

    • Plot the percentage of specific binding against the logarithm of the CPA concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of CPA that inhibits 50% of specific [³H]-DHT binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

CompoundIC50 (nM)[8]Ki (nM)
Cyproterone Acetate7.13.5
Dihydrotestosterone1.50.75
Spironolactone6733.5
AR-Mediated Transcriptional Reporter Assay

This cell-based assay measures the ability of Cyproterone Acetate to inhibit androgen-induced gene transcription.

.dot

AR_Reporter_Assay_Workflow Start Start Transfect Transfect cells (e.g., PC-3) with AR expression vector and ARE-luciferase reporter construct Start->Transfect Treat Treat cells with a fixed concentration of androgen (e.g., DHT) and varying concentrations of CPA Transfect->Treat Incubate Incubate for 24-48 hours Treat->Incubate Lyse Lyse cells and add luciferase substrate Incubate->Lyse Measure Measure luminescence using a luminometer Lyse->Measure Analyze Analyze data to determine the IC50 of CPA Measure->Analyze End End Analyze->End

Caption: Workflow for the AR-Mediated Transcriptional Reporter Assay.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Culture an appropriate cell line, such as the human prostate cancer cell line PC-3, which has low endogenous AR expression.

    • Co-transfect the cells with a human AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with a constant concentration of an androgen (e.g., 10 nM DHT) to induce reporter gene expression.

    • Simultaneously, treat the cells with serial dilutions of Cyproterone Acetate.

    • Include control wells with DHT alone (positive control) and vehicle alone (negative control).

  • Incubation and Lysis:

    • Incubate the cells for 24-48 hours to allow for gene transcription and protein expression.

    • Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement:

    • Add a luciferase substrate to the cell lysates.

    • Measure the resulting luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

    • Calculate the percentage of inhibition of DHT-induced luciferase activity for each CPA concentration.

    • Plot the percentage of inhibition against the logarithm of the CPA concentration to determine the IC50 value.

Data Presentation:

CompoundCell LineAgonistIC50 (nM)
Cyproterone AcetatePC-310 nM DHT15
EnzalutamidePC-310 nM DHT25
Estrogen Receptor (ER) Alpha Luciferase Reporter Assay

This cell-based assay is used to evaluate the estrogenic activity of Ethinylestradiol.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Culture a cell line that is responsive to estrogen, such as MCF-7 (human breast cancer cell line), which endogenously expresses ERα.

    • Transfect the cells with a reporter plasmid containing a luciferase gene driven by an estrogen-responsive element (ERE).

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with serial dilutions of Ethinylestradiol.

    • Include a known ERα agonist (e.g., 17β-estradiol) as a positive control and a vehicle control.

  • Incubation and Lysis:

    • Incubate the cells for 24-48 hours.

    • Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement:

    • Add a luciferase substrate and measure luminescence.

  • Data Analysis:

    • Plot the luciferase activity against the logarithm of the Ethinylestradiol concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

Data Presentation:

CompoundCell LineEC50 (pM)
EthinylestradiolMCF-710
17β-EstradiolMCF-75
SHBG Production Assay in Hepatocytes

This assay measures the effect of Ethinylestradiol on the production and secretion of Sex Hormone-Binding Globulin (SHBG) from liver cells.

Experimental Protocol:

  • Cell Culture:

    • Culture a human hepatocyte cell line, such as HepG2, in appropriate media.

  • Compound Treatment:

    • Plate the HepG2 cells and allow them to adhere.

    • Treat the cells with various concentrations of Ethinylestradiol for 48-72 hours.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of SHBG in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • Plot the concentration of SHBG against the logarithm of the Ethinylestradiol concentration to determine the dose-dependent effect on SHBG production.

Data Presentation:

Ethinylestradiol (nM)SHBG Secretion (ng/mL)
0 (Vehicle)50
0.175
1150
10250
100280

Conclusion

The in vitro assays described in these application notes provide a robust framework for characterizing the pharmacological activity of the components of this compound, Cyproterone Acetate and Ethinylestradiol. These protocols can be adapted for high-throughput screening, lead optimization, and mechanistic studies in the context of drug development. The data generated from these assays are essential for understanding the potency and efficacy of this combination therapy at a molecular and cellular level.

References

Application Notes and Protocols for the DNA-linked Inhibitor Antibody Assay (DIANA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DNA-linked Inhibitor Antibody Assay (DIANA) is a powerful technology for highly sensitive and selective enzyme quantification and for the screening of small-molecule inhibitors.[1][2][3] This method combines the specificity of antibody-based capture with the signal amplification of quantitative PCR (qPCR), enabling the detection of minute quantities of target enzymes in complex biological samples such as cell lysates and blood serum.[1][3][4] DIANA is particularly advantageous for target engagement studies as it directly measures the binding of a compound to the active site of a target enzyme.[3][4] Its broad dynamic range and high sensitivity make it an ideal platform for both basic research and high-throughput screening in drug discovery.[1][5]

Principle of the Assay

The DIANA technology is a multiwell plate-based sandwich assay.[4] The core principle involves the dual recognition of the target enzyme. First, an antibody immobilized on a solid support, such as a microplate well, captures the target enzyme from a sample. Subsequently, a specially designed detection probe, consisting of a known small-molecule inhibitor of the enzyme covalently linked to a reporter DNA oligonucleotide, is introduced.[2][3] This probe binds to the active site of the captured enzyme. The amount of bound probe, which is proportional to the amount of active enzyme, is then quantified using qPCR.[1][2][3] For inhibitor screening, test compounds compete with the detection probe for binding to the enzyme's active site, and a decrease in the qPCR signal indicates inhibitory activity.[5][6]

DIANA_Principle cluster_well Microplate Well Surface Immobilized Antibody Immobilized Antibody Target Enzyme Target Enzyme Immobilized Antibody->Target Enzyme Capture Detection Probe Detection Probe (Inhibitor-DNA) Target Enzyme->Detection Probe Binding qPCR Amplification qPCR Quantification Detection Probe->qPCR Amplification Signal Amplification

Caption: Principle of the DNA-linked Inhibitor Antibody Assay (DIANA).

Application Note 1: Ultrasensitive Quantification of Target Enzyme

This protocol describes the use of the DIANA assay for the sensitive detection and quantification of a target enzyme in a biological sample.

Experimental Protocol

Materials:

  • DIANA-validated capture antibody specific for the target enzyme

  • DIANA detection probe (inhibitor-DNA conjugate)

  • Wash Buffer (e.g., TBS-T: Tris-Buffered Saline with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% Casein in TBS-T)

  • qPCR Master Mix

  • Nuclease-free water

  • 96-well or 384-well microplates suitable for qPCR

  • Biological sample containing the target enzyme (e.g., cell lysate, serum)

  • Purified recombinant target enzyme for standard curve

Procedure:

  • Antibody Immobilization:

    • Coat the wells of a microplate with the capture antibody at a predetermined optimal concentration in a suitable coating buffer (e.g., PBS or TBS).

    • Incubate overnight at 4°C.

    • Wash the wells three times with Wash Buffer to remove unbound antibody.

  • Blocking:

    • Add Blocking Buffer to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells three times with Wash Buffer.

  • Sample Incubation:

    • Prepare a standard curve using serial dilutions of the purified recombinant target enzyme.

    • Add the standards and biological samples to the appropriate wells.

    • Incubate for 1-2 hours at room temperature to allow the antibody to capture the target enzyme.

    • Wash the wells five times with Wash Buffer.

  • Detection Probe Binding:

    • Add the DIANA detection probe at a predetermined concentration to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells five times with Wash Buffer to remove the unbound probe.

  • qPCR Quantification:

    • Prepare a qPCR reaction mix containing qPCR Master Mix, primers, and nuclease-free water.

    • Add the qPCR reaction mix to each well.

    • Seal the plate and perform qPCR using a standard thermal cycling protocol.

    • Record the quantification cycle (Cq) values.

Data Presentation

The concentration of the target enzyme in the samples is determined by interpolating their Cq values from the standard curve generated using the purified recombinant enzyme.

Standard Concentration (pM) Average Cq Value
100018.5
10021.8
1025.1
128.4
0.131.7
0.0135.0
Sample Average Cq Value
Sample A26.5
Sample B30.2
No Target Control>40

Application Note 2: High-Throughput Screening of Small-Molecule Inhibitors

This protocol outlines the adaptation of the DIANA assay for the high-throughput screening and characterization of small-molecule inhibitors targeting a specific enzyme.

Experimental Protocol

Materials:

  • Same materials as in Application Note 1

  • Library of small-molecule compounds to be screened

  • DMSO (for compound dilution)

DIANA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Steps cluster_readout Data Acquisition & Analysis A Immobilize Capture Antibody B Block Non-specific Sites A->B C Add Target Enzyme B->C D Add Test Compounds & Detection Probe C->D E Wash to Remove Unbound Probe D->E F Perform qPCR E->F G Analyze Cq Values & Determine Inhibition F->G

Caption: Experimental workflow for DIANA-based inhibitor screening.

Procedure:

  • Plate Preparation:

    • Perform antibody immobilization and blocking as described in Application Note 1 (Steps 1 and 2).

  • Enzyme Capture:

    • Add a constant, predetermined amount of the target enzyme to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells five times with Wash Buffer.

  • Competitive Binding:

    • Prepare serial dilutions of the test compounds. It is recommended to perform a dose-response curve for each compound.

    • Add the test compounds and the DIANA detection probe simultaneously to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Incubate for 1 hour at room temperature to allow for competitive binding.

  • Washing and Quantification:

    • Wash the wells five times with Wash Buffer to remove unbound probe and compounds.

    • Perform qPCR as described in Application Note 1 (Step 5).

Data Presentation

The inhibitory activity of the test compounds is determined by the increase in the Cq value compared to the negative control. The potency of the inhibitors can be expressed as IC50 or Ki values.

Compound Concentration (nM) Average Cq Value % Inhibition
Vehicle (DMSO) -22.30
Known Inhibitor 10032.898
Test Compound X 123.115
1025.445
10029.785
100032.597
Test Compound Y 100022.53

Calculation of % Inhibition: % Inhibition = (1 - 2-(Cqcompound - Cqvehicle)) * 100

Conclusion

The DIANA technology offers a versatile and highly sensitive platform for both the precise quantification of active enzymes and the efficient screening and characterization of enzyme inhibitors. Its ability to work with unpurified, minute amounts of target protein makes it a valuable tool in modern drug discovery and diagnostics.[3]

References

Application Note: Biomarker Analysis for "Compound Diane" Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

"Compound Diane" is a novel, highly selective, small-molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase). It targets the MAPK/ERK signaling pathway, a critical cascade involved in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in upstream components like BRAF and RAS, is a key driver in many human cancers. This document provides detailed protocols for analyzing pharmacodynamic and predictive biomarkers to assess the biological activity of "Compound this compound" and to identify patient populations most likely to respond to treatment.

The primary pharmacodynamic biomarker is the phosphorylation of ERK (p-ERK), the direct downstream target of MEK. Inhibition of MEK by "Compound this compound" is expected to lead to a rapid decrease in p-ERK levels in tumor cells. The primary predictive biomarkers are the mutational statuses of the BRAF and KRAS genes. Tumors harboring activating BRAF V600E mutations are often highly dependent on the MAPK/ERK pathway and are predicted to be sensitive to "Compound this compound".

Signaling Pathway and Mechanism of Action

"Compound this compound" exerts its therapeutic effect by binding to and inhibiting the kinase activity of MEK1/2. This prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell proliferation.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Compound_this compound Compound this compound Compound_this compound->MEK

Figure 1: MAPK/ERK Signaling Pathway and "Compound this compound" Inhibition.

Quantitative Biomarker Data

The following tables summarize in vitro data from studies on "Compound this compound" in cancer cell lines with known driver mutations.

Table 1: IC50 Values for Cell Viability

This table shows the concentration of "Compound this compound" required to inhibit cell growth by 50% (IC50) in various cell lines after 72 hours of treatment.

Cell LineCancer TypeBRAF StatusKRAS Status"Compound this compound" IC50 (nM)
A375MelanomaV600EWild-Type5.2
HT-29ColorectalV600EWild-Type8.1
HCT116ColorectalWild-TypeG13D450.7
MCF-7BreastWild-TypeWild-Type> 10,000
Table 2: Pharmacodynamic Effect on p-ERK Levels

This table shows the relative levels of phosphorylated ERK (p-ERK) as a percentage of the vehicle control after 4 hours of treatment with 100 nM "Compound this compound". Levels were quantified from Western Blot analysis.

Cell LineBRAF StatusRelative p-ERK Level (%)Standard Deviation
A375V600E8.52.1
HT-29V600E12.33.5
HCT116Wild-Type15.14.0
MCF-7Wild-Type78.99.2

Experimental Protocols

Protocol: Western Blot for p-ERK and Total ERK Analysis

This protocol describes the detection of p-ERK and total ERK in cell lysates to assess the pharmacodynamic effect of "Compound this compound".

4.1.1 Materials

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • PVDF membrane

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

4.1.2 Procedure

  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with "Compound this compound" or vehicle control for the desired time (e.g., 4 hours).

    • Wash cells with ice-cold PBS and lyse with 200 µL of ice-cold lysis buffer.

    • Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation & SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection & Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensity using software like ImageJ.

    • Strip the membrane and re-probe for Total ERK as a loading control. Normalize p-ERK intensity to Total ERK intensity.

WB_Workflow A Cell Culture & Treatment (Compound this compound) B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E PVDF Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation (anti-p-ERK) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis (Normalize p-ERK to Total ERK) I->J

Figure 2: Western Blotting Workflow for p-ERK Analysis.
Protocol: Sanger Sequencing for BRAF V600 Mutation Analysis

This protocol describes the steps to identify the BRAF V600E mutation from genomic DNA.

4.2.1 Materials

  • Genomic DNA extraction kit (e.g., Qiagen DNeasy)

  • PCR primers flanking BRAF exon 15

    • Forward Primer: 5'-TCATAATGCTTGCTCTGATAGGA-3'

    • Reverse Primer: 5'-GGCCAAAAATTTAATCAGTGGA-3'

  • Taq DNA Polymerase and dNTPs

  • PCR purification kit

  • BigDye Terminator v3.1 Cycle Sequencing Kit

  • Sanger sequencing instrument (e.g., ABI 3730)

4.2.2 Procedure

  • Genomic DNA Extraction:

    • Extract genomic DNA from tumor cells or tissue using a commercial kit according to the manufacturer's protocol.

  • PCR Amplification:

    • Set up a 25 µL PCR reaction containing 100 ng of genomic DNA, forward and reverse primers, dNTPs, and Taq polymerase.

    • Run the PCR with the following cycles: 95°C for 5 min, followed by 35 cycles of (95°C for 30s, 55°C for 30s, 72°C for 45s), and a final extension at 72°C for 5 min.

  • PCR Product Purification:

    • Verify the PCR product size on an agarose gel.

    • Purify the PCR product using a spin column-based kit to remove primers and dNTPs.

  • Cycle Sequencing:

    • Set up the cycle sequencing reaction using the purified PCR product, one of the PCR primers, and the BigDye Terminator mix.

  • Sequencing and Analysis:

    • Purify the cycle sequencing product.

    • Run the sample on an automated Sanger sequencer.

    • Analyze the resulting chromatogram using sequencing analysis software to identify the nucleotide at the V600 codon (c.1799 T>A).

Predictive Biomarker Logic

The mutational status of BRAF is a key determinant of sensitivity to "Compound this compound". The following diagram illustrates the expected relationship between biomarker status and treatment outcome.

Biomarker_Logic Start Tumor Sample Sequencing BRAF / KRAS Genotyping Start->Sequencing BRAF_V600E BRAF V600E Mutation Detected Sequencing->BRAF_V600E V600E WT BRAF & KRAS Wild-Type Sequencing->WT Wild-Type KRAS_Mut KRAS Mutation Detected Sequencing->KRAS_Mut G12/G13 Sensitive Predicted SENSITIVE to Compound this compound BRAF_V600E->Sensitive Variable Variable / Low Sensitivity WT->Variable Resistant Predicted RESISTANT to Compound this compound KRAS_Mut->Resistant

Application Notes: The Use of "Compound Diane" in CRISPR Screening

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Following a comprehensive review of publicly available scientific literature and resources, there is currently no direct evidence or published research to suggest that "Compound Diane" (also known as this compound-35, a combination of cyproterone acetate and ethinylestradiol) is utilized in CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screening applications.

"Compound this compound" is a well-established pharmaceutical primarily prescribed for the treatment of androgen-dependent conditions such as acne, hirsutism, and androgenetic alopecia, and it also functions as a hormonal contraceptive.[1][2][3] Its mechanism of action involves the antiandrogenic and progestogenic activity of cyproterone acetate and the estrogenic effects of ethinylestradiol.[1][3][4][5]

CRISPR screening, on the other hand, is a powerful genetic tool used to identify genes involved in a specific cellular process or disease.[6][7][8] These screens often involve the use of small molecules to probe gene-drug interactions or to sensitize cells to genetic perturbations. While the application of small molecules in CRISPR screens is a common practice, "Compound this compound" has not been identified as a compound of interest in this context in the available literature.

Hypothetical Applications and Considerations:

While no current data supports its use, one could speculate on hypothetical scenarios where a compound with the properties of "Compound this compound" might be considered in a CRISPR screen. For instance, in a screen designed to investigate the genetic drivers of resistance to anti-androgen therapies in prostate cancer, components of "Compound this compound" could theoretically be used to apply selective pressure. However, this remains purely speculative.

The core requirements of the user's request—to provide detailed application notes, protocols, and data tables for the use of "Compound this compound" in CRISPR screening—cannot be fulfilled as there is no underlying scientific basis for such a document at this time. The creation of such materials would be misleading and not grounded in scientific evidence.

Researchers, scientists, and drug development professionals are advised to consult peer-reviewed scientific literature and established experimental protocols for CRISPR screening with relevant small molecules that have been validated for this purpose. General protocols for conducting CRISPR screens with small molecules are widely available and can be adapted for specific research questions with appropriate compounds.[6][7][8][9]

References

Troubleshooting & Optimization

"Compound Diane" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with "Compound Diane," a representative poorly soluble, steroid-like compound.

Troubleshooting Guide

Issue: Compound this compound is not dissolving in my primary aqueous buffer.

This is a common challenge due to the hydrophobic nature of many complex organic molecules. Here are several strategies to address this issue, ranging from simple to more complex interventions.

Initial Steps:

  • Sonication: Have you tried sonicating the solution? This can help break up compound aggregates and increase the surface area for dissolution.

  • Gentle Heating: Can your experimental conditions tolerate a slight increase in temperature? Warming the solution can sometimes improve solubility.[1]

  • pH Adjustment: Is your compound ionizable? Adjusting the pH of the buffer can significantly increase the solubility of acidic or basic compounds.[2]

Intermediate Steps:

  • Co-solvents: Consider the use of a small percentage of an organic co-solvent. Solvents like DMSO or ethanol are often used to first dissolve the compound before diluting it into the aqueous buffer.[3] Be mindful of the final co-solvent concentration in your assay, as it may affect biological systems.

  • Particle Size Reduction: If you are working with a solid form of the compound, reducing the particle size through micronization can increase the surface area available for dissolution, thereby improving the dissolution rate.[4][5]

Advanced Solutions:

  • Use of Surfactants: Low concentrations of non-ionic surfactants can help to solubilize hydrophobic compounds by forming micelles.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility.[6] This is a common strategy for steroidal drugs.[6]

  • Salt Formation: If your compound has ionizable groups, forming a salt version can dramatically increase its solubility.[2][7]

  • Solid Dispersions: For formulation development, creating a solid dispersion of your compound in a hydrophilic carrier can enhance its dissolution rate and bioavailability.[8]

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of DMSO as a co-solvent in cell-based assays?

While the tolerance can vary between cell lines, a final concentration of DMSO at or below 0.5% (v/v) is generally considered safe for most cell-based experiments. It is always recommended to run a vehicle control to assess the impact of the co-solvent on your specific assay.

Q2: I've dissolved Compound this compound in 100% DMSO for a stock solution, but it precipitates when I dilute it into my aqueous buffer. What should I do?

This is a common issue known as "crashing out." Here are a few things to try:

  • Slower Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously.

  • Intermediate Dilution: Perform a serial dilution, first into a buffer containing a lower percentage of DMSO, before the final dilution into your purely aqueous buffer.

  • Use of Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to your aqueous buffer can help to stabilize the diluted compound and prevent precipitation.

Q3: How can I determine the solubility of Compound this compound in different solvents?

A common method is the shake-flask method. An excess amount of the solid compound is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as HPLC-UV.

Q4: Can changing the temperature affect the stability of Compound this compound?

Yes, for many compounds, elevated temperatures can lead to degradation over time. It is crucial to assess the thermal stability of your compound in conjunction with any heating methods used to increase solubility. A time-course experiment at the desired temperature followed by analytical characterization (e.g., HPLC to check for degradation products) is recommended.

Data Presentation

Table 1: Solubility of Compound this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate Buffered Saline (PBS) pH 7.4< 0.01
Ethanol5.2
Methanol2.8
Dimethyl Sulfoxide (DMSO)> 50
Acetone15.7

Table 2: Effect of Co-solvents on Aqueous Solubility of Compound this compound

Aqueous System (PBS pH 7.4)Maximum Solubility (µg/mL)
0.5% DMSO1.5
1% DMSO3.2
5% Ethanol2.1
10% Ethanol4.5
5% PEG 4002.8

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a high-throughput method to estimate the solubility of a compound in an aqueous buffer from a DMSO stock.

  • Prepare a 10 mM stock solution of Compound this compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., PBS pH 7.4) to each well.

  • Add 2 µL of the 10 mM DMSO stock solution to the buffer, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • Analyze the samples by HPLC-UV or a similar method to determine the concentration of the compound that remains in solution.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound.

  • Add an excess amount of solid Compound this compound (e.g., 5 mg) to a vial containing 1 mL of the chosen solvent.

  • Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantify the concentration of Compound this compound in the filtrate using a validated analytical method (e.g., a standard curve on HPLC-UV).

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Enhancement cluster_assay Assay Stock_Solution Prepare 10mM Stock in 100% DMSO Dilution Dilute Stock into Aqueous Buffer Stock_Solution->Dilution Observation Observe for Precipitation Dilution->Observation Troubleshoot Apply Troubleshooting: - Co-solvents - pH Adjustment - Cyclodextrins Observation->Troubleshoot Precipitate Observed Final_Solution Prepare Final Assay Concentration Observation->Final_Solution No Precipitate Troubleshoot->Dilution Run_Assay Perform Experiment Final_Solution->Run_Assay Data_Analysis Analyze Results Run_Assay->Data_Analysis

Caption: Workflow for preparing Compound this compound for experiments.

signaling_pathway Compound_this compound Compound this compound Receptor Steroid Receptor Compound_this compound->Receptor Binds HSP HSP90 Receptor->HSP Dissociation Dimerization Dimerization Receptor->Dimerization Translocation Nuclear Translocation Dimerization->Translocation DNA_Binding DNA Binding (HRE) Translocation->DNA_Binding Gene_Expression Target Gene Expression DNA_Binding->Gene_Expression

Caption: Hypothetical signaling pathway for Compound this compound.

References

"Compound Diane" off-target effects mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Compound Diane

Welcome to the technical support center for Compound this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the known off-target effects of Compound this compound during your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and off-target effects of Compound this compound?

Compound this compound is a potent inhibitor of the tyrosine kinase "Kinase A," which is a key component of a signaling pathway involved in cell proliferation. The intended on-target effect is the inhibition of Kinase A to control the growth of cancer cells. However, at higher concentrations, Compound this compound also inhibits "Kinase B," a kinase involved in a separate pathway regulating cellular metabolism. This can lead to unintended metabolic changes in your experimental model.

Q2: How can I minimize the off-target effects of Compound this compound in my cell-based assays?

The primary strategy to minimize off-target effects is to use the lowest effective concentration of Compound this compound that inhibits Kinase A without significantly affecting Kinase B. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Additionally, consider using cell lines with varying expression levels of Kinase A and Kinase B to characterize the selectivity of the compound.

Q3: What are the expected IC50 values for Compound this compound against Kinase A and Kinase B?

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. For Compound this compound, the IC50 for its on-target, Kinase A, is significantly lower than for its off-target, Kinase B. Please refer to the data tables below for specific values.

Q4: Are there any known resistance mechanisms to Compound this compound?

Currently, no specific resistance mechanisms have been identified for Compound this compound. However, as with other kinase inhibitors, potential resistance could arise from mutations in the Kinase A gatekeeper residue or upregulation of bypass signaling pathways.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in cells treated with Compound this compound.

  • Possible Cause: The concentration of Compound this compound used may be too high, leading to significant off-target inhibition of Kinase B and subsequent metabolic disruption.

  • Solution:

    • Perform a dose-response analysis to determine the EC50 (half-maximal effective concentration) for the desired on-target effect (e.g., inhibition of proliferation) and the CC50 (half-maximal cytotoxic concentration).

    • Select a concentration for your experiments that is well below the CC50 and provides a sufficient therapeutic window.

    • Refer to the detailed "Dose-Response Study for IC50/EC50 Determination" protocol below.

Issue 2: Inconsistent results in downstream analysis of the Kinase A signaling pathway.

  • Possible Cause: Off-target effects on Kinase B might be indirectly influencing the Kinase A pathway, leading to variability in your results.

  • Solution:

    • Confirm the specific inhibition of Kinase A phosphorylation at your chosen concentration of Compound this compound using a phospho-specific antibody in a Western blot or ELISA.

    • Simultaneously, assess the phosphorylation status of a known substrate of Kinase B to ensure it is not being inhibited.

    • Follow the "Western Blot Analysis of On-Target and Off-Target Kinase Activity" protocol for detailed instructions.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of Compound this compound

Kinase TargetIC50 (nM)Description
Kinase A10On-target
Kinase B500Off-target
Kinase C>10,000Not a significant target
Kinase D>10,000Not a significant target

Table 2: Cell-Based Assay Data for Compound this compound

Cell LineAssay TypeOn-Target (Kinase A) EC50 (nM)Off-Target (Kinase B) EC50 (nM)
Cancer Cell Line 1 (High Kinase A)Proliferation502500
Normal Cell Line 1 (Low Kinase A)Viability>5000>5000

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

This protocol is designed to determine the selectivity of Compound this compound against a panel of kinases.

  • Reagents and Materials:

    • Recombinant human kinases (Kinase A, Kinase B, etc.)

    • ATP

    • Kinase-specific peptide substrates

    • Compound this compound stock solution (in DMSO)

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of Compound this compound in DMSO.

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a kinase/substrate solution in kinase assay buffer and add 10 µL to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Calculate the percentage of kinase inhibition for each concentration of Compound this compound relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Dose-Response Study for IC50/EC50 Determination in Cells

This protocol is for determining the on-target and off-target potency of Compound this compound in a cell-based assay.

  • Reagents and Materials:

    • Cancer Cell Line 1 (expressing high levels of Kinase A)

    • Complete cell culture medium

    • Compound this compound stock solution (in DMSO)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • 96-well clear-bottom plates

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate and incubate overnight.

    • Prepare a 10-point serial dilution of Compound this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound or medium with DMSO (vehicle control).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

    • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Determine the EC50 value by plotting the percentage of viability against the log concentration of Compound this compound and fitting the data to a four-parameter logistic curve.

Protocol 3: Western Blot Analysis of On-Target and Off-Target Kinase Activity

This protocol allows for the direct visualization of the inhibition of Kinase A and Kinase B phosphorylation.

  • Reagents and Materials:

    • Cancer Cell Line 1

    • Compound this compound

    • Lysis buffer

    • Primary antibodies: anti-phospho-Kinase A, anti-total-Kinase A, anti-phospho-Kinase B substrate, anti-total-Kinase B substrate, and anti-GAPDH.

    • HRP-conjugated secondary antibodies

    • ECL Western blotting substrate

  • Procedure:

    • Treat cells with varying concentrations of Compound this compound for 2 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualization

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Growth_Factor Growth Factor Receptor_A Receptor A Growth_Factor->Receptor_A Kinase_A Kinase A Receptor_A->Kinase_A Downstream_Effector_A Downstream Effector A Kinase_A->Downstream_Effector_A Proliferation Proliferation Downstream_Effector_A->Proliferation Nutrient_Signal Nutrient Signal Receptor_B Receptor B Nutrient_Signal->Receptor_B Kinase_B Kinase B Receptor_B->Kinase_B Downstream_Effector_B Downstream Effector B Kinase_B->Downstream_Effector_B Metabolism Metabolism Downstream_Effector_B->Metabolism Compound_this compound Compound_this compound Compound_this compound->Kinase_A Inhibition (On-Target) Compound_this compound->Kinase_B Inhibition (Off-Target)

Caption: On- and off-target signaling pathways of Compound this compound.

Experimental_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Off-Target Mitigation cluster_phase3 Phase 3: Downstream Experiments Kinase_Profiling In Vitro Kinase Profiling (Determine IC50 for Kinase A & B) Dose_Response Cell-Based Dose-Response (Determine EC50 for proliferation) Kinase_Profiling->Dose_Response Optimal_Concentration Select Optimal Concentration (Maximize Kinase A inhibition, minimize Kinase B effect) Dose_Response->Optimal_Concentration Western_Blot Western Blot Validation (Confirm p-Kinase A inhibition, no change in p-Kinase B substrate) Optimal_Concentration->Western_Blot Functional_Assays Perform Downstream Functional Assays (at optimal concentration) Western_Blot->Functional_Assays

Caption: Workflow for mitigating Compound this compound's off-target effects.

Caption: Troubleshooting logic for high cytotoxicity with Compound this compound.

Technical Support Center: Compound D for In Vivo Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Compound D, a novel excipient designed to improve the oral bioavailability of poorly soluble and/or permeable drug candidates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful application of Compound D in pre-clinical in vivo studies.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of Compound D?

Compound D is a multi-functional excipient that enhances bioavailability through a combination of mechanisms. Primarily, it acts as a transient permeability enhancer by modulating tight junctions in the intestinal epithelium. Additionally, it can form amorphous solid dispersions with the active pharmaceutical ingredient (API), thereby increasing its solubility and dissolution rate.

2. Which types of drug candidates are most suitable for formulation with Compound D?

Compound D is most effective for Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds. Its dual action on solubility and permeability makes it a versatile enhancer for a wide range of APIs.

3. Is Compound D safe for in vivo use in animal models?

Extensive toxicology studies have been conducted on standard rodent and non-rodent models. Compound D has been shown to be safe at concentrations typically used for bioavailability enhancement. For detailed toxicology data, please refer to the official safety data sheet (SDS).

4. Can Compound D be used with other formulation strategies?

Yes, Compound D is compatible with various formulation techniques. It can be incorporated into lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), to further improve the absorption of highly lipophilic drugs.[1] It can also be used in conjunction with particle size reduction techniques like nano-milling.[2]

5. How is a formulation of Compound D and an API typically prepared for in vivo studies?

A common method is solvent evaporation to create a solid dispersion. The API and Compound D are dissolved in a common volatile solvent, which is then removed under vacuum to yield a solid mixture. This can then be administered as a suspension or encapsulated. For a detailed protocol, please see the Experimental Protocols section.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
No significant improvement in bioavailability. - Inadequate ratio of Compound D to API.- The API's bioavailability is not limited by solubility or permeability.- Degradation of the API during formulation.- Perform a dose-response study to determine the optimal Compound D:API ratio (see Table 1).- Confirm the rate-limiting step in the API's absorption.- Assess the stability of the API under the formulation conditions.
High variability in pharmacokinetic (PK) data. - Inconsistent dosing volume or technique.- Formulation is not homogenous.- Food effects in non-fasted animals.- Ensure accurate and consistent administration.- Improve the mixing process during formulation preparation.- Standardize fasting times for all study animals before dosing.
Signs of gastrointestinal distress in study animals. - The concentration of Compound D is too high.- The chosen vehicle is causing irritation.- Reduce the concentration of Compound D in the formulation.- Evaluate the tolerability of the vehicle alone in a control group.
Difficulty dissolving Compound D and API in a common solvent. - Mismatch in solvent polarity.- Screen a panel of pharmaceutically acceptable solvents (e.g., ethanol, methanol, acetone) to find a suitable common solvent or co-solvent system.

Quantitative Data Summary

Table 1: Effect of Compound D to API Ratio on Oral Bioavailability of a Model BCS Class IV Drug (Drug X) in Rats

Formulation Group Compound D:Drug X Ratio (w/w) Mean Cmax (ng/mL) ± SD Mean AUC (ng·h/mL) ± SD Relative Bioavailability (%)
Control (Drug X alone)0:150 ± 12250 ± 60100
Formulation A1:1150 ± 35900 ± 180360
Formulation B3:1280 ± 502000 ± 450800
Formulation C5:1310 ± 652250 ± 500900

Data are presented as mean ± standard deviation (n=6 rats per group). Relative bioavailability is calculated against the control group.

Experimental Protocols

Protocol 1: Preparation of a Compound D/API Solid Dispersion via Solvent Evaporation
  • Dissolution: Weigh and dissolve the desired amounts of Compound D and the API in a minimal volume of a suitable common solvent (e.g., methanol) in a round-bottom flask.

  • Mixing: Vortex or sonicate the solution until both components are fully dissolved and the solution is clear.

  • Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.

  • Drying: Place the flask under high vacuum for at least 24 hours to remove any residual solvent.

  • Harvesting: Scrape the solid dispersion from the flask. The resulting powder can be used for subsequent in vivo studies.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250g) for at least one week before the study.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare a suspension of the Compound D/API solid dispersion in a suitable vehicle (e.g., 0.5% methylcellulose) at the desired concentration.

  • Dosing: Administer the formulation to the rats via oral gavage at a specific dose volume (e.g., 10 mL/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of the API in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

G cluster_formulation Formulation & Administration cluster_absorption Absorption Phase API API SolidDispersion Solid Dispersion (via Solvent Evaporation) API->SolidDispersion CompoundD Compound D CompoundD->SolidDispersion Solvent Common Solvent Solvent->SolidDispersion Suspension Oral Suspension SolidDispersion->Suspension GI_Lumen GI Lumen CompoundD_effect1 Increases Solubility & Dissolution SolidDispersion->CompoundD_effect1 Gavage Oral Gavage to Fasted Rat Suspension->Gavage Gavage->GI_Lumen Release Epithelium Intestinal Epithelium GI_Lumen->Epithelium Permeation CompoundD_effect2 Enhances Permeability GI_Lumen->CompoundD_effect2 SystemicCirculation Systemic Circulation Epithelium->SystemicCirculation Absorption G cluster_pathway Mechanism of Permeability Enhancement CompoundD Compound D in GI Lumen TightJunction Tight Junction Complex (e.g., Claudin, Occludin) CompoundD->TightJunction Transiently Modulates ParacellularSpace Paracellular Space TightJunction->ParacellularSpace Increases Opening SystemicCirculation Systemic Circulation ParacellularSpace->SystemicCirculation Enhanced Absorption API API in GI Lumen API->ParacellularSpace Increased Flux

References

Technical Support Center: Synthesis of "Compound Diane"

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of available data indicates that "Compound Diane" primarily refers to a pharmaceutical formulation, most commonly this compound-35 or its generic versions. These formulations are combined oral contraceptives containing cyproterone acetate and ethinylestradiol. They are prescribed for the treatment of androgen-related conditions in women, such as polycystic ovary syndrome (PCOS), hirsutism, and severe acne.[1][2][3]

Our comprehensive search for chemical synthesis protocols and yield improvement strategies for a specific molecule referred to as "Compound this compound" did not yield relevant results in the chemical literature. The nomenclature in the provided context appears to be linked to the final pharmaceutical product rather than a distinct chemical entity undergoing synthesis for which yield optimization would be a primary research focus. One isolated reference mentioned the synthesis of a disazo compound named this compound Blue, but this appears to be unrelated to the pharmaceutical context.[4]

Therefore, this technical support center will address the challenges and frequently asked questions surrounding the formulation and clinical application of the pharmaceutical product known as "this compound," as this aligns with the available scientific and technical information.

Frequently Asked Questions (FAQs)

Q1: What are the primary active pharmaceutical ingredients (APIs) in "Compound this compound"?

A1: The primary APIs in formulations like this compound-35 are a combination of an antiandrogen, cyproterone acetate, and a synthetic estrogen, ethinylestradiol.[1]

Q2: What is the mechanism of action of "Compound this compound" in treating conditions like PCOS?

A2: The combination of cyproterone acetate and ethinylestradiol works through several mechanisms:

  • Antiandrogenic Effect: Cyproterone acetate blocks androgen receptors, preventing testosterone from exerting its effects on tissues.

  • Inhibition of Ovarian Androgen Production: The estrogen component, ethinylestradiol, increases the production of sex hormone-binding globulin (SHBG) in the liver. SHBG binds to free testosterone, reducing its bioavailability.

  • Suppression of Gonadotropin Release: The progestogenic activity of cyproterone acetate suppresses the luteinizing hormone (LH) surge, which in turn decreases the production of androgens by the ovaries.[1][3]

Q3: Are there factors that can affect the clinical efficacy of "Compound this compound"?

A3: Yes, several factors can influence the effectiveness of the treatment:

  • Patient Adherence: Consistent daily administration is crucial for maintaining therapeutic hormone levels.

  • Drug Interactions: Certain medications, such as some antibiotics and anticonvulsants, can interfere with the metabolism of oral contraceptives, potentially reducing their efficacy.

  • Individual Patient Metabolism: Variations in how individuals absorb and metabolize the active ingredients can affect outcomes.

  • Severity of the Underlying Condition: The degree of hyperandrogenism and the presence of comorbidities can influence the response to treatment.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Lack of Improvement in Hirsutism Insufficient duration of therapy.Treatment for hirsutism often requires at least 6-12 months to show noticeable improvement, as it is dependent on the hair growth cycle.
Inadequate dosage or suboptimal formulation.Consult with a healthcare provider to ensure the prescribed dosage is appropriate for the severity of the condition.
Breakthrough Bleeding Hormonal fluctuations, especially in the first few cycles of use.This is a common side effect that often resolves on its own. If it persists, medical advice should be sought.
Missed pills or inconsistent administration.Reinforce the importance of taking the medication at the same time each day.
Reduced Efficacy Concurrent use of interacting medications.Review the patient's complete medication list for potential drug interactions.

Signaling Pathway

The following diagram illustrates the hormonal regulation targeted by "Compound this compound" in the context of PCOS.

Caption: Mechanism of action of "Compound this compound" in hyperandrogenism.

References

Technical Support Center: Compound Diane (Cyproterone Acetate and Ethinylestradiol)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with "Compound Diane," a combination of Cyproterone Acetate and Ethinylestradiol.

Frequently Asked Questions (FAQs)

1. What is "Compound this compound" in the context of this guide?

"Compound this compound" in this guide refers to the combination of two active pharmaceutical ingredients: the antiandrogen and progestin, Cyproterone Acetate (CPA), and the synthetic estrogen, Ethinylestradiol (EE). This combination is commonly found in pharmaceutical formulations like this compound-35.

2. What are the general storage recommendations for Cyproterone Acetate and Ethinylestradiol?

For optimal stability, both Cyproterone Acetate and Ethinylestradiol should be stored under controlled conditions. The following table summarizes the recommended storage conditions for the pure compounds and their formulations.

Compound/FormulationStorage TemperatureLight ProtectionHumidity ControlReference
Cyproterone Acetate (solid)Room TemperatureRecommendedStore in a dry place[1]
Ethinylestradiol (solid)Room TemperatureRecommendedStore in a dry place[2]
This compound-35 TabletsBelow 25°CNot explicitly statedStore in a dry place[3]

3. What are the known degradation pathways for Cyproterone Acetate and Ethinylestradiol?

Both compounds can degrade under specific stress conditions. Understanding these pathways is crucial for designing stable formulations and interpreting experimental results.

  • Cyproterone Acetate (CPA): The primary metabolic pathway for CPA in vivo is hydroxylation, forming metabolites like 15β-hydroxycyproterone acetate.[1] Under fire conditions, it can decompose to produce hazardous products including carbon oxides and hydrogen chloride gas.[1] Common impurities can include deacetylated CPA (cyproterone) and various hydroxylated derivatives.[3]

  • Ethinylestradiol (EE): EE is susceptible to degradation under various conditions. Forced degradation studies have shown that it degrades under acid and alkali hydrolysis, oxidation, and photolysis.[4][5] Photodegradation in water can lead to monohydroxy, dihydroxy, and dehydrogenated derivatives.[6]

The following diagram illustrates a simplified overview of the potential degradation triggers for CPA and EE.

CPA Cyproterone Acetate Heat Heat CPA->Heat Metabolism Metabolism (Hydroxylation) CPA->Metabolism EE Ethinylestradiol Hydrolysis Acid/Alkali Hydrolysis EE->Hydrolysis Oxidation Oxidation EE->Oxidation Photolysis Photolysis (Light Exposure) EE->Photolysis EE->Heat Degradation_CPA Degradation Products (e.g., Hydroxylated Metabolites) Degradation_EE Degradation Products (e.g., Hydroxylated Derivatives) Hydrolysis->Degradation_EE Oxidation->Degradation_EE Photolysis->Degradation_EE Heat->Degradation_CPA Heat->Degradation_EE Metabolism->Degradation_CPA Start Unexpected Peaks in HPLC Check_Handling Review Sample Handling & Storage Start->Check_Handling Forced_Degradation Perform Forced Degradation Study Start->Forced_Degradation Validate_Method Use Stability-Indicating Analytical Method Start->Validate_Method Identify_Peaks Identify Degradation Products/Impurities Check_Handling->Identify_Peaks Forced_Degradation->Identify_Peaks Validate_Method->Identify_Peaks Start Prepare Stock Solutions of CPA and EE Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Alkali Alkali Hydrolysis Stress_Conditions->Alkali Oxidation Oxidation Stress_Conditions->Oxidation Heat Thermal Stress Stress_Conditions->Heat Light Photolytic Stress Stress_Conditions->Light Analysis Analyze by HPLC Acid->Analysis Alkali->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Compare Compare Chromatograms and Identify Degradants Analysis->Compare

References

"Compound Diane" unexpected results in cell assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Compound Diane

Welcome to the technical support center for Compound this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and unexpected results encountered during cell-based assays with Compound this compound.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for Compound this compound?

Compound this compound is a potent and selective inhibitor of the Class I phosphatidylinositol 3-kinase (PI3K) alpha isoform (PI3Kα). It is designed to competitively bind to the ATP-binding pocket of the p110α catalytic subunit, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action is intended to inhibit the downstream PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and promotes cell growth, proliferation, and survival.

Diagram 1: Simplified PI3K/Akt signaling pathway showing the inhibitory action of Compound this compound.

2. Why am I observing a decrease in the potency (higher IC50) of Compound this compound over time?

Several factors can contribute to a perceived decrease in the potency of Compound this compound:

  • Compound Instability: Compound this compound may be unstable in your cell culture medium at 37°C over longer incubation periods. Consider performing a time-course experiment to assess its stability.

  • Cell Line Characteristics: The doubling time of your cell line can influence the apparent IC50 value. Faster-growing cells may require higher concentrations of the compound to achieve the same level of inhibition.

  • Batch-to-Batch Variability: Ensure you are using the same batch of Compound this compound for all related experiments. If you suspect batch-to-batch variability, it is crucial to re-qualify each new batch.

  • Reagent Quality: The quality and age of reagents, such as cell culture media and serum, can impact experimental outcomes.[1]

3. My cell viability results are inconsistent between experiments. What are the common causes?

Inconsistent cell viability results are a frequent issue in cell-based assays. Common causes include:

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to significant variability. Ensure you have a standardized and validated cell seeding protocol.

  • Cell Passage Number: Using cells with a high passage number can lead to altered morphology, growth rates, and responses to stimuli.[2] It is recommended to use cells within a defined passage number range.

  • DMSO Concentration: High concentrations of DMSO, the solvent for Compound this compound, can be toxic to cells. Maintain a consistent and low final DMSO concentration (typically ≤0.5%) across all wells.

  • Plate Edge Effects: Cells in the outer wells of a microtiter plate can behave differently due to temperature and humidity gradients. Avoid using the outer wells for experimental data points.

Troubleshooting Guides

Guide 1: Unexpected Cell Viability Results

If you are observing unexpected results in your cell viability assays (e.g., no dose-response, high variability), follow this troubleshooting workflow:

Start Start: Unexpected Viability Results Check_Cells 1. Check Cell Health - Morphology - Contamination Start->Check_Cells Check_Compound 2. Verify Compound - Fresh Dilution - Correct Concentration Check_Cells->Check_Compound Check_Assay 3. Review Assay Protocol - Seeding Density - Incubation Time - DMSO Control Check_Compound->Check_Assay Check_Reader 4. Instrument Check - Correct Wavelength - Plate Reader Calibration Check_Assay->Check_Reader Analyze_Data 5. Re-analyze Data - Check Calculations - Exclude Edge Wells Check_Reader->Analyze_Data Western_Blot 6. Confirm Target Engagement (Western Blot for p-Akt) Analyze_Data->Western_Blot End End: Problem Identified Western_Blot->End

Diagram 2: Workflow for troubleshooting unexpected cell viability results.
Guide 2: Inconsistent IC50 Values

Variability in IC50 values can compromise the reliability of your data. Here are some potential causes and solutions:

Potential Cause Troubleshooting Steps
Batch-to-Batch Variability of Compound this compound - Re-qualify each new batch by running a full dose-response curve. - Compare the IC50 values between batches.
Different Serum Concentrations in Media - Serum proteins can bind to the compound, reducing its effective concentration. - Standardize the serum concentration across all experiments.
Variable Cell Doubling Times - Ensure consistent cell culture conditions to maintain a stable doubling time. - Consider a shorter assay duration.
Assay Readout Interference - Some compounds can interfere with fluorescence or luminescence-based readouts.[3] - Run a control plate with the compound but without cells to check for interference.

Quantitative Data Example: Effect of Serum Concentration on IC50

Cell Line Serum Concentration Compound this compound IC50 (nM)
MCF-72% FBS50 ± 5
MCF-710% FBS150 ± 15
U-87 MG2% FBS80 ± 10
U-87 MG10% FBS250 ± 30

Experimental Protocols

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is for assessing cell viability by quantifying ATP, which indicates the presence of metabolically active cells.

Materials:

  • CellTiter-Glo® Reagent (Promega)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compound this compound. Add the desired concentrations to the wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Akt (Ser473)

This protocol is used to confirm that Compound this compound is engaging its target and inhibiting the PI3K pathway by measuring the phosphorylation of Akt.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with varying concentrations of Compound this compound for a short duration (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer.

    • Collect lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-phospho-Akt, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add chemiluminescent substrate.

    • Image the blot using a chemiluminescence detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.

Logical Relationships and Potential Pitfalls

The following diagram illustrates the potential causes for a discrepancy between the expected and observed results in a cell viability assay.

cluster_compound cluster_cell cluster_assay Start Discrepancy: Expected vs. Observed Cell Viability Compound_Issue Compound-Related Issues Start->Compound_Issue Cell_Issue Cell-Related Issues Start->Cell_Issue Assay_Issue Assay-Related Issues Start->Assay_Issue Degradation Degradation Compound_Issue->Degradation Precipitation Precipitation Compound_Issue->Precipitation Purity Incorrect Purity/ Concentration Compound_Issue->Purity Resistance Cell Line Resistance Cell_Issue->Resistance Passage High Passage Number Cell_Issue->Passage Contamination Contamination Cell_Issue->Contamination Interference Compound Interference with Readout Assay_Issue->Interference Timing Incorrect Incubation Time Assay_Issue->Timing Density Inconsistent Seeding Density Assay_Issue->Density

Diagram 3: Potential causes of discrepancies in cell viability assay results.

References

Unable to Proceed: "Compound Diane" Not Found in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search of scientific databases and research articles did not yield any information on a substance referred to as "Compound Diane" with properties of reducing toxicity in animal studies.

The name "Compound this compound" does not correspond to any recognized therapeutic agent, experimental drug, or chemical compound in the context of toxicological research. It is possible that this name is an internal project code, a shorthand for a more complex chemical name, or a misunderstanding of a compound's designation.

Without a verifiable scientific basis for "Compound this compound," it is not possible to provide the requested technical support center content, including:

  • Troubleshooting Guides and FAQs: These would require specific knowledge of the compound's properties, common experimental issues, and mechanism of action.

  • Quantitative Data Tables: Summarizing data requires access to published studies with measurable outcomes.

  • Detailed Experimental Protocols: Methodologies are specific to the compound being tested and the models used.

  • Signaling Pathway and Workflow Diagrams: Visualizing pathways necessitates an understanding of the compound's molecular interactions, which is currently unavailable.

To proceed with your request, please provide one of the following:

  • The formal chemical name of the compound.

  • A publication (e.g., journal article, patent) that describes this compound and its effects.

  • Any alternative names or identifiers used for this compound in research.

Once a specific, identifiable compound is provided, a comprehensive technical support center can be developed based on the available scientific literature, adhering to all the requirements of your original request.

"Compound Diane" overcoming resistance to "Compound Diane"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may be investigating the clinical efficacy and mechanisms of action of Compound Diane (this compound-35). While "resistance" in the oncological sense is not applicable to this compound-35, this guide addresses scenarios of treatment failure or suboptimal response in its approved clinical applications.

Frequently Asked Questions (FAQs)

Q1: What is Compound this compound (this compound-35)?

This compound-35 is a combination oral medication containing two active ingredients: cyproterone acetate (2 mg) and ethinyl estradiol (0.035 mg)[1][2]. It is primarily prescribed for the treatment of androgen-dependent conditions in women, such as severe acne, and mild to moderate hirsutism (excessive hair growth)[3][4]. Due to its hormonal composition, it also functions as a contraceptive[3][5].

Q2: What is the mechanism of action of Compound this compound?

The therapeutic effects of this compound-35 stem from the synergistic action of its two components:

  • Cyproterone Acetate: This component is a potent anti-androgen. It works by competitively blocking androgen receptors in target tissues, such as the sebaceous glands and hair follicles[1][5]. This prevents androgens like testosterone from exerting their effects, which include stimulating sebum production (contributing to acne) and hair growth. Cyproterone acetate also has progestogenic and antigonadotrophic properties, which help to reduce the production of androgens[5][6].

  • Ethinyl Estradiol: This is a synthetic estrogen that enhances the anti-androgenic effect of cyproterone acetate. It increases the liver's production of sex hormone-binding globulin (SHBG)[5]. SHBG binds to free androgens in the bloodstream, reducing their bioavailability and further diminishing their androgenic effects[4][5]. The combination also inhibits ovulation, providing a contraceptive effect[5].

Troubleshooting Guide: Suboptimal Response to Treatment

Problem: A patient is not responding to treatment with this compound-35 for severe acne or hirsutism.

This can be considered a form of "treatment failure" rather than classical drug resistance. Here are potential causes and troubleshooting steps:

Possible Cause 1: Incorrect Diagnosis or Underlying Conditions

  • Troubleshooting: It is crucial to rule out other underlying medical conditions that can cause hyperandrogenism, such as polycystic ovary syndrome (PCOS), adrenal tumors, or other endocrine disorders. A thorough diagnostic workup, including hormonal profiling, is recommended before initiating treatment.

Possible Cause 2: Insufficient Duration of Treatment

  • Troubleshooting: The clinical benefits of this compound-35 are often not immediate. It may take several months of continuous use to observe significant improvements in acne and hirsutism[5]. For hirsutism, visible results may take even longer, often requiring at least six to nine months of therapy[4]. It's important to manage patient expectations regarding the timeline for therapeutic effects.

Possible Cause 3: Drug Interactions

  • Troubleshooting: Certain medications can interfere with the metabolism and efficacy of this compound-35. For example, some antibiotics and anticonvulsants can induce hepatic enzymes, leading to accelerated metabolism of the hormones in this compound-35 and reducing their effectiveness[6]. A comprehensive review of the patient's current medications is essential to identify any potential drug interactions.

Possible Cause 4: Patient Non-Adherence

  • Troubleshooting: As with any oral contraceptive, consistent daily administration is crucial for maintaining therapeutic hormone levels. Missed pills can lead to a suboptimal response. It is important to educate patients on the importance of adherence to the prescribed regimen.

Possible Cause 5: Individual Variations in Metabolism

  • Troubleshooting: There can be inter-individual variations in how patients absorb and metabolize the components of this compound-35. While not common, this can contribute to a reduced therapeutic effect in some individuals.

Signaling Pathway

The primary signaling pathway targeted by Compound this compound is the androgen receptor signaling pathway. The following diagram illustrates the mechanism of action.

AndrogenSignaling Mechanism of Action of Compound this compound Androgens Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgens->AR Binds to BoundAndrogens Bound Androgens (Inactive) Androgens->BoundAndrogens GeneTranscription Gene Transcription (leading to acne and hirsutism) AR->GeneTranscription Activates Diane35 Compound this compound (this compound-35) CPA Cyproterone Acetate Diane35->CPA EE Ethinyl Estradiol Diane35->EE CPA->AR Blocks SHBG Sex Hormone-Binding Globulin (SHBG) EE->SHBG Increases Production SHBG->Androgens Binds to SHBG->BoundAndrogens ExperimentalWorkflow Workflow for Investigating Anti-Androgenic Compound Effects CellCulture 1. Cell Culture (Androgen-sensitive cell line) Treatment 2. Treatment (Varying concentrations of compound) CellCulture->Treatment Viability 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability ProteinExtraction 3b. Protein Extraction Treatment->ProteinExtraction DataAnalysis 5. Data Analysis and Interpretation Viability->DataAnalysis WesternBlot 4. Western Blotting (for AR expression) ProteinExtraction->WesternBlot WesternBlot->DataAnalysis

References

"Compound Diane" optimizing treatment schedule

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Compound Diane

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing treatment schedules for Compound this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Compound this compound?

A1: Compound this compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a key downstream effector of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By non-competitively binding to the ATP-binding pocket of TKX, Compound this compound prevents its phosphorylation, thereby inhibiting downstream signaling cascades, such as the MAPK/ERK pathway, which are crucial for cell proliferation and survival in various cancer models.

Q2: What is the recommended solvent and storage condition for Compound this compound?

A2: Compound this compound is soluble in DMSO at concentrations up to 100 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C and stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles to maintain compound integrity.

Q3: Does Compound this compound exhibit off-target effects?

A3: While Compound this compound has been designed for high selectivity towards TKX, some minor off-target activity has been observed at concentrations exceeding 10 µM in in-vitro kinase panels. We recommend performing dose-response experiments to determine the optimal concentration range for your specific cell model to minimize potential off-target effects.

Troubleshooting Guides

Issue 1: Higher than expected IC50 values or low efficacy in cell viability assays.

  • Question: We are observing minimal cell death even at high concentrations of Compound this compound in our cancer cell line. What could be the cause?

  • Answer: This issue can arise from several factors:

    • Low TKX Expression: The cell line you are using may have low or no expression of the target kinase, TKX. We recommend verifying TKX protein levels via Western Blot.

    • Drug Efflux: The cells might be expressing high levels of multidrug resistance transporters (e.g., P-glycoprotein), which actively pump Compound this compound out of the cell. Co-treatment with an efflux pump inhibitor can help diagnose this issue.

    • Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions are not expired. Prepare fresh dilutions for each experiment.

    • Suboptimal Treatment Duration: The duration of treatment may be insufficient to induce a cytotoxic effect. Consider extending the incubation period from 48 hours to 72 or 96 hours.

Issue 2: Inconsistent results between experimental replicates.

  • Question: Our dose-response curves for Compound this compound vary significantly between identical experiments. How can we improve reproducibility?

  • Answer: Inconsistent results are often due to technical variability.

    • Cell Seeding Density: Ensure that cells are seeded uniformly across all wells and that the cell density is consistent for every replicate. Edge effects in microplates can also contribute to variability; consider not using the outermost wells.

    • Compound Dilution: Prepare a fresh serial dilution series for each experiment from a validated stock solution. Inaccurate pipetting during dilution can lead to significant errors.

    • Assay Timing: The timing of reagent addition and plate reading should be kept consistent across all plates and experiments to ensure comparable results.

Experimental Protocols & Data

Protocol 1: Determining the IC50 of Compound this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Compound this compound.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2x serial dilution of Compound this compound in culture medium, ranging from 100 µM to 0.1 nM. Replace the old medium with the medium containing the various concentrations of the compound. Include a "vehicle control" (DMSO) and a "no cells" blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and perform a non-linear regression analysis to calculate the IC50 value.

Table 1: IC50 Values of Compound this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Lung Carcinoma75.3
MCF-7Breast Adenocarcinoma120.8
U-87 MGGlioblastoma250.1
HCT116Colorectal Carcinoma45.6
Protocol 2: Synergy Analysis of Compound this compound with Cisplatin

This protocol describes how to assess the synergistic effects of Compound this compound when combined with a standard chemotherapy agent, Cisplatin.

Methodology:

  • Assay Setup: Seed cells in a 96-well plate as described in Protocol 1.

  • Combination Treatment: Prepare a matrix of concentrations for both Compound this compound and Cisplatin. Treat cells with each compound alone and in combination at a constant ratio (e.g., based on their individual IC50 values).

  • Data Collection: After 72 hours of incubation, perform an MTT assay to determine the cell viability for each condition.

  • Synergy Calculation: Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Table 2: Combination Index (CI) Values for Compound this compound and Cisplatin

Cell LineFraction Affected (Fa)Combination Index (CI)Interpretation
A5490.500.68Synergy
A5490.750.55Strong Synergy
HCT1160.500.81Synergy
HCT1160.750.72Synergy

Visualizations: Pathways and Workflows

GFY_Signaling_Pathway GFY Growth Factor Y (GFY) EGFR EGFR GFY->EGFR Binds TKX Tyrosine Kinase X (TKX) EGFR->TKX Activates RAS RAS TKX->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes This compound Compound this compound This compound->TKX Inhibits

Caption: Mechanism of action of Compound this compound in the EGFR-TKX signaling pathway.

Treatment_Optimization_Workflow cluster_0 In-Vitro Analysis cluster_1 Mechanism Validation cluster_2 Schedule Optimization A 1. Single Agent Dose-Response (Determine IC50) B 2. Combination Screen (e.g., with Cisplatin) A->B C 3. Synergy Analysis (Calculate CI) B->C D 4. Western Blot for Target Engagement (p-TKX levels) C->D E 5. Downstream Pathway Analysis (p-ERK levels) D->E F 6. Sequential vs. Concurrent Dosing Experiments E->F G 7. In-Vivo Xenograft Model Validation F->G

Caption: Experimental workflow for optimizing Compound this compound treatment schedules.

Troubleshooting_Logic Start Low Efficacy or High IC50 Observed CheckTarget Is TKX expressed in the cell line? Start->CheckTarget CheckCompound Is the compound integrity okay? CheckTarget->CheckCompound Yes Western Verify TKX protein levels via Western Blot CheckTarget->Western No CheckAssay Is the treatment duration sufficient? CheckCompound->CheckAssay Yes NewStock Prepare fresh stock and working solutions CheckCompound->NewStock No TimeCourse Perform a time-course experiment (48, 72, 96h) CheckAssay->TimeCourse No Efflux Test for drug efflux pump activity CheckAssay->Efflux Yes

Caption: A logical diagram for troubleshooting low efficacy of Compound this compound.

Troubleshooting Mass Spectrometry Signals for Steroid-like Compounds ("Compound Diane")

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with mass spectrometry (MS) signals for steroid-like molecules, referred to here as "Compound Diane." The following frequently asked questions (FAQs) and troubleshooting guides address common challenges observed during electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a very weak or no signal for Compound this compound in ESI-MS?

A1: Steroid-like compounds, such as Compound this compound, often exhibit poor ionization efficiency in ESI-MS due to the absence of readily ionizable acidic or basic functional groups.[1][2] Their neutral nature makes it difficult to generate a strong signal.[1] The sensitivity of steroid analysis can be low, especially when compared to compounds with amine or carboxylic acid moieties.[2]

Q2: I see multiple peaks in my mass spectrum for a pure sample of Compound this compound. What could be the cause?

A2: The presence of multiple peaks for a pure steroid-like compound is often due to in-source fragmentation and the formation of various adducts in the ion source. Common observations include:

  • Neutral Losses: Loss of water molecules ([M+H-H₂O]⁺) is a frequent occurrence, particularly for steroids with hydroxyl groups.[3][4]

  • Adduct Formation: You may be observing adducts with solvent molecules or salts present in your mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) adducts.

  • In-source Fragmentation: The high temperature of the ion source can cause the molecule to fragment before it is analyzed, leading to multiple lower mass-to-charge (m/z) peaks.[5]

Q3: My primary observed ion is not the expected [M+H]⁺. Is this normal?

A3: Yes, for many steroid-like compounds, the protonated molecule [M+H]⁺ may not be the most abundant or even an observable ion.[3][6] It is common for ions resulting from the loss of one or two water molecules ([M+H-H₂O]⁺ or [M+H-2H₂O]⁺) to be the dominant species in the spectrum.[3] The stability of the protonated molecule is highly dependent on the steroid's structure.

Q4: How does the structure of Compound this compound influence its mass spectrometry signal?

A4: The structural features of a steroid molecule significantly impact its ionization and fragmentation behavior. For instance, steroids with conjugated keto-functional groups tend to show good proton affinity and stability, often yielding the [M+H]⁺ ion as the most abundant precursor.[3] Conversely, steroids with hydroxyl groups are more prone to in-source dehydration.[3]

Troubleshooting Guides

Issue 1: Weak or No Signal Intensity

If you are experiencing a weak or absent signal for Compound this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Weak Signal

weak_signal start Start: Weak or No Signal check_instrument Check Instrument Performance start->check_instrument check_ionization Verify Ionization Mode (Positive vs. Negative) optimize_source Optimize Ion Source Parameters (Temperature, Voltages) check_ionization->optimize_source solution Improved Signal check_ionization->solution Mode switched, signal improves mobile_phase Modify Mobile Phase (Additives, Solvent Composition) optimize_source->mobile_phase Signal still weak optimize_source->solution Signal improves derivatization Consider Chemical Derivatization mobile_phase->derivatization No improvement mobile_phase->solution Successful derivatization->solution Successful check_instrument->check_ionization Instrument OK

Caption: Troubleshooting workflow for addressing weak mass spectrometry signals.

Detailed Steps:

  • Verify Instrument Performance: Ensure the mass spectrometer is functioning correctly by running a standard compound with known good signal intensity.

  • Select the Appropriate Ionization Mode: While positive mode ESI is common for steroids, producing [M+H]⁺ or adducts, negative mode can be effective for certain structures, yielding [M-H]⁻ ions, especially for steroids with acidic protons.

  • Optimize Ion Source Parameters:

    • Source Temperature: Higher temperatures can increase desolvation efficiency but may also lead to unwanted in-source fragmentation.[5] Systematically vary the temperature to find an optimal balance.

    • Spray Voltage: Adjust the spray voltage to achieve a stable spray. Excessively high voltages can cause source discharges and may not improve the signal.[7]

  • Modify the Mobile Phase:

    • Additives: Introducing additives can significantly enhance ionization. For positive mode, consider adding a low concentration (e.g., 0.1%) of formic acid or ammonium fluoride.[6] Ammonium fluoride has been shown to increase sensitivity for some steroids.[6]

    • Solvent Composition: Altering the ratio of organic solvent to water can affect ESI efficiency.

  • Consider Chemical Derivatization: If other methods fail, chemical derivatization can be employed to introduce a readily ionizable group onto the Compound this compound molecule, thereby increasing its ionization efficiency.[1]

Issue 2: Complex Spectrum with Multiple Peaks (In-source Fragmentation and Adducts)

If your spectrum is complicated by numerous peaks that are not the target [M+H]⁺ ion, follow these steps to simplify the spectrum and correctly identify your compound.

Logical Relationship of Observed Ions

fragmentation_adducts M Compound this compound (M) MH [M+H]⁺ M->MH Ionization/ Adduct Formation MNa [M+Na]⁺ M->MNa Ionization/ Adduct Formation MNH4 [M+NH₄]⁺ M->MNH4 Ionization/ Adduct Formation MH_H2O [M+H-H₂O]⁺ MH->MH_H2O In-Source Fragmentation MH_2H2O [M+H-2H₂O]⁺ MH->MH_2H2O In-Source Fragmentation Other_Fragments Other Fragments MH->Other_Fragments In-Source Fragmentation

Caption: Relationship between the neutral molecule and commonly observed ions in ESI-MS.

Detailed Steps:

  • Reduce In-source Fragmentation:

    • Lower Ion Source Temperature: As in-source fragmentation is often thermally induced, reducing the source temperature can minimize the breakdown of the parent molecule.[5]

    • Decrease Cone/Fragmentor Voltage: The voltage difference between the ion source orifices (often called cone or fragmentor voltage) can be lowered to reduce collision-induced dissociation in the source region.[8]

  • Identify Adducts:

    • Look for peaks corresponding to the mass of your compound plus the mass of common adducts (e.g., +23 for Na⁺, +18 for NH₄⁺).

    • If sodium adducts are prevalent, ensure high-purity solvents and glassware to minimize sodium contamination.

  • Confirm the Molecular Ion:

    • Even if weak, try to identify the [M+H]⁺ peak.

    • Systematically decrease the in-source fragmentation parameters and observe if the intensity of the suspected molecular ion increases relative to the fragment ions.

Data Summary Tables

Table 1: Influence of Steroid Structural Features on ESI-MS Signal

Structural FeatureExpected Ion(s)Signal Intensity/StabilityReference
Conjugated Keto Group (at C3)[M+H]⁺Good proton affinity, stable signal[3]
Hydroxyl Group(s)[M+H-H₂O]⁺, [M+H-2H₂O]⁺Prone to dehydration, [M+H]⁺ may be weak or absent[3]
No Acidic/Basic Groups[M+H]⁺, [M+Na]⁺, [M+NH₄]⁺Generally poor ionization efficiency[1][2]

Table 2: Effect of ESI Source Parameters on Signal Characteristics

ParameterHigh Value EffectLow Value EffectOptimization Goal
Source Temperature Increased desolvation, potential for increased in-source fragmentation[5]Reduced in-source fragmentation, potential for incomplete desolvationMaximize parent ion signal while minimizing thermal degradation.
Spray Voltage May lead to source instability/discharge[7]Stable spray, may require optimization for different mobile phasesAchieve a stable ion current.
Cone/Fragmentor Voltage Increased in-source fragmentation (CID)[8]"Softer" ionization, less fragmentationMinimize fragmentation to enhance the molecular ion peak.

General Experimental Protocol for Optimizing ESI Conditions

This protocol provides a general workflow for optimizing the mass spectrometry conditions for a novel steroid-like compound like "Compound this compound."

Experimental Workflow

experimental_workflow prep Prepare Compound this compound Solution (e.g., 1 µg/mL in 50:50 ACN:H₂O) infuse Infuse directly into MS (via syringe pump) prep->infuse initial_scan Acquire Full Scan Spectrum (Initial Source Settings) infuse->initial_scan optimize_v Optimize Voltages (Spray, Cone/Fragmentor) initial_scan->optimize_v optimize_t Optimize Temperatures (Gas, Desolvation) optimize_v->optimize_t optimize_g Optimize Gas Flows (Nebulizer, Drying Gas) optimize_t->optimize_g final_spectrum Acquire Final Optimized Spectrum optimize_g->final_spectrum end Proceed with LC-MS Analysis final_spectrum->end

Caption: A systematic workflow for optimizing MS parameters for a new compound.

Methodology:

  • Sample Preparation: Prepare a solution of Compound this compound (e.g., 1 µg/mL) in a solvent mixture appropriate for your chromatography (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the sample solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min). This allows for stable signal optimization without chromatographic variability.

  • Initial Spectrum Acquisition: Begin acquiring data in full scan mode with standard instrument settings. Identify the most likely ions related to Compound this compound (e.g., [M+H]⁺, adducts, or fragments).

  • Systematic Parameter Optimization: While observing the signal intensity of the ion of interest in real-time, adjust the following parameters one by one to maximize the signal of the desired precursor ion and minimize noise and fragmentation:

    • Spray Voltage

    • Cone/Fragmentor/Skimmer Voltages

    • Source and Desolvation Temperatures

    • Nebulizer and Drying Gas Flows

  • Finalize Method: Once the optimal parameters are determined, save the method and proceed with your LC-MS analysis.

References

Validation & Comparative

Compound Diane: A Comparative Guide to In Vitro and In Vivo Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for the components of "Compound Diane," commercially known as this compound-35. This formulation consists of two active ingredients: Cyproterone Acetate (CPA) , a potent anti-androgen, and Ethinyl Estradiol (EE) , a synthetic estrogen. The objective is to validate the in vitro findings that underpin the clinically observed in vivo efficacy of this combination, particularly in androgen-dependent conditions.

I. Cyproterone Acetate (CPA): From Receptor Binding to Anti-Androgenic Effects

Cyproterone acetate is a competitive antagonist of the androgen receptor (AR), which is the primary mechanism for its anti-androgenic effects observed in vivo.[1][2][3]

Data Presentation: In Vitro vs. In Vivo Quantitative Comparison
ParameterIn Vitro FindingsIn Vivo FindingsReferences
Mechanism of Action Competitive antagonist of the Androgen Receptor (AR). Prevents nuclear translocation of the AR.Reduces the weight of androgen-dependent organs (e.g., ventral prostate, seminal vesicles) in castrated, testosterone-supplemented rats.[4]
Potency (IC50/EC50/Kd) IC50 (AR antagonism): 7.1 nMKd (AR binding): 11.6 nMEC50 (Partial AR agonism at high concentrations): 4.0 µMIn castrated male rats, doses as low as 10 mg/day have been shown to significantly inhibit the effects of testosterone. In humans, doses of 10 mg/day are effective in lowering testosterone concentrations.[1][3][5]
Physiological Effect Inhibits testosterone-stimulated transcription in reporter gene assays.Reduces sperm count and motility in rats. Leads to improvement in conditions like hirsutism and acne in women.[1][6]
Experimental Protocols

1. In Vitro Androgen Receptor (AR) Competitive Binding Assay

  • Objective: To determine the binding affinity (Kd) of Cyproterone Acetate to the Androgen Receptor.

  • Methodology:

    • Preparation of Cytosol: Ventral prostate tissue from castrated male rats is homogenized in a buffer to isolate the cytosol, which contains the androgen receptors.

    • Competitive Binding: A constant concentration of a radiolabeled androgen, such as [3H]methyltrienolone ([3H]R1881), is incubated with the prostate cytosol in the presence of increasing concentrations of unlabeled Cyproterone Acetate.

    • Separation of Bound and Unbound Ligand: The mixture is incubated to reach equilibrium. Unbound ligand is removed by methods such as dextran-coated charcoal adsorption.

    • Quantification: The amount of radiolabeled androgen bound to the receptor is measured using liquid scintillation counting.

    • Data Analysis: The concentration of Cyproterone Acetate that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined. The equilibrium dissociation constant (Kd) is then calculated from the IC50 value.[5]

2. In Vivo Hershberger Bioassay for Anti-Androgenic Activity

  • Objective: To assess the anti-androgenic activity of Cyproterone Acetate in a living organism.

  • Methodology:

    • Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the androgen-dependent tissues sensitive to exogenous androgens.

    • Dosing: The animals are treated with a reference androgen, typically testosterone propionate, to stimulate the growth of androgen-dependent tissues. Concurrently, different doses of Cyproterone Acetate are administered daily for a period of 10 consecutive days.

    • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the weights of specific androgen-dependent tissues are measured. These include the ventral prostate, seminal vesicles (with and without fluid), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

    • Data Analysis: A statistically significant decrease in the weight of these tissues in the groups treated with Cyproterone Acetate compared to the group receiving only testosterone propionate indicates anti-androgenic activity.[7][8][9]

Signaling Pathway and Experimental Workflow

CPA_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds and Activates CPA Cyproterone Acetate (CPA) CPA->AR Competitively Binds (Antagonist) ARE Androgen Response Element (ARE) on DNA CPA->ARE Prevents AR Translocation and Binding AR->ARE Translocates and Binds Gene_Transcription Gene Transcription (Androgenic Effects) ARE->Gene_Transcription Initiates

Figure 1. Mechanism of Action of Cyproterone Acetate (CPA).

Hershberger_Workflow start Start: Immature Male Rats castration Castration start->castration recovery 7-day Recovery Period castration->recovery dosing 10-day Dosing: - Vehicle Control - Testosterone Propionate (TP) - TP + CPA (multiple doses) recovery->dosing necropsy Necropsy dosing->necropsy weighing Weighing of Androgen- Dependent Tissues necropsy->weighing analysis Statistical Analysis: Compare tissue weights to TP control weighing->analysis end Conclusion: Decreased weight indicates anti-androgenic activity analysis->end

Figure 2. Experimental Workflow for the Hershberger Bioassay.

II. Ethinyl Estradiol (EE): Validating Estrogenic Activity In Vitro and In Vivo

Ethinyl Estradiol is a potent synthetic estrogen that acts as an agonist for the estrogen receptor (ER). In the context of this compound-35, it serves to regulate the menstrual cycle and contributes to the overall therapeutic effect by increasing sex hormone-binding globulin (SHBG), which further reduces free testosterone levels.

Data Presentation: In Vitro vs. In Vivo Quantitative Comparison
ParameterIn Vitro FindingsIn Vivo FindingsReferences
Mechanism of Action Agonist of the Estrogen Receptor (ERα and ERβ).Stimulates the growth of estrogen-dependent tissues, such as the uterus.[10][11]
Potency (EC50) Induces proliferation in human uterine (Ishikawa) cells at low picomolar concentrations.In the uterotrophic assay, effective at low microgram per kilogram body weight doses in rats.[10]
Physiological Effect Upregulates the expression of estrogen-responsive genes (e.g., progesterone receptor) and induces alkaline phosphatase activity in Ishikawa cells.Increases uterine weight in immature or ovariectomized female rats.[10][11]
Experimental Protocols

1. In Vitro Ishikawa Cell Proliferation Assay

  • Objective: To determine the estrogenic activity of Ethinyl Estradiol by measuring its effect on the proliferation of an estrogen-responsive human cell line.

  • Methodology:

    • Cell Culture: Human endometrial adenocarcinoma Ishikawa cells, which are known to express estrogen receptors, are cultured in a phenol red-free medium supplemented with charcoal-stripped serum to remove any endogenous estrogens.

    • Seeding: Cells are seeded into 96-well plates at a low density (e.g., 4 x 10³ cells per well) and allowed to attach for 48 hours.

    • Treatment: The cells are then treated with various concentrations of Ethinyl Estradiol or a vehicle control for a period of 3 days.

    • Proliferation Measurement: At the end of the treatment period, cell proliferation is quantified. A common method is using a fluorescent nuclear stain (e.g., Hoechst-33342) to stain the cell nuclei, followed by fluorescence measurement on a plate reader.

    • Data Analysis: The increase in fluorescence, which correlates with cell number, is used to generate a dose-response curve and calculate the EC50 value for proliferation.[10][11]

2. In Vivo Uterotrophic Bioassay

  • Objective: To assess the estrogenic activity of Ethinyl Estradiol in a living organism by measuring its effect on uterine weight.

  • Methodology:

    • Animal Model: Immature or ovariectomized adult female rats are used. These models lack significant endogenous estrogen production, resulting in an atrophic uterus that is highly responsive to exogenous estrogens.

    • Dosing: The animals are administered different doses of Ethinyl Estradiol or a vehicle control daily for a period of 3 to 7 days.

    • Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and the uterus is carefully excised and weighed (both wet and blotted weight).

    • Data Analysis: A statistically significant increase in uterine weight in the Ethinyl Estradiol-treated groups compared to the vehicle control group is indicative of estrogenic activity. A dose-response relationship can be established to determine the effective dose.

Signaling Pathway and Experimental Workflow

EE_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EE Ethinyl Estradiol (EE) ER Estrogen Receptor (ER) EE->ER Binds and Activates ERE Estrogen Response Element (ERE) on DNA ER->ERE Translocates, Dimerizes, and Binds Gene_Transcription Gene Transcription (Estrogenic Effects) ERE->Gene_Transcription Initiates

Figure 3. Mechanism of Action of Ethinyl Estradiol (EE).

Uterotrophic_Workflow start Start: Immature or Ovariectomized Female Rats dosing 3-7 day Dosing: - Vehicle Control - EE (multiple doses) start->dosing necropsy Necropsy dosing->necropsy weighing Uterus Excision and Weighing (Wet and Blotted) necropsy->weighing analysis Statistical Analysis: Compare uterine weights to control weighing->analysis end Conclusion: Increased weight indicates estrogenic activity analysis->end

Figure 4. Experimental Workflow for the Uterotrophic Bioassay.

III. Conclusion: Correlation Between In Vitro and In Vivo Findings

The experimental data for the individual components of "Compound this compound" demonstrate a strong correlation between their in vitro mechanisms and their in vivo effects.

For Cyproterone Acetate , its high in vitro binding affinity for the androgen receptor and its ability to antagonize androgen-induced gene expression are consistent with its potent anti-androgenic activity observed in vivo, as evidenced by the reduction in the size of androgen-dependent organs in animal models.[1][12]

For Ethinyl Estradiol , its ability to stimulate the proliferation of estrogen-receptor-positive cells in vitro at very low concentrations is mirrored by its potent uterotrophic effects in vivo at correspondingly low doses.[10]

References

Synergistic Effects of Cyproterone Acetate/Ethinyl Estradiol Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of cyproterone acetate (CPA) and ethinyl estradiol (EE), commonly known by the brand name Diane-35, is a well-established treatment for hyperandrogenism-related conditions in women, such as hirsutism, acne, and seborrhea, often associated with polycystic ovary syndrome (PCOS).[1][2][3] This guide provides a comparative analysis of the synergistic effects observed when CPA/EE is combined with other therapeutic agents, supported by experimental data and detailed methodologies.

Mechanism of Action: A Dual Approach to Androgen Antagonism

The therapeutic efficacy of the CPA/EE combination stems from a multi-pronged attack on the androgen signaling pathway. Ethinyl estradiol, a synthetic estrogen, increases the production of sex hormone-binding globulin (SHBG) in the liver. This leads to a higher binding capacity for androgens in the bloodstream, thereby reducing the levels of free, biologically active testosterone.[4][5] Cyproterone acetate acts as a competitive antagonist at the androgen receptor, preventing testosterone and its more potent metabolite, dihydrotestosterone (DHT), from exerting their effects on target tissues.[6] It also possesses progestational activity that suppresses the luteinizing hormone (LH) surge, leading to reduced ovarian androgen production.[7]

Comparative Efficacy of Combination Therapies

Clinical evidence suggests that combining CPA/EE with other antiandrogenic or insulin-sensitizing agents can lead to enhanced therapeutic outcomes in patients with severe symptoms of hyperandrogenism. The following sections compare the efficacy of CPA/EE in combination with finasteride, spironolactone, and metformin.

CPA/EE and Finasteride

Finasteride is a 5α-reductase inhibitor that blocks the conversion of testosterone to the more potent dihydrotestosterone (DHT).[8][9][10] This reduction in DHT levels at the hair follicle is particularly effective in treating hirsutism.[11]

Table 1: Comparison of CPA/EE Monotherapy vs. CPA/EE with Finasteride for Hirsutism

Outcome MeasureCPA/EE MonotherapyCPA/EE + FinasterideSynergistic EffectReference
Mean Hirsutism Score Reduction (Ferriman-Gallwey) 39.87% ± 3.30%50.99% ± 4.13%Statistically significant improvement (p < 0.02)[12]
Serum Free Testosterone Significant DecreaseSignificant DecreaseNot significantly different[12]
Serum DHEAS Significant DecreaseSignificant DecreaseNot significantly different[12]
CPA/EE and Spironolactone

Spironolactone is a potassium-sparing diuretic with antiandrogenic properties. It acts as a competitive antagonist of the androgen receptor and also inhibits enzymes involved in androgen synthesis.[1][4][6][12][13]

Table 2: Comparison of CPA/EE Monotherapy vs. CPA/EE with Spironolactone for Hirsutism and Acne in PCOS

Outcome MeasureCPA/EE MonotherapyCPA/EE + SpironolactoneSynergistic EffectReference
Hirsutism Score Reduction (Ferriman-Gallwey) Higher reduction in hirsutism score with the combination therapy.A study comparing a combination of spironolactone-norgestimate-ethinyl estradiol to CPA/EE showed a greater decrease in hirsutism score in the spironolactone combination group (p < 0.001).Enhanced anti-hirsutism effect.[14]
Acne Score Reduction Significant DecreaseSignificant DecreaseSimilar efficacy between the two groups.[14]
Serum Androgen Levels Significant DecreaseSignificant DecreaseSimilar reductions in androgen levels.[14]
CPA/EE and Metformin

Metformin is an insulin-sensitizing agent commonly used in the management of PCOS, particularly in patients with insulin resistance.[15][16][17] By improving insulin sensitivity, metformin can help to reduce the hyperinsulinemia that drives increased ovarian androgen production.[5][16]

Table 3: Comparison of CPA/EE Monotherapy vs. CPA/EE with Metformin in Women with PCOS

Outcome MeasureCPA/EE MonotherapyCPA/EE + MetforminSynergistic EffectReference
Testosterone Levels Significant DecreaseFaster and more significant decrease in testosterone levels and free androgen index.Enhanced and more rapid reduction in hyperandrogenemia.[18]
Insulin Sensitivity (HOMA-IR) No significant change or slight worsening.Improved insulin sensitivity.Addresses the underlying metabolic dysfunction in PCOS.[17][19][20]
Menstrual Cyclicity Regulation of cycles.Improvement in menstrual regularity.Both treatments are effective in regulating the menstrual cycle.[19]

Experimental Protocols

Assessment of Hirsutism

The primary clinical endpoint for hirsutism in the cited studies is the modified Ferriman-Gallwey (mFG) score. This is a visual scoring system that grades terminal hair growth in nine androgen-sensitive areas of the body (upper lip, chin, chest, upper back, lower back, upper abdomen, lower abdomen, upper arms, and thighs) on a scale of 0 (no terminal hair) to 4 (extensive terminal hair growth). A total score is calculated, with higher scores indicating more severe hirsutism.

Hormonal and Metabolic Assays

Serum concentrations of total testosterone, free testosterone, dehydroepiandrosterone sulfate (DHEAS), sex hormone-binding globulin (SHBG), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) are typically measured by radioimmunoassay (RIA) or chemiluminescent immunoassays. Insulin resistance is commonly assessed using the homeostasis model assessment of insulin resistance (HOMA-IR), calculated from fasting glucose and insulin levels.

Visualizing the Pathways and Workflows

Androgen Signaling Pathway and Points of Intervention

The following diagram illustrates the androgen signaling pathway and the mechanisms of action for CPA/EE and its synergistic partners.

Androgen_Signaling_Pathway cluster_blood Bloodstream cluster_cell Target Cell (e.g., Hair Follicle) cluster_interventions Therapeutic Interventions Testosterone Testosterone Testosterone_SHBG Testosterone-SHBG (Inactive) Testosterone->Testosterone_SHBG Testosterone_free Free Testosterone Testosterone->Testosterone_free Enters Cell SHBG SHBG SHBG->Testosterone_SHBG EE Ethinyl Estradiol (from CPA/EE) EE->SHBG Increases Production DHT Dihydrotestosterone (DHT) Testosterone_free->DHT Conversion AR Androgen Receptor (AR) DHT->AR Binds and Activates Five_alpha_reductase 5α-reductase Gene_Expression Androgenic Gene Expression (e.g., Hair Growth) AR->Gene_Expression Promotes Finasteride Finasteride Finasteride->Five_alpha_reductase Inhibits CPA Cyproterone Acetate (from CPA/EE) CPA->AR Blocks Spironolactone Spironolactone Spironolactone->AR Blocks

Caption: Mechanism of action of CPA/EE and synergistic compounds in the androgen signaling pathway.

Insulin Resistance and Ovarian Androgen Production in PCOS

This diagram illustrates the role of insulin resistance in PCOS and the mechanism of action of metformin.

PCOS_Insulin_Resistance Insulin_Resistance Insulin Resistance Hyperinsulinemia Hyperinsulinemia Insulin_Resistance->Hyperinsulinemia Ovary Ovary Hyperinsulinemia->Ovary Stimulates Androgen_Production Increased Androgen Production Ovary->Androgen_Production Metformin Metformin Insulin_Sensitivity Increased Insulin Sensitivity Metformin->Insulin_Sensitivity Promotes Insulin_Sensitivity->Hyperinsulinemia Reduces

Caption: Role of insulin resistance in PCOS and the therapeutic intervention with metformin.

Typical Experimental Workflow for a Comparative Clinical Trial

The following diagram outlines a typical workflow for a clinical trial comparing CPA/EE combination therapies.

Clinical_Trial_Workflow Start Patient Recruitment (PCOS with Hirsutism/Acne) Baseline Baseline Assessment - mFG Score - Hormonal Profile - Metabolic Markers Start->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: CPA/EE Monotherapy Randomization->GroupA GroupB Group B: CPA/EE + Compound X Randomization->GroupB Treatment Treatment Period (e.g., 6-12 months) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (e.g., 3, 6, 12 months) - mFG Score - Hormonal Profile - Metabolic Markers - Adverse Events Treatment->FollowUp Analysis Data Analysis - Statistical Comparison of Outcomes between Groups FollowUp->Analysis Conclusion Conclusion on Synergistic Efficacy and Safety Analysis->Conclusion

Caption: A generalized workflow for a randomized controlled trial comparing CPA/EE combination therapies.

References

Unveiling the Target Landscape of "Compound Diane": A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

"Compound Diane," a therapeutic formulation, and its alternatives are integral to various treatment regimens. Understanding their on-target potency and off-target interactions is paramount for predicting efficacy, anticipating side effects, and guiding further drug development. This guide provides a comparative analysis of the cross-reactivity profiles of the active components of "Compound this compound"—cyproterone acetate and ethinyl estradiol—and its therapeutic alternatives. The data presented herein is collated from publicly available research, and the corresponding experimental methodologies are detailed to ensure reproducibility and critical evaluation.

Comparative Analysis of Receptor Binding Affinity

The following table summarizes the binding affinities of cyproterone acetate, ethinyl estradiol, and alternative compounds for a panel of steroid hormone receptors. This quantitative data allows for a direct comparison of their potency and selectivity.

CompoundPrimary Target(s)ReceptorBinding Affinity (Ki, nM)Measurement TypeReference
Cyproterone Acetate (CPA) Androgen Receptor (AR) Antagonist, Progesterone Receptor (PR) AgonistAndrogen Receptor (AR)7.1 - 24IC50 / Ki[1]
Progesterone Receptor (PR)15 - 70Kd[2]
Glucocorticoid Receptor (GR)15 - 70Kd[2]
Ethinyl Estradiol (EE) Estrogen Receptor (ER) AgonistEstrogen Receptor α (ERα)~0.1 - 1Kd[3]
Estrogen Receptor β (ERβ)~0.1 - 1Kd[3]
Spironolactone Mineralocorticoid Receptor (MR) Antagonist, Androgen Receptor (AR) AntagonistMineralocorticoid Receptor (MR)~13Kd[1]
Androgen Receptor (AR)1.76Ki
Progesterone Receptor (PR)~300Ki[4]
Estrogen Receptor (ER)>20,000Ki[4]
Drospirenone Progesterone Receptor (PR) Agonist, Mineralocorticoid Receptor (MR) AntagonistProgesterone Receptor (PR)-RBA: 42% (Progesterone=100%)[5]
Mineralocorticoid Receptor (MR)-RBA: 100% (Aldosterone=100%)[5]
Androgen Receptor (AR)-RBA: 0.6% (DHT=100%)[5]
Glucocorticoid Receptor (GR)No significant binding-[6]
Estrogen Receptor (ER)No significant binding-[6]
Dienogest Progesterone Receptor (PR) AgonistProgesterone Receptor (PR)-High Affinity[7]
Androgen Receptor (AR)Low Affinity-[7]
Estrogen Receptor (ER)No significant binding-[7]
Glucocorticoid Receptor (GR)No significant binding-[7]
Mineralocorticoid Receptor (MR)No significant binding-[7]

Disclaimer: Binding affinity values can vary depending on the experimental conditions and assay format. The data presented is for comparative purposes. RBA refers to Relative Binding Affinity.

Key Insights from Cross-Reactivity Profiles

Cyproterone Acetate (CPA) , a potent anti-androgen, also exhibits significant binding to the progesterone and glucocorticoid receptors.[2] This promiscuity contributes to its progestogenic side effects and potential for glucocorticoid-related effects at higher doses. Its primary therapeutic action is the competitive antagonism of the androgen receptor.[8]

Spironolactone , primarily known as a mineralocorticoid receptor antagonist, also displays moderate anti-androgenic activity.[4][9] Its binding to the progesterone and estrogen receptors is significantly weaker, making it a more selective androgen receptor modulator compared to CPA.

Drospirenone , a fourth-generation progestin, possesses a unique profile with potent progestogenic and anti-mineralocorticoid activity, alongside moderate anti-androgenic effects.[4][6] Notably, it has negligible affinity for glucocorticoid and estrogen receptors, which may translate to a more favorable side-effect profile in some patients.[6]

Dienogest is a selective progestin with high affinity for the progesterone receptor and minimal affinity for androgen, estrogen, glucocorticoid, and mineralocorticoid receptors.[7] This high selectivity may contribute to its distinct therapeutic applications and tolerability.

Experimental Methodologies

The binding affinity data presented in this guide are primarily derived from in vitro competitive binding assays. Below are generalized protocols for such experiments.

Radioligand Receptor Binding Assay

This method quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.

Principle: A fixed concentration of a radiolabeled ligand and a varying concentration of an unlabeled test compound are incubated with a source of the target receptor (e.g., cell lysates, purified receptor). The amount of radiolabeled ligand bound to the receptor is measured in the presence and absence of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, which can be converted to a binding affinity constant (Ki).

Generalized Protocol:

  • Receptor Preparation: The target receptor is prepared, typically from cell lines overexpressing the receptor or from tissue homogenates.

  • Incubation: A constant concentration of the radiolabeled ligand (e.g., [³H]-dihydrotestosterone for the androgen receptor) is incubated with the receptor preparation in the presence of increasing concentrations of the test compound. A parallel incubation is performed with an excess of a known unlabeled ligand to determine non-specific binding.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Whole-Cell Competitive Binding Assay

This assay format measures the binding of a compound to its receptor in a more physiologically relevant context, using intact cells.

Generalized Protocol:

  • Cell Culture: Cells expressing the target receptor are cultured in multi-well plates.

  • Incubation: The cells are incubated with a radiolabeled ligand in the presence of varying concentrations of the test compound in a suitable buffer at a controlled temperature.

  • Washing: After incubation, the cells are washed with ice-cold buffer to remove unbound radioligand.

  • Cell Lysis and Quantification: The cells are lysed, and the amount of radioactivity within the cells is measured using a scintillation counter.

  • Data Analysis: Similar to the radioligand binding assay, IC50 and Ki values are determined from the competition binding curves.

Visualizing the Molecular Interactions

The following diagrams illustrate the primary signaling pathways and the principle of the competitive binding assay.

Signaling_Pathways cluster_cpa Cyproterone Acetate (CPA) cluster_ee Ethinyl Estradiol (EE) cluster_receptors Cellular Receptors cluster_response Cellular Response CPA CPA AR Androgen Receptor (AR) CPA->AR Antagonist PR Progesterone Receptor (PR) CPA->PR Agonist GR Glucocorticoid Receptor (GR) CPA->GR Weak Agonist EE EE ER Estrogen Receptor (ER) EE->ER Agonist Androgen_Response Inhibition of Androgenic Effects AR->Androgen_Response Estrogen_Response Activation of Estrogenic Effects ER->Estrogen_Response Progestogenic_Response Progestogenic Effects PR->Progestogenic_Response Glucocorticoid_Response Glucocorticoid Effects GR->Glucocorticoid_Response

Caption: Primary targets of Cyproterone Acetate and Ethinyl Estradiol.

Competitive_Binding_Assay Principle of a Competitive Radioligand Binding Assay cluster_binding Binding Equilibrium Receptor Receptor Receptor_Bound_Radio Receptor-Radioligand Complex Receptor->Receptor_Bound_Radio Receptor_Bound_Test Receptor-Test Compound Complex Receptor->Receptor_Bound_Test Radioligand Radiolabeled Ligand Radioligand->Receptor_Bound_Radio Test_Compound Test Compound Test_Compound->Receptor_Bound_Test

Caption: Competitive radioligand binding assay principle.

References

A Comparative Guide to Compound Diane and its Competitors in the Management of Androgen-Associated Dermatological Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Compound Diane (this compound-35®), a combination of cyproterone acetate and ethinylestradiol, with its key competitors for the treatment of androgen-dependent conditions such as acne vulgaris and hirsutism. The following sections detail the mechanisms of action, comparative clinical efficacy with supporting data, and the experimental protocols utilized in these evaluations.

Mechanism of Action

Compound this compound exerts its therapeutic effects through the dual action of its components. Cyproterone acetate acts as a potent antiandrogen by competitively blocking androgen receptors and inhibiting the synthesis of androgens. Ethinylestradiol complements this by suppressing gonadotropin secretion, which in turn reduces ovarian androgen production, and by increasing the synthesis of sex hormone-binding globulin (SHBG), thereby lowering the levels of free, biologically active androgens in circulation.

Competitor compounds, such as those containing the progestin drospirenone, also exhibit antiandrogenic properties. Drospirenone is an analogue of spironolactone and competitively antagonizes the androgen receptor.[1][2][3] Other competitors like spironolactone act primarily as androgen receptor antagonists, while finasteride inhibits the 5α-reductase enzyme, preventing the conversion of testosterone to the more potent dihydrotestosterone (DHT).[4][5]

dot digraph "Compound_Diane_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4", fontcolor="#202124"]; Pituitary [label="Pituitary Gland", fillcolor="#F1F3F4", fontcolor="#202124"]; Ovaries [label="Ovaries", fillcolor="#F1F3F4", fontcolor="#202124"]; Androgens [label="Androgens\n(e.g., Testosterone)", fillcolor="#FBBC05", fontcolor="#202124"]; AndrogenReceptor [label="Androgen Receptor\nin Target Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; TargetCellResponse [label="Androgenic Response\n(Acne, Hirsutism)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ethinylestradiol [label="Ethinylestradiol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CyproteroneAcetate [label="Cyproterone Acetate", fillcolor="#34A853", fontcolor="#FFFFFF"]; SHBG [label="SHBG Production\n(in Liver)", fillcolor="#F1F3F4", fontcolor="#202124"]; FreeAndrogens [label="Reduced Free\nAndrogens", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Hypothalamus -> Pituitary [label="GnRH"]; Pituitary -> Ovaries [label="LH/FSH"]; Ovaries -> Androgens; Androgens -> AndrogenReceptor; AndrogenReceptor -> TargetCellResponse;

Ethinylestradiol -> Pituitary [label="Inhibits", color="#EA4335", style=dashed]; Ethinylestradiol -> SHBG [label="Stimulates"]; SHBG -> FreeAndrogens [label="Binds to Androgens"]; FreeAndrogens -> AndrogenReceptor [label="Less available to bind", style=dashed]; CyproteroneAcetate -> AndrogenReceptor [label="Blocks", color="#EA4335", style=dashed]; CyproteroneAcetate -> Ovaries [label="Inhibits Synthesis", color="#EA4335", style=dashed]; } caption: "Mechanism of Action of Compound this compound (Cyproterone Acetate and Ethinylestradiol)."

Comparative Clinical Efficacy

Acne Vulgaris

Clinical trials have demonstrated the efficacy of Compound this compound in reducing acne lesions. When compared to other combined oral contraceptives (COCs), its performance is notable.

A key competitor is the combination of ethinylestradiol and drospirenone (EE/DRSP). In a 9-cycle study, the median reduction in total acne lesion count was 58.8% for the EE/cyproterone acetate group.

Treatment GroupMedian % Reduction in Total Acne Lesions (9 cycles)
Ethinylestradiol/Drospirenone (EE/DRSP)62.5%
Ethinylestradiol/Cyproterone Acetate (this compound-35)58.8%

Data from a multicenter, double-blind, randomized study.

dot digraph "Acne_Treatment_Comparison" { graph [rankdir="TB", bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Title [label="Acne Lesion Reduction after 9 Cycles", shape=plaintext, fontsize=12, fontcolor="#202124"]; EE_DRSP [label="EE/Drospirenone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EE_CPA [label="EE/Cyproterone Acetate\n(Compound this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduction_DRSP [label="62.5% Reduction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction_CPA [label="58.8% Reduction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges EE_DRSP -> Reduction_DRSP; EE_CPA -> Reduction_CPA; } caption: "Comparison of median acne lesion reduction."

Hirsutism

For the treatment of hirsutism, Compound this compound is often benchmarked against other antiandrogenic therapies, most notably spironolactone and finasteride. The efficacy is typically measured using the modified Ferriman-Gallwey (mFG) scoring system, which grades terminal hair growth in nine androgen-sensitive body areas.[6][7][8][9]

In a prospective randomized trial comparing finasteride with a combination of cyproterone acetate and ethinylestradiol (CPA/EE), both treatments showed significant reductions in mFG scores after 9 months.[5]

Treatment GroupMean Initial mFG Score (±SD)Mean Final mFG Score (±SD)Mean % Improvement
Finasteride (5 mg/day)23.7 (±4.4)11.3 (±1.5)52.3%
CPA/EE22.3 (±4.2)11.4 (±1.2)48.9%

Data from a 9-month prospective randomized trial.[5]

Another study comparing cyproterone acetate, finasteride, and spironolactone for idiopathic hirsutism over 12 months found similar percentage decreases in the Ferriman-Gallwey score across all three treatments at the end of the therapy period.[10]

Treatment Group% Decrease in Ferriman-Gallwey Score (12 months)
Cyproterone Acetate38.9%
Finasteride38.6%
Spironolactone38.5%

Data from a 12-month prospective randomized clinical study.[10]

dot digraph "Hirsutism_Treatment_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Patient [label="Patient with Hirsutism", fillcolor="#F1F3F4", fontcolor="#202124"]; Assessment [label="Initial Assessment\n(mFG Score, Hormonal Profile)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment Allocation", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CPA [label="Compound this compound\n(CPA/EE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Spironolactone [label="Spironolactone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Finasteride [label="Finasteride", fillcolor="#5F6368", fontcolor="#FFFFFF"]; FollowUp [label="Follow-up Assessments\n(e.g., 6 and 12 months)", fillcolor="#FBBC05", fontcolor="#202124"]; Outcome [label="Evaluation of Efficacy\n(Change in mFG Score)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Patient -> Assessment; Assessment -> Treatment; Treatment -> CPA [label="Group 1"]; Treatment -> Spironolactone [label="Group 2"]; Treatment -> Finasteride [label="Group 3"]; CPA -> FollowUp; Spironolactone -> FollowUp; Finasteride -> FollowUp; FollowUp -> Outcome; } caption: "Clinical trial workflow for hirsutism treatment comparison."

Experimental Protocols

Assessment of Hirsutism: The Modified Ferriman-Gallwey Score

The modified Ferriman-Gallwey (mFG) score is the gold standard for visually quantifying hirsutism in a clinical setting.

Procedure:

  • Body Areas: Nine androgen-sensitive areas are assessed: upper lip, chin, chest, upper back, lower back, upper abdomen, lower abdomen, upper arms, and thighs.

  • Scoring: Each area is scored on a scale of 0 to 4, where 0 indicates the absence of terminal hair and 4 represents extensive terminal hair growth.

  • Total Score: The scores from all nine areas are summed. A total score of 8 or higher is generally considered indicative of hirsutism.

In Vitro Androgen Receptor Binding Assay

This assay is used to determine the affinity of a compound for the androgen receptor.

General Protocol:

  • Preparation of Receptor: A source of androgen receptors is prepared, often from rat prostate tissue or recombinant human androgen receptors.

  • Radioligand: A radiolabeled androgen, such as [3H]-dihydrotestosterone, is used.

  • Competition: The receptor preparation is incubated with the radioligand in the presence of varying concentrations of the test compound (e.g., cyproterone acetate, drospirenone).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine its binding affinity.

In Vitro 5α-Reductase Activity Assay

This assay measures the ability of a compound to inhibit the 5α-reductase enzyme.

General Protocol:

  • Enzyme Source: The 5α-reductase enzyme is typically obtained from rat liver or prostate microsomes.

  • Substrate: Testosterone is used as the substrate for the enzyme.

  • Incubation: The enzyme is incubated with testosterone and the test compound.

  • Metabolite Measurement: The amount of dihydrotestosterone (DHT) produced is quantified, often using high-performance liquid chromatography (HPLC) or a spectrophotometric method.

  • Inhibition Calculation: The percentage of inhibition of DHT formation by the test compound is calculated relative to a control without the inhibitor.

dot digraph "In_Vitro_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for in vitro anti-androgenic activity assays."

References

Independent Validation of Compound Diane (Diane-35) in the Treatment of Androgen-Dependent Dermatological Conditions

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Clinical Efficacy and Methodologies

This guide provides a comprehensive analysis of the published clinical data for Compound Diane, commercially known as this compound-35 (a combination of cyproterone acetate and ethinyl estradiol). It is intended for researchers, scientists, and drug development professionals seeking an independent validation of its therapeutic efficacy in comparison to alternative antiandrogen treatments. This document summarizes key quantitative data, details the experimental protocols utilized in seminal studies, and visualizes the underlying signaling pathways and experimental workflows.

Comparative Efficacy of Antiandrogen Therapies

The following tables summarize the quantitative outcomes from clinical trials comparing this compound-35 with other pharmacological interventions for hirsutism and acne, two of the primary androgen-dependent conditions it is indicated for.

Table 1: Comparison of this compound-35 and Alternatives in the Treatment of Hirsutism

Treatment RegimenStudy DurationBaseline Ferriman-Gallwey (F-G) Score (Mean ± SD)Post-treatment Ferriman-Gallwey (F-G) Score (Mean ± SD)Percentage Reduction in F-G ScoreReference
This compound-3512 months15.62 ± 4.899.75 ± 3.9737.6%[1]
This compound-35 + Finasteride (5 mg/day)12 months16.27 ± 6.908.38 ± 4.4448.5%[1]
This compound-35 + Spironolactone (100 mg/day)12 monthsNot explicitly statedNot explicitly stated, but combination reported to be better than this compound-35 alone68.8% ± 19.6[2]
Spironolactone (100 mg/day)12 monthsNot explicitly statedNot explicitly statedNot explicitly stated[2]
Flutamide (125 mg/day) + this compound-3512 monthsNot explicitly statedSignificant decrease from baselineNot explicitly stated[3]

Table 2: Efficacy of this compound-35 in the Treatment of Acne

Treatment RegimenStudy DurationPrimary OutcomeResultReference
This compound-35 (Cyproterone Acetate 2mg + Ethinyl Estradiol 35µg)6 monthsReduction in acne lesions~70% average reduction[4]
Levonorgestrel 150µg + Ethinyl Estradiol 30µg6 monthsReduction in acne lesions~35% average reduction[4]

Experimental Protocols

A critical component of validating published results is a thorough understanding of the methodologies employed. Below are detailed descriptions of the key experimental protocols referenced in the clinical trials cited in this guide.

Assessment of Hirsutism: The Modified Ferriman-Gallwey Score

The Ferriman-Gallwey (F-G) scoring system is a standardized method for the clinical evaluation of hirsutism.[5]

  • Procedure: The F-G score is determined by visually assessing terminal hair growth in nine androgen-sensitive areas of the body: upper lip, chin, chest, upper back, lower back, upper abdomen, lower abdomen, upper arms, and thighs.

  • Scoring: Each area is scored on a scale of 0 to 4, where 0 represents the absence of terminal hair and 4 indicates extensive terminal hair growth. The scores from all nine areas are summed to produce a total F-G score. A score of 8 or higher is generally considered indicative of hirsutism.

  • Standardization: To ensure consistency, evaluations are typically performed by at least two independent, trained observers. In some protocols, patients are asked to refrain from hair removal methods for a specified period before assessment to allow for accurate scoring.[6]

Evaluation of Acne Severity

The severity of acne in clinical trials is assessed using various grading systems and lesion counting methods.

  • Lesion Counting: This objective method involves counting the number of different types of acne lesions (e.g., comedones, papules, pustules, nodules) on specific areas of the face and sometimes the trunk.[6][7] Different lesion types may be weighted to calculate a total severity score.[6]

  • Global Acne Grading Systems: These systems, such as the Leeds technique, provide an overall assessment of acne severity on a scale (e.g., 0-10).[4][8] They consider the dominant types of lesions, the presence of inflammation, and the extent of involvement.[8] Some systems use standardized photographs for comparison to improve consistency.[7]

Hormonal Assays: Measurement of Testosterone and SHBG

The assessment of hormonal changes is crucial in trials of antiandrogen therapies. The most common methods for measuring serum testosterone and Sex Hormone-Binding Globulin (SHBG) are:

  • Radioimmunoassay (RIA): This technique is based on the competition between a radiolabeled antigen and an unlabeled antigen (from the patient's sample) for a limited number of antibody binding sites.[9][10] The amount of radioactivity measured is inversely proportional to the concentration of the hormone in the sample.

    • Protocol Outline:

      • A known quantity of radiolabeled hormone (e.g., 125I-testosterone) is mixed with a specific antibody.

      • The patient's serum sample is added, and the unlabeled hormone in the sample competes with the radiolabeled hormone for antibody binding.

      • The antibody-bound hormone is separated from the unbound hormone.

      • The radioactivity of the antibody-bound fraction is measured using a gamma counter.

      • The concentration of the hormone in the sample is determined by comparing the results to a standard curve.[11]

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a non-radioactive immunoassay that uses an enzyme-linked antigen or antibody.

    • Protocol Outline (Competitive ELISA for Testosterone):

      • Microtiter wells are coated with an antibody specific to testosterone.

      • The patient's serum sample and a known amount of enzyme-conjugated testosterone are added to the wells.

      • The unlabeled testosterone in the sample and the enzyme-conjugated testosterone compete for binding to the antibody.

      • After an incubation period, the wells are washed to remove unbound components.

      • A substrate is added, which is converted by the enzyme to produce a colored product.

      • The intensity of the color, which is inversely proportional to the testosterone concentration in the sample, is measured using a microplate reader.[1][2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying hormones.

    • Protocol Outline:

      • The hormone is extracted from the serum sample.

      • The extract is injected into a liquid chromatograph, which separates the hormone from other components in the sample.

      • The separated hormone is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

      • The mass spectrometer detects and quantifies the specific hormone with high accuracy.[5][12][13][14][15]

Visualizing the Mechanisms and Workflows

To further elucidate the scientific basis of Compound this compound's action and the structure of the validation studies, the following diagrams are provided.

Signaling Pathway of this compound-35 Components cluster_cpa Cyproterone Acetate (CPA) cluster_ee Ethinyl Estradiol (EE) CPA CPA AR Androgen Receptor CPA->AR Blocks GeneExpression Androgen-Responsive Gene Expression AR->GeneExpression Activates Androgen Androgens (Testosterone, DHT) Androgen->AR Binds to EE EE Liver Liver Cell EE->Liver Stimulates SHBG SHBG Synthesis Liver->SHBG FreeTestosterone Free Testosterone SHBG->FreeTestosterone Binds to BoundTestosterone Bound Testosterone FreeTestosterone->BoundTestosterone

Mechanism of Action of this compound-35 Components

Experimental Workflow for a Comparative Clinical Trial start Patient Recruitment (Hirsutism/Acne Diagnosis) baseline Baseline Assessment - F-G Score / Acne Grade - Hormone Levels (T, SHBG) start->baseline randomization Randomization baseline->randomization treatment_a Treatment Group A (e.g., this compound-35) randomization->treatment_a treatment_b Treatment Group B (e.g., Spironolactone) randomization->treatment_b followup Follow-up Assessments (e.g., 3, 6, 12 months) treatment_a->followup treatment_b->followup data_analysis Data Analysis - Compare changes in F-G score - Compare changes in hormone levels followup->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

References

A Tale of Two Pathways: A Comparative Analysis of Compound Diane and Neuropeptide Y

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmacological research, understanding the intricate mechanisms of action of different compounds is paramount for the development of targeted and effective therapies. This guide provides a detailed comparative analysis of two distinct molecular entities: "Compound Diane," a combination of cyproterone acetate and ethinyl estradiol, and "Compound Y," or Neuropeptide Y (NPY), a crucial neurotransmitter. This comparison, tailored for researchers, scientists, and drug development professionals, will elucidate their disparate signaling pathways, molecular targets, and physiological effects, supported by experimental data and methodologies.

At a Glance: Compound this compound vs. Neuropeptide Y

FeatureCompound this compound (Cyproterone Acetate/Ethinyl Estradiol)Neuropeptide Y (Compound Y)
Compound Class Synthetic Steroid Hormones (Antiandrogen and Estrogen)Neuropeptide
Primary Target Androgen and Estrogen Receptors (intracellular)Neuropeptide Y Receptors (Y1, Y2, Y4, Y5; G-protein coupled receptors)
Mechanism of Action Competitive antagonist at androgen receptors; agonist at estrogen receptors; suppression of gonadotropin release.Agonist at Y receptors, leading to inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAPK/ERK pathways.
Primary Physiological Effects Ovulation inhibition, reduction of androgen-dependent tissue growth (e.g., in acne and hirsutism).[1][2][3][4][5]Vasoconstriction, regulation of appetite and energy homeostasis, modulation of pain perception, and promotion of cell growth.[6][7][8][9]
Therapeutic Applications Contraception, treatment of hyperandrogenic conditions such as acne, hirsutism, and polycystic ovary syndrome (PCOS).[1][2][3][5]Under investigation for various conditions including obesity, metabolic disorders, and chronic pain.[9][10][11]

Delving into the Molecular Mechanisms

Compound this compound: A Dual-Action Hormonal Modulator

Compound this compound is a combination drug leveraging the synergistic effects of an antiandrogen and an estrogen.[1]

  • Cyproterone Acetate (CPA): This component is a potent progestin and a competitive antagonist of the androgen receptor (AR).[1] By binding to the AR, CPA prevents the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting their biological effects on target tissues. This is particularly relevant in the treatment of androgen-dependent conditions like acne and hirsutism.[2][3] At higher doses, CPA also exerts a negative feedback effect on the hypothalamic-pituitary-gonadal axis, leading to reduced gonadotropin secretion and consequently, decreased androgen production by the ovaries.

  • Ethinyl Estradiol (EE): As a synthetic estrogen, EE acts as an agonist for estrogen receptors (ERα and ERβ).[1] Its primary role in this combination is to stabilize the menstrual cycle and to potentiate the antiandrogenic effect of CPA by increasing the synthesis of sex hormone-binding globulin (SHBG) in the liver.[12][13] Increased SHBG levels lead to more testosterone being bound in the circulation, reducing the amount of free, biologically active testosterone.[13] The combination also effectively inhibits ovulation by suppressing the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][12]

The signaling pathway for Compound this compound's components involves the classical mechanism of steroid hormone action. After diffusing across the cell membrane, CPA and EE bind to their respective intracellular receptors. The ligand-receptor complex then translocates to the nucleus, where it binds to specific hormone response elements on the DNA, modulating the transcription of target genes.

Compound_Diane_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus CPA Cyproterone Acetate AR Androgen Receptor CPA->AR Binds and blocks EE Ethinyl Estradiol ER Estrogen Receptor EE->ER Binds and activates Androgens Androgens (T, DHT) Androgens->AR Blocked by CPA CPA_AR CPA-AR Complex ARE Androgen Response Element CPA_AR->ARE Translocates to nucleus EE_ER EE-ER Complex ERE Estrogen Response Element EE_ER->ERE Translocates to nucleus Gene_Repression Repression of Androgen-responsive Genes ARE->Gene_Repression Gene_Activation Activation of Estrogen-responsive Genes ERE->Gene_Activation

Caption: Signaling pathway of Compound this compound's components.
Neuropeptide Y (Compound Y): A Multifaceted Neuromodulator

Neuropeptide Y is a 36-amino acid peptide that functions as a potent neurotransmitter in both the central and peripheral nervous systems.[8] It exerts its diverse physiological effects by binding to a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 receptors.[8][14]

The activation of these receptors by NPY initiates a cascade of intracellular signaling events:

  • Inhibition of Adenylyl Cyclase: A predominant signaling pathway for NPY receptors is the coupling to inhibitory G-proteins (Gi/o).[6][15] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA).[6][15]

  • Modulation of Ion Channels: NPY receptor activation can also lead to the modulation of calcium and potassium channels. For instance, NPY can inhibit voltage-gated calcium channels, leading to a decrease in neurotransmitter release from presynaptic terminals.[16] It can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the postsynaptic membrane and reducing neuronal excitability.[16]

  • Activation of MAPK/ERK Pathway: In some cell types, NPY receptors, particularly the Y1 receptor, can activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[6][15] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.[7]

These signaling pathways collectively contribute to the wide range of physiological functions regulated by NPY, including blood pressure control, appetite stimulation, and anxiety modulation.[8][9]

Neuropeptide_Y_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space NPY Neuropeptide Y YR NPY Receptor (Y1, Y2, Y4, Y5) NPY->YR Binds G_protein G-protein (Gi/o) YR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Physiological_Effects Physiological Effects (e.g., decreased neurotransmitter release, cell proliferation) PKA->Physiological_Effects Ca_channel->Physiological_Effects K_channel->Physiological_Effects MAPK_pathway->Physiological_Effects

Caption: Signaling pathways of Neuropeptide Y.

Experimental Protocols

The elucidation of the mechanisms of action for both Compound this compound and Neuropeptide Y relies on a variety of well-established experimental protocols.

Assays for Compound this compound
  • Androgen Receptor (AR) Binding Assays: These assays are crucial for determining the affinity of cyproterone acetate for the androgen receptor. A common method is a competitive radioligand binding assay.

    • Protocol Outline:

      • Prepare cell lysates or purified AR protein.

      • Incubate the receptor preparation with a constant concentration of a radiolabeled androgen (e.g., ³H-DHT).

      • Add increasing concentrations of unlabeled cyproterone acetate to compete with the radioligand for binding to the AR.

      • After incubation, separate the bound from the unbound radioligand (e.g., by filtration).

      • Quantify the radioactivity of the bound fraction using a scintillation counter.

      • The IC50 value (the concentration of CPA that inhibits 50% of the specific binding of the radioligand) is then calculated to determine its binding affinity.

  • Estrogen Receptor (ER) Agonist Assays: To confirm the estrogenic activity of ethinyl estradiol, reporter gene assays are frequently employed.[17][18][19][20]

    • Protocol Outline:

      • Use a cell line (e.g., MCF-7) that endogenously expresses ER or is transfected with an ER expression vector.

      • Co-transfect the cells with a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

      • Treat the cells with varying concentrations of ethinyl estradiol.

      • After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme.

      • An increase in reporter activity indicates that EE has bound to the ER, activated it, and induced transcription from the ERE-driven promoter. The EC50 value can be determined to quantify its potency.

Assays for Neuropeptide Y
  • NPY Receptor Binding Assays: Similar to AR binding assays, radioligand binding assays are used to characterize the interaction of NPY with its receptors.

    • Protocol Outline:

      • Prepare cell membranes from a cell line stably expressing a specific NPY receptor subtype (e.g., CHO cells transfected with Y1 receptor).

      • Incubate the membranes with a radiolabeled NPY analog (e.g., ¹²⁵I-PYY).

      • Add increasing concentrations of unlabeled NPY to compete for binding.

      • Separate bound and free radioligand and quantify the radioactivity.

      • Determine the Ki (inhibitory constant) to assess the binding affinity of NPY for the specific receptor subtype.[21][22][23][24]

  • cAMP Accumulation Assays: To investigate the functional consequence of NPY receptor activation on adenylyl cyclase activity, cAMP accumulation assays are performed.

    • Protocol Outline:

      • Culture cells expressing the NPY receptor of interest.

      • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

      • Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence or absence of varying concentrations of NPY.

      • After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

      • A decrease in forskolin-stimulated cAMP levels in the presence of NPY indicates that the receptor is coupled to an inhibitory G-protein.

Quantitative Data Summary

Direct comparative quantitative data between Compound this compound and Neuropeptide Y is not applicable due to their fundamentally different targets and mechanisms. However, representative data for each compound's interaction with its respective targets can be presented.

Table 1: Representative Pharmacological Data for Compound this compound Components

CompoundReceptorAssay TypeParameterValue
Cyproterone AcetateAndrogen ReceptorCompetitive BindingRelative Binding AffinityHigh
Ethinyl EstradiolEstrogen Receptor αReporter Gene AssayEC50~0.1 nM

Table 2: Representative Pharmacological Data for Neuropeptide Y

LigandReceptor SubtypeAssay TypeParameterValue
Neuropeptide YY1 ReceptorRadioligand BindingKi~0.5 nM
Neuropeptide YY2 ReceptorRadioligand BindingKi~0.3 nM
Neuropeptide YY4 ReceptorRadioligand BindingKi~1.0 nM
Neuropeptide YY5 ReceptorRadioligand BindingKi~0.8 nM

Note: The values presented are approximate and can vary depending on the specific experimental conditions and cell systems used.

Conclusion

Compound this compound and Neuropeptide Y represent two disparate classes of therapeutic and signaling molecules, each with a unique and complex mechanism of action. Compound this compound exerts its effects through the direct modulation of intracellular steroid hormone receptors, leading to widespread changes in gene expression. In contrast, Neuropeptide Y acts as a neuromodulator by binding to cell surface GPCRs, initiating rapid intracellular signaling cascades. A thorough understanding of these distinct pathways is essential for the rational design of novel therapeutics and for advancing our knowledge of human physiology and disease. This guide provides a foundational comparison to aid researchers in these endeavors.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.